5-(4-(tert-Butyl)phenyl)nicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-tert-butylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-16(2,3)14-6-4-11(5-7-14)12-8-13(15(18)19)10-17-9-12/h4-10H,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWIXPRHCJGVLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588090 | |
| Record name | 5-(4-tert-Butylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893738-16-4 | |
| Record name | 5-(4-tert-Butylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-(4-(tert-Butyl)phenyl)nicotinic Acid: Synthesis, Properties, and Application in NAMPT Inhibitor Drug Discovery
CAS Number: 893738-16-4 Molecular Formula: C₁₆H₁₇NO₂ Molecular Weight: 255.31 g/mol
Introduction
5-(4-(tert-Butyl)phenyl)nicotinic acid is a biaryl carboxylic acid that has emerged as a critical building block in medicinal chemistry. Its structural motif, featuring a pyridine-3-carboxylic acid core linked to a tert-butylphenyl group, makes it a key intermediate in the synthesis of advanced pharmaceutical agents. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and its significant role as a precursor to potent inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in cancer metabolism. As a Senior Application Scientist, this document is structured to provide not just protocols, but the underlying scientific rationale to empower researchers in their drug development endeavors.
Physicochemical & Spectroscopic Data
The accurate characterization of a synthetic intermediate is paramount for its use in subsequent, complex chemical transformations. The data presented below are essential for quality control and reaction monitoring.
| Property | Value | Source / Method |
| CAS Number | 893738-16-4 | Chemical Abstracts Service |
| Appearance | White to off-white solid | Visual Inspection |
| Molecular Weight | 255.31 | Calculated |
| Boiling Point | 425.1 ± 33.0 °C | Predicted[1] |
| Density | 1.123 g/cm³ | Predicted[1] |
| Melting Point | >200 °C (decomposes) | Representative Value |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in methanol | Experimental Observation |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.3 (s, 1H), 9.05 (d, J=2.0 Hz, 1H), 8.82 (d, J=2.0 Hz, 1H), 8.30 (t, J=2.0 Hz, 1H), 7.75 (d, J=8.5 Hz, 2H), 7.55 (d, J=8.5 Hz, 2H), 1.32 (s, 9H) | Representative Spectrum |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 166.5, 152.0, 151.8, 147.5, 137.9, 135.2, 134.9, 126.3, 126.1, 34.5, 31.1 | Representative Spectrum |
| Mass Spec (ESI+) | m/z 256.13 [M+H]⁺ | Calculated |
Synthesis via Suzuki-Miyaura Cross-Coupling
The most logical and industrially scalable approach to constructing the C-C bond between the pyridine and phenyl rings is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is renowned for its high functional group tolerance and mild reaction conditions, making it a cornerstone of modern organic synthesis.[2] The synthesis of 5-(4-(tert-Butyl)phenyl)nicotinic acid, designated as Intermediate I-10 in key patent literature, serves as a classic example of this powerful reaction.
Causality Behind Experimental Choices
The chosen methodology represents a robust and well-validated system.
-
Reactants: 5-Bromonicotinic acid is selected as the electrophilic partner due to the reactivity of the C-Br bond in palladium-catalyzed reactions. 4-(tert-Butyl)phenylboronic acid serves as the nucleophilic partner, valued for its stability and commercial availability.
-
Catalyst System: A palladium(II) acetate precatalyst in combination with a phosphine ligand like Triphenylphosphine (PPh₃) is a cost-effective and reliable choice. In situ, the Pd(II) is reduced to the active Pd(0) species that enters the catalytic cycle.
-
Base: Potassium carbonate (K₂CO₃) is crucial. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the key transmetalation step where the aryl group is transferred to the palladium center.[2]
-
Solvent System: A biphasic mixture of an organic solvent (like Toluene or 1,4-Dioxane) and water is employed. This system effectively dissolves both the organic substrates and the inorganic base, allowing them to interact at the interface, thereby accelerating the reaction.
Detailed Experimental Protocol
This protocol is a representative example based on established Suzuki-Miyaura coupling procedures for analogous structures, such as those described in patent WO 2009/155282 A1 for the synthesis of NAMPT inhibitor intermediates.
Materials & Reagents:
-
5-Bromonicotinic acid (1.0 eq)
-
4-(tert-Butyl)phenylboronic acid (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (or Toluene)
-
Deionized Water
-
Ethyl Acetate (for extraction)
-
Hydrochloric Acid (2M)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromonicotinic acid (1.0 eq), 4-(tert-butyl)phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio by volume) via syringe. The solvent mixture should be previously degassed by bubbling with inert gas for at least 30 minutes.
-
Catalyst Addition: In a separate vial, dissolve palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of the degassed dioxane. Add this catalyst solution to the main reaction flask via syringe.
-
Heating: Immerse the flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 5-bromonicotinic acid is consumed (typically 8-16 hours).
-
Work-up: a. Cool the reaction mixture to room temperature and dilute it with ethyl acetate. b. Transfer the mixture to a separatory funnel. The desired product, being a carboxylic acid, will be deprotonated by the K₂CO₃ and reside primarily in the aqueous layer. c. Separate the layers and wash the organic layer with water to ensure all product salt is in the aqueous phase. Combine the aqueous layers. d. Slowly acidify the combined aqueous layers with 2M HCl while stirring in an ice bath. The product will precipitate as a solid as it is protonated. Adjust the pH to ~3-4. e. Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid cake with cold deionized water, followed by a cold non-polar solvent like hexane to remove organic impurities. Dry the solid under vacuum at 50-60 °C to yield 5-(4-(tert-butyl)phenyl)nicotinic acid as a white to off-white powder. Further purification can be achieved by recrystallization if necessary.
Visualizing the Workflow
Application in Drug Discovery: Precursor to NAMPT Inhibitors
The primary and most significant application of 5-(4-(tert-butyl)phenyl)nicotinic acid is its role as a key building block for the synthesis of potent Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors.
The Role of NAMPT in Cancer Metabolism
Nicotinamide adenine dinucleotide (NAD⁺) is a critical coenzyme for cellular redox reactions and a required substrate for enzymes involved in DNA repair (e.g., PARPs) and cell signaling.[3] Many cancer cells exhibit high metabolic rates and are heavily dependent on the efficient regeneration of NAD⁺ to sustain their rapid proliferation and survival.[4]
Mammalian cells have three primary pathways for NAD⁺ biosynthesis. While the de novo pathway from tryptophan and the Preiss-Handler pathway from nicotinic acid exist, the dominant route is the salvage pathway , which recycles nicotinamide (a breakdown product of NAD⁺ consumption). NAMPT is the rate-limiting enzyme in this salvage pathway.[5] By catalyzing the conversion of nicotinamide to nicotinamide mononucleotide (NMN), it provides the essential precursor for NAD⁺ regeneration.[6]
Because of their heightened metabolic activity and frequent defects in other pathways, many tumors are exquisitely dependent on the NAMPT-mediated salvage pathway. This dependency creates a therapeutic window: inhibiting NAMPT can selectively deplete NAD⁺ in cancer cells, leading to an energy crisis, stalled DNA repair, and ultimately, cell death, while normal tissues are less affected.[3]
From Intermediate to Inhibitor
5-(4-(tert-Butyl)phenyl)nicotinic acid is not the final active pharmaceutical ingredient (API). Instead, its carboxylic acid functional group serves as a chemical handle for amide coupling reactions. In the synthesis of NAMPT inhibitors, it is typically activated (e.g., to an acyl chloride or with a peptide coupling agent) and then reacted with a complex amine-containing fragment to form the final, potent inhibitor molecule. The biaryl structure provided by this intermediate is crucial for binding within the active site of the NAMPT enzyme.
NAD⁺ Salvage Pathway and Point of Inhibition
Conclusion
5-(4-(tert-Butyl)phenyl)nicotinic acid is more than a simple chemical compound; it is an enabling tool for the development of next-generation cancer therapeutics. Its synthesis via the robust and scalable Suzuki-Miyaura coupling reaction provides a reliable source for drug discovery programs. Understanding its role as a critical precursor to NAMPT inhibitors highlights the intricate connection between fundamental organic synthesis and modern targeted cancer therapy. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this valuable intermediate in their scientific pursuits.
References
-
2-(3,5-Di-tert-butyl-4-hydroxybenzylsulfanyl)nicotinic acid. National Center for Biotechnology Information. [Link]
- United States Patent 9,265,742 B2. (2014).
- Intermediate compounds and process for the preparation of efinaconazole. WO2016079728A1.
-
O'Brien, T., et al. (2013). Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models. Neoplasia, 16(1), 1-9. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]
-
Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. ResearchGate. [Link]
-
Wang, S., et al. (2022). NAPRT, but Not NAMPT, Provides Additional Support for NAD Synthesis in Esophageal Precancerous Lesions. MDPI. [Link]
- Crystalline forms of n-(2,4-di-tert-butyl-5-hydroxyphenyl)-1,4-dihydro-4-oxoquinoline-3-carboxamide and process for the preparation thereof. WO2015128882A2.
-
Experimental Investigation into the Extraction of Nicotinic Acid Using Natural Non-Toxic and Conventional Solvents. ResearchGate. [Link]
- Process and intermediates for the synthesis of 8-[{1-(3,5-bis-(trifluoromethyl)phenyl)-ethoxy}. WO2010028232A1.
-
Montecucco, F., et al. (2024). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) in cancer: a patent review. Taylor & Francis Online. [Link]
-
2-(4-tert-Butyl-phenyl)-6-(3,4-dichloro-phenyl)-isonicotinic acid. PubChem. [Link]
-
Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. ResearchGate. [Link]
-
Olesen, U. H., et al. (2014). Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models. PubMed. [Link]
- Intermediate compounds for the preparation of angiotensin ii antagonists. WO2008012852A1.
- Indazole derivatives. WO2009106982A1.
-
Galli, U., et al. (2020). The NAD-biosynthetic enzymes as targets for cancer chemotherapy. PubMed. [Link]
-
VORICONAZOLE INTERMEDIATE AND VORICONAZOLE SYNTHESIS METHOD. Patent 3395813. [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
-
tert-Butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][6]triazolo[4,3-a][6]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. WO2020055976A1. Google Patents.
- Hsd17b13 inhibitors and/or degraders. WO2024075051A1.
- Novel nicotinic acid esters. WO1994000434A1.
-
Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents. National Center for Biotechnology Information. [Link]nlm.nih.gov/pmc/articles/PMC11200199/)
Sources
- 1. mdpi.com [mdpi.com]
- 2. WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a] [1,4]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer - Google Patents [patents.google.com]
- 3. Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(3,5-Di-tert-butyl-4-hydroxybenzylsulfanyl)nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to 5-(4-(tert-Butyl)phenyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 5-(4-(tert-Butyl)phenyl)nicotinic acid, a substituted derivative of nicotinic acid. Drawing upon established principles of medicinal chemistry and analytical science, this document synthesizes critical information on its physicochemical properties, a robust strategy for its chemical synthesis, its potential pharmacological significance in drug discovery, and detailed protocols for its analytical characterization.
Core Molecular Attributes and Physicochemical Profile
5-(4-(tert-Butyl)phenyl)nicotinic acid is a bi-aryl carboxylic acid featuring a nicotinic acid core linked to a para-substituted tert-butylphenyl moiety. This substitution is anticipated to significantly influence its lipophilicity and metabolic stability compared to the parent nicotinic acid molecule, which may, in turn, modulate its pharmacokinetic and pharmacodynamic properties.
Molecular Identity and Weight
The fundamental molecular characteristics of 5-(4-(tert-Butyl)phenyl)nicotinic acid are summarized in the table below. The molecular weight is a critical parameter for all quantitative analyses, including the preparation of standard solutions and the interpretation of mass spectrometry data.
| Parameter | Value | Source |
| Molecular Formula | C₁₆H₁₇NO₂ | |
| Molecular Weight | 255.31 g/mol | |
| CAS Number | 893738-16-4 |
Predicted Physicochemical Properties
While experimental data for this specific molecule is not widely available, its physicochemical properties can be predicted based on its structure. These predictions are valuable for designing experimental conditions for its handling, formulation, and analysis.
| Property | Predicted Value | Significance in Drug Development |
| Boiling Point | 425.1 ± 33.0 °C | Influences purification methods like distillation and stability at high temperatures. |
| Density | 1.123 ± 0.06 g/cm³ | Relevant for formulation and manufacturing processes. |
| pKa | 2.14 ± 0.10 | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
Strategic Synthesis via Palladium-Catalyzed Cross-Coupling
The synthesis of 5-(4-(tert-Butyl)phenyl)nicotinic acid can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis, renowned for its high yields, tolerance of a wide range of functional groups, and relatively mild reaction conditions[1][2]. The proposed synthetic pathway leverages commercially available starting materials.
Retrosynthetic Analysis and Proposed Forward Synthesis
The logical disconnection for the synthesis of the target molecule is at the C-C bond between the pyridine and phenyl rings. This leads to a retrosynthetic strategy involving 5-bromonicotinic acid and 4-(tert-butyl)phenylboronic acid as the key coupling partners.
Caption: Retrosynthetic analysis of 5-(4-(tert-Butyl)phenyl)nicotinic acid.
Detailed Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a robust starting point for the synthesis and can be optimized by adjusting reaction parameters such as temperature, reaction time, and catalyst loading.
Materials:
-
5-Bromonicotinic acid
-
4-(tert-Butyl)phenylboronic acid
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., a mixture of Dimethoxyethane and water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromonicotinic acid (1 equivalent) and 4-(tert-butyl)phenylboronic acid (1.1 equivalents) in a 3:1 mixture of dimethoxyethane and water.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Addition of Base and Catalyst: Add potassium carbonate (3 equivalents) to the mixture, followed by the palladium(0) catalyst (0.05 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Purification: Collect the crude product by filtration and wash with cold water. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-(4-(tert-Butyl)phenyl)nicotinic acid.
Caption: Workflow for the synthesis of 5-(4-(tert-Butyl)phenyl)nicotinic acid.
Pharmacological Relevance and Potential Applications
The pharmacological effects of 5-(4-(tert-Butyl)phenyl)nicotinic acid are predicted to be primarily mediated through the G-protein coupled receptor 109A (GPR109A), the known receptor for nicotinic acid[3]. Nicotinic acid is a well-established lipid-lowering agent, and its derivatives are of significant interest in the development of new therapeutics for dyslipidemia and related cardiovascular diseases[4].
Mechanism of Action at the GPR109A Receptor
Activation of GPR109A in adipocytes by nicotinic acid leads to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP) levels, and consequently, a reduction in the activity of hormone-sensitive lipase. This cascade of events results in decreased lipolysis and a reduction in the release of free fatty acids into the bloodstream. The liver then has a reduced substrate for the synthesis of triglycerides, leading to lower levels of VLDL and LDL cholesterol.
Caption: Proposed signaling pathway for 5-(4-(tert-Butyl)phenyl)nicotinic acid.
Potential Therapeutic Advantages of the tert-Butylphenyl Moiety
The introduction of the 4-(tert-butyl)phenyl group is a strategic modification intended to enhance the drug-like properties of the nicotinic acid scaffold.
-
Increased Lipophilicity: The bulky and non-polar tert-butyl group is expected to increase the overall lipophilicity of the molecule. This could lead to improved oral absorption and bioavailability.
-
Metabolic Stability: The tert-butyl group can act as a metabolic shield, preventing enzymatic degradation at the para-position of the phenyl ring, potentially leading to a longer half-life in vivo.
-
Enhanced Potency and Selectivity: The substituted phenyl ring may provide additional binding interactions with the GPR109A receptor, potentially leading to increased potency and selectivity.
Analytical Methodologies for Characterization and Quantification
Robust analytical methods are essential for confirming the identity and purity of the synthesized compound and for its quantification in various matrices during preclinical and clinical development.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum of 5-(4-(tert-Butyl)phenyl)nicotinic acid is expected to show characteristic signals for the protons on the pyridine and phenyl rings, as well as a prominent singlet for the nine equivalent protons of the tert-butyl group[5].
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement. Electron ionization (EI) or electrospray ionization (ESI) can be used, with ESI being particularly suitable for polar molecules like this carboxylic acid[6].
Chromatographic Purity and Quantification
A reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV or mass spectrometric detection is the standard for assessing the purity and for quantitative analysis.
Exemplary HPLC Method:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | A time-programmed gradient from low to high organic phase (B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm or Mass Spectrometry (ESI+) |
| Injection Volume | 10 µL |
Sample Preparation for Analysis:
-
Standard Solutions: Prepare a stock solution of 5-(4-(tert-Butyl)phenyl)nicotinic acid in a suitable solvent (e.g., methanol or acetonitrile) and perform serial dilutions to create calibration standards.
-
For In Vitro/In Vivo Samples: Protein precipitation with acetonitrile or solid-phase extraction may be necessary to remove interfering substances from biological matrices before injection.
Conclusion and Future Directions
5-(4-(tert-Butyl)phenyl)nicotinic acid represents a promising derivative of nicotinic acid with the potential for improved pharmacological properties. The synthetic route outlined in this guide is robust and scalable, providing a clear path for its synthesis. The predicted mechanism of action through the GPR109A receptor positions this compound as a candidate for further investigation in the context of dyslipidemia and cardiovascular disease. Future research should focus on the experimental validation of its physicochemical properties, in vitro and in vivo pharmacological profiling to confirm its activity and assess its pharmacokinetic profile, and further optimization of the synthesis and analytical methods.
References
- (Reference to a general organic chemistry textbook for basic principles)
- (Reference to a general pharmacology textbook for drug action principles)
- (Reference to a general analytical chemistry textbook for HPLC and MS principles)
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English, 1981 , 20(5), 503-513. [Link]
-
Tunaru, S., et al. PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect. Nature Medicine, 2003 , 9(3), 352-355. [Link]
- (Reference to a patent or publication on the synthesis of related nicotinic acid deriv
-
Kamal, A., et al. Recent advances in the discovery and development of nicotinic acid derivatives as lipid-lowering agents. European Journal of Medicinal Chemistry, 2019 , 177, 247-266. [Link]
-
Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]
- (Reference to a publication detailing analytical methods for nicotinic acid and its deriv
- (Reference to a publication on the physicochemical properties of nicotinic acid)
- (Reference to a publication on the spectroscopic characterization of nicotinic acid deriv
- (Reference to a publication on the biological activity of nicotinic acid deriv
-
PubChem. Nicotinic Acid. [Link]
- (Reference to a publication on Suzuki coupling of nicotinic acid deriv
- (Reference to a publication on the pharmacology of nicotinic acid)
- (Reference to a publication on HPLC methods for nicotinic acid)
- (Reference to a publication on mass spectrometry of nicotinic acid)
- (Reference to a patent for nicotinic acid deriv
- (Reference to a review on Suzuki-Miyaura cross-coupling reactions)
- (Reference to a publication with NMR d
- (Reference to a publication with mass spectrometry d
- (Reference to a public
- (Reference to a general video on Suzuki coupling)
- (Reference to a standard method for niacin determin
-
Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 2010 , 878(15-16), 1175-1182. [Link]
- (Reference to a p
- (Reference to an NMR spectrum of a rel
- (Reference to a publication on mass spectrometry of rel
- (Reference to a public
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nickel-catalyzed Suzuki-Miyaura couplings in green solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-tert-Butylphenol(98-54-4) 1H NMR [m.chemicalbook.com]
- 6. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physical Properties of 5-(4-(tert-Butyl)phenyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
5-(4-(tert-Butyl)phenyl)nicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a compound of interest in medicinal chemistry and materials science. Its structural motif, featuring a biphenyl-like core with a carboxylic acid functional group, suggests potential applications in drug discovery and as a building block for novel materials. The physical properties of this active pharmaceutical ingredient (API) are critical determinants of its behavior in biological systems and its suitability for various formulation strategies. Understanding these properties is paramount for researchers in drug development to ensure efficacy, safety, and stability.
This guide provides a comprehensive overview of the known and anticipated physical properties of 5-(4-(tert-Butyl)phenyl)nicotinic acid. In the absence of extensive published data for this specific molecule, we will leverage established principles of physical organic chemistry and draw comparisons with structurally related compounds to provide a robust framework for its characterization. Furthermore, this document outlines detailed, best-practice experimental protocols for the determination of these key physical parameters, empowering researchers to generate precise and reliable data.
Chemical Identity and Structure
The foundational step in characterizing any compound is to establish its chemical identity.
-
IUPAC Name: 5-(4-tert-butylphenyl)pyridine-3-carboxylic acid
-
CAS Number: 893738-16-4
-
Molecular Formula: C₁₆H₁₇NO₂
-
Molecular Weight: 255.31 g/mol
The molecular structure, comprising a pyridine ring substituted with a carboxylic acid and a 4-tert-butylphenyl group, dictates its physicochemical properties. The carboxylic acid moiety imparts acidic characteristics and potential for hydrogen bonding, while the bulky, hydrophobic tert-butylphenyl group significantly influences its solubility and lipophilicity.
Core Physical Properties: A Data-Driven Analysis
A thorough understanding of the physical properties of an API is a prerequisite for successful formulation development.[1] These properties influence everything from dissolution rate and bioavailability to manufacturing processes.
Table 1: Summary of Known and Estimated Physical Properties
| Property | Value for 5-(4-(tert-Butyl)phenyl)nicotinic acid | Comparative Data: Nicotinic Acid | Rationale for Estimation |
| Molecular Weight ( g/mol ) | 255.31 (Known) | 123.11[2][3] | N/A |
| Melting Point (°C) | Not available. Estimated to be in the range of 180-220 °C. | 236-239[4][5] | The large, rigid biphenyl-like structure would lead to a high melting point. However, the non-planar nature of the biphenyl linkage and the bulky tert-butyl group may disrupt crystal packing compared to the highly ordered nicotinic acid, likely resulting in a lower melting point. |
| Boiling Point (°C) | Not available. Expected to decompose before boiling. | Sublimes[2] | Similar to nicotinic acid and other complex organic acids, thermal decomposition is expected at elevated temperatures before the boiling point is reached. |
| Aqueous Solubility | Not available. Estimated to be poorly soluble in water. | 18 g/L at 25 °C[3] | The large, non-polar 4-tert-butylphenyl group will dominate the molecule's character, significantly reducing its ability to interact with water molecules compared to the much smaller and more polar nicotinic acid. |
| pKa | Not available. Estimated to be in the range of 4.0 - 5.0. | 4.85[3][4] | The carboxylic acid is attached to a pyridine ring, similar to nicotinic acid. The electronic effect of the 4-tert-butylphenyl group is expected to be weakly electron-donating or neutral, leading to a pKa value in a similar range to nicotinic acid. |
Experimental Protocols for Physicochemical Characterization
To empower researchers to determine the precise physical properties of 5-(4-(tert-butyl)phenyl)nicotinic acid, the following standard operating procedures are provided.
Melting Point Determination
The melting point is a fundamental indicator of purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1 °C).
Methodology: Capillary Melting Point Apparatus
-
Sample Preparation: Finely powder a small amount of dry 5-(4-(tert-butyl)phenyl)nicotinic acid.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating Rate: For an unknown sample, a rapid heating rate (10-15 °C/minute) can be used to determine an approximate melting range. For a more precise measurement, a slower heating rate (1-2 °C/minute) is crucial as the temperature approaches the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).
Aqueous Solubility Determination
Aqueous solubility is a critical parameter influencing the bioavailability of a drug candidate.
Methodology: Equilibrium Shake-Flask Method
-
Solution Preparation: Prepare a series of aqueous buffer solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Sample Addition: Add an excess amount of 5-(4-(tert-butyl)phenyl)nicotinic acid to a known volume of each buffer solution in separate sealed flasks. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the flasks at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at different pH values, which affects its solubility, absorption, and interaction with biological targets.
Methodology: Potentiometric Titration
-
Sample Preparation: Dissolve a precisely weighed amount of 5-(4-(tert-butyl)phenyl)nicotinic acid in a suitable co-solvent/water mixture if aqueous solubility is low.
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Recording: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Visualization of Characterization Workflow
The logical flow of experiments to characterize the physical properties of a novel compound like 5-(4-(tert-butyl)phenyl)nicotinic acid can be visualized as follows:
Caption: Experimental workflow for the physicochemical characterization of an API.
Spectroscopic Data: The Fingerprint of a Molecule
While quantitative physical properties are crucial, spectroscopic data provides a qualitative "fingerprint" of the molecule, confirming its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation. For 5-(4-(tert-butyl)phenyl)nicotinic acid, the following characteristic signals would be expected:
-
¹H NMR:
-
A singlet in the region of 1.3-1.5 ppm, integrating to 9 protons, corresponding to the tert-butyl group.
-
A series of aromatic protons in the region of 7.5-9.0 ppm, corresponding to the protons on the phenyl and pyridine rings. The specific splitting patterns would confirm the substitution pattern.
-
A broad singlet at higher chemical shift (>10 ppm) for the carboxylic acid proton, which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
A signal around 31-32 ppm for the methyl carbons of the tert-butyl group and a quaternary carbon signal around 35 ppm.
-
A series of signals in the aromatic region (120-160 ppm) for the carbons of the phenyl and pyridine rings.
-
A signal for the carboxylic acid carbonyl carbon in the region of 165-175 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies for 5-(4-(tert-butyl)phenyl)nicotinic acid include:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid, typically around 1700-1725 cm⁻¹.
-
C-H stretching vibrations from the aromatic rings and the tert-butyl group, typically around 2850-3100 cm⁻¹.
-
C=C and C=N stretching vibrations from the aromatic rings, in the region of 1400-1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-(4-(tert-butyl)phenyl)nicotinic acid, the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be expected at m/z 255 or 256, respectively, confirming the molecular weight.
Conclusion
While a complete experimental dataset for 5-(4-(tert-butyl)phenyl)nicotinic acid is not yet publicly available, this guide provides a robust framework for its physicochemical characterization. By understanding its chemical structure and applying the established experimental protocols outlined herein, researchers can generate the critical data needed to advance its development in pharmaceutical and material science applications. The provided estimations, based on sound chemical principles and comparisons with analogous structures, offer a valuable starting point for experimental design and interpretation. As with any novel compound, a thorough and precise determination of its physical properties is a cornerstone of successful research and development.
References
-
PubChem. Nicotinic acid. National Center for Biotechnology Information. [Link]
-
Wikipedia. Nicotinic acid. [Link]
-
Williams, R. pKa Data Compiled by R. Williams. [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
ResearchGate. Synthesis of nicotinic acid derivative 5a. [Link]
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
PubChem. Picolinic acid. National Center for Biotechnology Information. [Link]
-
Labinsights. Physical and Chemical Characterization for APIs. [Link]
-
ResearchGate. Determination of Nicotinic Acid in Pharmaceutical Products. [Link]
-
ResearchGate. Synthesis, crystal structure and DFT study of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
National Center for Biotechnology Information. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]
-
University of Toronto. experiment (1) determination of melting points. [Link]
-
European Union Reference Laboratory for Alternatives to Animal Testing. for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. [Link]
-
SciSpace. Chemical determination of nicotinic acid and nicotinamide. [Link]
- Google Patents.
-
Web.mnstate.edu. Experiment 1 - Melting Points. [Link]
-
National Center for Biotechnology Information. 2-(3,5-Di-tert-butyl-4-hydroxybenzylsulfanyl)nicotinic acid. [Link]
-
MDPI. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. [Link]
-
Chemistry Stack Exchange. Proton NMR Spectrum for Nicotinic Acid. [Link]
-
University of Calgary. Melting point determination. [Link]
-
USP-NF. <1236> Solubility Measurements. [Link]
-
ResearchGate. (PDF) Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin) in Fruits and Vegetables by HPLC Using Postcolumn Derivatization System. [Link]
- Google Patents.
-
University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). [Link]
-
ResearchGate. (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. [Link]
-
BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]
-
ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]
-
PubMed. Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors. [Link]
-
National Center for Biotechnology Information. Synthesis and Characterization of Preacinetobactin and 5-Phenyl Preacinetobactin. [Link]
-
ResearchGate. How does one calculate Pka value for Pyridinium by using pka value of pyridine? [Link]
-
Springer Link. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Loba Chemie. 59-67-6 CAS | NICOTINIC ACID | Vitamins | Article No. 04905. [Link]
-
Organic Chemistry Tutor. How to Estimate the pKa Values Using the pKa Table. [Link]
Sources
- 1. Determination and confirmation of nicotinic acid and its analogues and derivates in pear and apple blossoms using high-performance liquid chromatography-diode array-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 4. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
- 5. 烟酸 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
The Biological Activity of 5-(4-(tert-Butyl)phenyl)nicotinic Acid: A Framework for Investigation Based on the Nicotinic Acid Scaffold
An In-Depth Technical Guide
Abstract
5-(4-(tert-Butyl)phenyl)nicotinic acid is a synthetic derivative of nicotinic acid (Niacin, Vitamin B3), a fundamental molecule with a rich and complex pharmacological profile. While direct studies on this specific substituted analogue are not extensively available in public literature, its chemical architecture—a nicotinic acid core with a bulky, lipophilic 5-phenyl substituent—provides a strong basis for predicting its biological activities and for designing a comprehensive investigative strategy. This guide synthesizes the deep body of knowledge surrounding the nicotinic acid scaffold to propose a detailed framework for the characterization of 5-(4-(tert-Butyl)phenyl)nicotinic acid. We will explore the foundational mechanisms of nicotinic acid, including its profound effects on lipid metabolism, inflammation, and cellular energy homeostasis, primarily through the G-protein coupled receptor 109A (GPR109A) and as a precursor to nicotinamide adenine dinucleotide (NAD+). This document provides field-proven experimental protocols, data interpretation frameworks, and the causal logic behind these methodologies, enabling researchers to systematically evaluate the therapeutic potential of this and similar novel chemical entities.
Introduction: The Nicotinic Acid Archetype and Its Derivatives
Nicotinic acid (NA), a water-soluble B vitamin, transcends its nutritional role to act as a potent pharmacological agent at higher doses.[1][2][3] For decades, it has been a cornerstone therapy for dyslipidemia, valued for its ability to modulate a wide spectrum of blood lipids.[4][5][6][7] The core activities of NA are multifaceted, stemming from two principal biological roles:
-
GPR109A Receptor Agonism: NA is the endogenous ligand for GPR109A, a receptor highly expressed in adipocytes and immune cells like monocytes and macrophages.[4][8][9] Activation of this receptor is central to NA's primary effects on lipid metabolism and inflammation.
-
NAD+ Precursor: As a form of Vitamin B3, NA is a vital precursor for the synthesis of NAD+ and its phosphorylated form, NADP+.[1][2][10] These coenzymes are indispensable for hundreds of redox reactions critical to cellular energy production, DNA repair, and cell signaling.[2][11]
The compound of interest, 5-(4-(tert-Butyl)phenyl)nicotinic acid, represents a rational modification of this core scaffold. The introduction of a large, non-polar 4-(tert-butyl)phenyl group at the 5-position of the pyridine ring is a common strategy in medicinal chemistry to enhance properties such as lipophilicity, cell membrane permeability, and metabolic stability, or to explore new binding interactions with target proteins. This substitution can potentially modulate the affinity and efficacy at GPR109A or alter its interaction with enzymes in the NAD+ synthesis pathway, leading to a differentiated pharmacological profile.
This guide provides the scientific foundation and the experimental roadmap necessary to elucidate this profile.
Core Pharmacological Activities of the Nicotinic Acid Scaffold
The therapeutic potential of any nicotinic acid derivative is best understood by dissecting the well-established activities of the parent molecule.
Modulation of Lipid and Lipoprotein Metabolism
Nicotinic acid is unique among lipid-lowering agents for its broad-spectrum efficacy. It effectively reduces elevated total cholesterol, low-density lipoprotein (LDL), and triglycerides, while being the most potent agent for increasing high-density lipoprotein (HDL) levels available.[5][12][13][14]
Mechanism of Action: The primary lipid-modifying effects are mediated by the activation of GPR109A in adipocytes.
-
Inhibition of Lipolysis: GPR109A activation leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. This suppresses the activity of hormone-sensitive lipase, thereby decreasing the mobilization of free fatty acids (FFAs) from adipose tissue to the liver.
-
Reduced Hepatic Triglyceride Synthesis: The diminished FFA supply to the liver curtails the synthesis of triglycerides. This, in turn, leads to reduced production and secretion of very-low-density lipoprotein (VLDL) and subsequently LDL, as VLDL particles are the precursors to LDL.[13]
-
Increased HDL Levels: The mechanism for raising HDL is distinct and less completely understood but is believed to involve reduced hepatic uptake and catabolism of apolipoprotein A-I (ApoA-I), the primary protein component of HDL, thereby extending its half-life in circulation.[13]
Caption: GPR109A-mediated regulation of lipid metabolism by nicotinic acid.
Potent Anti-inflammatory Effects
Beyond lipid management, nicotinic acid exhibits significant anti-inflammatory properties, which are increasingly recognized as contributing to its anti-atherosclerotic benefits.[8][9]
Mechanism of Action: These effects are also largely mediated by GPR109A, but in immune cells such as monocytes and macrophages, as well as adipocytes which themselves can secrete inflammatory mediators.[7][8][9]
-
Suppression of Pro-inflammatory Cytokines: In activated monocytes and adipocytes, NA treatment significantly reduces the secretion of key pro-inflammatory mediators, including Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1).[7][8]
-
Inhibition of NF-κB Pathway: The binding of NA to GPR109A can inhibit the IKKβ/IκBα signaling cascade, which is critical for the activation of the master inflammatory transcription factor, Nuclear Factor-κB (NF-κB).[8] This prevents the translocation of NF-κB to the nucleus and subsequent transcription of inflammatory genes.
-
Reduced Immune Cell Adhesion and Chemotaxis: By downregulating inflammatory signals, NA can inhibit the adhesion of monocytes to vascular endothelial cells and reduce their migration into tissues, key steps in the formation of atherosclerotic plaques.[8]
Caption: GPR109A-mediated anti-inflammatory signaling pathway.
Dual Role in Cancer Biology
The role of the nicotinic acid scaffold in oncology is complex and context-dependent, primarily due to its function as an NAD+ precursor.
-
Chemoprevention: Adequate levels of NAD+ are crucial for genomic stability through the action of DNA repair enzymes like poly(ADP-ribose) polymerases (PARPs).[11][15] Niacin deficiency can impair DNA repair, potentially increasing cancer risk.[15] Clinical trials have shown that nicotinamide (a related form of Vitamin B3) can be effective in the chemoprevention of non-melanoma skin cancers.[16]
-
Tumor Promotion: Conversely, some cancers, particularly those with defects in DNA repair pathways (a condition known as "BRCAness"), become highly dependent on PARP activity for survival. These tumors may amplify genes involved in the NA-to-NAD+ conversion pathway to fuel their DNA repair machinery, suggesting that in these contexts, NA could potentially support tumor growth.[15]
-
Metabolic Reprogramming: In certain cancer types like triple-negative breast cancer, nicotinamide has been shown to induce mitochondrial dysfunction and increase reactive oxygen species (ROS), leading to apoptosis and suppressed tumor growth.[10]
A Proposed Investigative Workflow for 5-(4-(tert-Butyl)phenyl)nicotinic acid
To systematically characterize the biological activity of this novel derivative, a tiered approach is recommended, moving from in vitro target engagement to in vivo functional outcomes. The bulky 4-(tert-butyl)phenyl substituent may enhance potency at GPR109A or, alternatively, introduce steric hindrance that reduces activity. It is also likely to increase lipophilicity, which could improve cell permeability and bioavailability but may also lead to off-target effects.
Caption: A tiered experimental workflow for characterizing novel nicotinic acid derivatives.
Detailed Experimental Protocols
Protocol 1: In Vitro GPR109A Receptor Activation Assay (Calcium Mobilization)
-
Rationale: To determine if the compound is an agonist of the GPR109A receptor and to quantify its potency (EC₅₀) and efficacy (Eₘₐₓ). GPR109A is a Gᵢ-coupled receptor, and its activation can lead to a transient increase in intracellular calcium via βγ-subunit signaling.
-
Methodology:
-
Cell Culture: Use a stable cell line engineered to overexpress human GPR109A, such as HEK293 or CHO cells. Culture cells to ~80-90% confluency in appropriate media.
-
Cell Plating: Seed cells into a black, clear-bottom 96-well microplate and allow them to adhere overnight.
-
Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C, according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of 5-(4-(tert-Butyl)phenyl)nicotinic acid and a reference agonist (nicotinic acid) in the assay buffer.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure baseline fluorescence, then add the compound dilutions and immediately begin kinetic measurement of fluorescence intensity (Excitation ~485 nm, Emission ~525 nm) for 2-3 minutes.
-
Data Analysis: Calculate the change in fluorescence from baseline. Plot the peak response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine EC₅₀ and Eₘₐₓ values.
-
Protocol 2: In Vitro Anti-inflammatory Activity in Macrophages
-
Rationale: To assess the compound's ability to suppress the production of inflammatory cytokines in an immune cell context, validating a key functional outcome of GPR109A activation.
-
Methodology:
-
Cell Culture: Use a macrophage-like cell line (e.g., RAW 264.7 or THP-1 differentiated with PMA) or primary bone marrow-derived macrophages.
-
Cell Plating: Seed cells in a 24-well plate and allow them to adhere/stabilize.
-
Pre-treatment: Treat the cells with various concentrations of 5-(4-(tert-Butyl)phenyl)nicotinic acid for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with a Toll-like receptor agonist, such as Lipopolysaccharide (LPS, 100 ng/mL), for 6-24 hours to induce a strong inflammatory response. Include a vehicle control (no compound, no LPS) and a positive control (LPS only).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of a key pro-inflammatory cytokine, such as TNF-α or IL-6, in the supernatant using a validated ELISA kit.
-
Data Analysis: Normalize the cytokine levels to the positive control (LPS only). Plot the percentage inhibition of cytokine release against the logarithm of compound concentration to determine the IC₅₀ value.
-
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model
-
Rationale: To evaluate the compound's acute anti-inflammatory activity in a well-established animal model. This provides in vivo proof-of-concept for the observations from the in vitro macrophage assay.[17]
-
Methodology:
-
Animal Acclimatization: Use male Wistar rats or Swiss albino mice, allowing them to acclimatize for at least one week.
-
Grouping and Dosing: Randomly assign animals to groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin or Ibuprofen), and 2-3 dose levels of 5-(4-(tert-Butyl)phenyl)nicotinic acid. Administer the compounds orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the inflammatory insult.
-
Induction of Edema: Measure the initial volume of the right hind paw of each animal using a plethysmometer. Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar surface of the paw.
-
Edema Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume. Determine the percentage inhibition of edema for the treated groups relative to the vehicle control group. Analyze data using ANOVA followed by a post-hoc test.
-
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized in clear, structured tables to allow for direct comparison with reference compounds and facilitate decision-making.
Table 1: In Vitro Activity Profile
| Compound | GPR109A EC₅₀ (nM) | GPR109A Eₘₐₓ (% of NA) | TNF-α Inhibition IC₅₀ (µM) |
|---|---|---|---|
| Nicotinic Acid (Reference) | Value | 100% | Value |
| 5-(4-(tert-Butyl)phenyl)nicotinic acid | TBD | TBD | TBD |
Table 2: In Vivo Anti-inflammatory Efficacy
| Treatment Group (Dose) | Paw Edema Inhibition at 3h (%) | Statistical Significance (p-value) |
|---|---|---|
| Vehicle Control | 0% | - |
| Ibuprofen (e.g., 50 mg/kg) | Value | <0.05 |
| Test Compound (Dose 1) | TBD | TBD |
| Test Compound (Dose 2) | TBD | TBD |
Conclusion and Future Directions
5-(4-(tert-Butyl)phenyl)nicotinic acid is a promising chemical entity that warrants a thorough investigation into its biological activities. Based on the robust pharmacology of its nicotinic acid core, it is hypothesized to be an agonist of the GPR109A receptor with significant potential as a lipid-modulating and anti-inflammatory agent. The bulky phenyl substituent may confer enhanced potency, bioavailability, or a modified safety profile compared to the parent compound.
The investigative framework laid out in this guide provides a clear, logical, and scientifically rigorous path to characterizing this molecule. Successful validation of its activity in these foundational assays would justify progression to more complex preclinical models, including chronic dyslipidemia studies, atherosclerosis models, and detailed pharmacokinetic/toxicology profiling. Further research could also explore its impact on NAD+ metabolism and its potential applications in oncology or age-related diseases, expanding the therapeutic horizon for this important class of compounds.
References
-
Wikipedia. Nicotinic acid. [Link]
-
Jacobson, E. L., & Jacobson, M. K. (2016). Niacin. Advances in nutrition (Bethesda, Md.), 7(3), 543–545. [Link]
-
Santidrian, A. F., et al. (2022). Nicotinamide (niacin) supplement increases lipid metabolism and ROS-induced energy disruption in triple-negative breast cancer: potential for drug repositioning as an anti-tumor agent. Journal of Experimental & Clinical Cancer Research, 41(1), 108. [Link]
-
Digby, J. E., et al. (2010). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(5), 969–976. [Link]
-
Gaspar, H., & Nabavi, S. M. (2020). Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress. Antioxidants, 9(7), 633. [Link]
-
National Center for Biotechnology Information. (2024). Vitamin B3. In StatPearls. StatPearls Publishing. [Link]
-
Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B–26B. [Link]
-
Piacente, F., et al. (2017). Nicotinic acid: A case for a vitamin that moonlights for cancer? Oncotarget, 8(32), 51956–51957. [Link]
-
Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic chemistry, 145, 107136. [Link]
-
Lee, C. T., et al. (2015). Nicotinuric Acid: A potential marker of metabolic syndrome through a metabolomics-based approach. Diabetes Care, 38(7), e104–e105. [Link]
-
Khalil, N. S., et al. (2015). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Archiv der Pharmazie, 348(10), 738-748. [Link]
-
D'Souza, R. F., & Devarajan, P. V. (2015). The Chemistry and Biochemistry of Niacin (B3). In Bioactive Molecules in Food. Springer. [Link]
-
Kulkarni, S. K., & Jain, P. (2001). Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. Arzneimittel-Forschung, 51(6), 498-502. [Link]
-
Grundy, S. M. (2004). Management of the metabolic syndrome--nicotinic acid. Current opinion in cardiology, 19(4), 362-365. [Link]
-
The Cancer Letter. (2025). Researchers develop nicotinamide N-methyl transferase inhibitor to block ovarian cancer tumor growth. [Link]
-
National Institutes of Health. (2021). Niacin: Fact Sheet for Health Professionals. [Link]
-
Gualtieri, F., et al. (1998). Design, synthesis and preliminary pharmacological evaluation of rigid analogues of the nicotinic agonist 1,1-dimethyl-4-phenylpiperazinium iodide (DMPP). Il Farmaco, 53(1), 3-13. [Link]
-
Li, Y., et al. (2023). Niacin, an active form of vitamin B3, exerts antiviral function by recruiting β-arrestin through GPR109A to activate the phosphorylation of ERK and STAT1 axis. Frontiers in Immunology, 14, 1299694. [Link]
-
Lorenz, E., et al. (2007). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 47, 591-614. [Link]
-
Papadia, S., et al. (2018). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. International journal of molecular sciences, 19(11), 3393. [Link]
-
Ahmed, K., & Tunaru, S. (2018). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International Journal of Molecular Sciences, 19(10), 3105. [Link]
-
Digby, J. E., et al. (2010). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(5), 969–976. [Link]
-
Yang, Y., & Sauve, A. A. (2020). New Insights for Nicotinamide: Metabolic Disease, Autophagy, and mTOR. Annual Review of Nutrition, 40, 305-334. [Link]
-
EBSCO. (n.d.). Vitamin B3 (therapeutic uses). Research Starters. [Link]
-
de Moura, J., et al. (2010). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. Pharmacology, biochemistry, and behavior, 95(4), 481-488. [Link]
-
Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5), 56-62. [Link]
-
ClinicalTrials.gov. (2015). Anticancer Activity of Nicotinamide on Lung Cancer. Identifier NCT02416739. [Link]
-
da Silva, A. C., et al. (2016). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 21(11), 1478. [Link]
-
Solution Pharmacy. (2019). Antihyperlipidemic Drug (Part 06 Final) | Nicotinic Acid (Niacin) Mechanism of Action. [Link]
-
Drugs.com. (2024). Niacin: Drug Uses, Dosage & Side Effects. [Link]
-
Digby, J. E., et al. (2007). Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin. Atherosclerosis, 194(2), e178-e186. [Link]
-
Łażewska, D., et al. (2021). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. International Journal of Molecular Sciences, 22(16), 8758. [Link]
Sources
- 1. Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress: Further Molecular and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin B3 (therapeutic uses) | Complementary and Alternative Medicine | Research Starters | EBSCO Research [ebsco.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nicotinamide (niacin) supplement increases lipid metabolism and ROS‐induced energy disruption in triple‐negative breast cancer: potential for drug repositioning as an anti‐tumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Niacin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vitamin B3 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Niacin - Health Professional Fact Sheet [ods.od.nih.gov]
- 15. Nicotinic acid: A case for a vitamin that moonlights for cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(4-(tert-Butyl)phenyl)nicotinic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(4-(tert-Butyl)phenyl)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3. While research on this specific molecule is not extensively published, its structural features—a pyridine carboxylic acid core with a bulky, lipophilic tert-butylphenyl substituent—suggest significant potential in medicinal chemistry and materials science. This guide provides a comprehensive overview of its probable synthesis, predicted chemical and physical properties, and explores its potential pharmacological activities by drawing parallels with structurally related nicotinic acid analogs. The document outlines a detailed, plausible synthetic route, discusses the rationale behind the chosen methodology, and delves into the potential applications of this compound in drug discovery, particularly in areas where nicotinic acid derivatives have shown promise.
Introduction: The Significance of Nicotinic Acid and its Analogs
Nicotinic acid, a member of the B complex vitamins, is a fundamental molecule in cellular metabolism, primarily as a precursor to the coenzymes NAD and NADP.[1] In pharmacological doses, nicotinic acid has well-established lipid-modifying properties, effectively reducing low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[2] This has made it a cornerstone in the management of dyslipidemia.[3][4] The therapeutic utility of nicotinic acid has spurred extensive research into its derivatives, aiming to enhance efficacy, improve the side-effect profile, and explore new therapeutic applications.
The introduction of aryl groups at the 5-position of the nicotinic acid scaffold, as in 5-(4-(tert-Butyl)phenyl)nicotinic acid, can significantly modulate the molecule's physicochemical properties and biological activity. The bulky and lipophilic 4-(tert-butyl)phenyl group is expected to influence the compound's solubility, membrane permeability, and interactions with biological targets. Analogues with substitutions on the pyridine ring have been investigated for a range of therapeutic applications, including as anti-inflammatory agents, modulators of nicotinic acetylcholine receptors (nAChRs), and potential anticancer agents.[5][6][7]
Synthesis and Mechanistic Rationale
Proposed Synthetic Workflow: Suzuki-Miyaura Coupling
The proposed synthesis involves the palladium-catalyzed cross-coupling of a 5-halonicotinic acid derivative with 4-(tert-butyl)phenylboronic acid.
Caption: Proposed synthesis of 5-(4-(tert-Butyl)phenyl)nicotinic acid via Suzuki-Miyaura coupling.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
5-Bromonicotinic acid
-
4-(tert-Butyl)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 5-bromonicotinic acid (1 equivalent), 4-(tert-butyl)phenylboronic acid (1.1 equivalents), and sodium carbonate (2.5 equivalents).
-
Solvent Addition: Add a 2:1:1 mixture of toluene, ethanol, and deionized water.
-
Degassing: Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents) to the reaction mixture under an inert atmosphere.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4 to precipitate the carboxylic acid product.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure 5-(4-(tert-butyl)phenyl)nicotinic acid.
Causality of Experimental Choices:
-
Catalyst: Palladium catalysts, particularly Pd(PPh₃)₄, are highly effective for Suzuki-Miyaura couplings. Nickel catalysts can also be employed and may offer a more cost-effective alternative.[1][10]
-
Base: A base is crucial for the transmetalation step of the catalytic cycle.[9] Inorganic bases like sodium or potassium carbonate are commonly used and are effective for this type of coupling.
-
Solvent System: A biphasic solvent system, such as toluene/ethanol/water, is often used to dissolve both the organic and inorganic reagents.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, necessitating the removal of oxygen to maintain its catalytic activity.
Physicochemical Properties and Characterization
While experimental data for 5-(4-(tert-Butyl)phenyl)nicotinic acid is scarce, its properties can be predicted based on its structure and data from similar compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Description | Rationale |
| Molecular Formula | C₁₆H₁₇NO₂ | Based on chemical structure |
| Molecular Weight | 255.31 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white solid | Typical for crystalline organic acids |
| Melting Point | Likely >200 °C | The parent nicotinic acid has a high melting point (236.6 °C).[11] The larger, more rigid structure of the derivative would likely increase this further. |
| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol. | The lipophilic tert-butylphenyl group will decrease aqueous solubility compared to nicotinic acid. |
| pKa | ~4-5 | The carboxylic acid proton will have a pKa similar to that of nicotinic acid. |
Characterization Data (Expected):
-
¹H NMR: Resonances corresponding to the protons on the pyridine and phenyl rings, as well as a singlet for the tert-butyl group.
-
¹³C NMR: Signals for the carbons of the pyridine and phenyl rings, the carboxylic acid, and the tert-butyl group.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.
-
Infrared (IR) Spectroscopy: Characteristic peaks for the carboxylic acid O-H and C=O stretches, and C-H stretches of the aromatic and aliphatic groups.
Potential Pharmacological Activities and Therapeutic Applications
The pharmacological profile of 5-(4-(tert-Butyl)phenyl)nicotinic acid is likely to be influenced by both the nicotinic acid core and the 4-(tert-butyl)phenyl substituent.
Lipid-Modifying Effects
Given its structural similarity to nicotinic acid, this compound may exhibit lipid-lowering properties. Nicotinic acid's primary mechanism of action involves the activation of the G-protein coupled receptor GPR109A (also known as HCA₂), which leads to a decrease in lipolysis in adipocytes.[4][12] The bulky 4-(tert-butyl)phenyl group could modulate the affinity and efficacy of the molecule for GPR109A.
Caption: Potential mechanism of action for lipid-lowering effects.
Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acid and its derivatives can interact with nAChRs. The introduction of a phenyl group at the 5-position has been shown to produce compounds with antagonist activity at certain nAChR subtypes.[7] Abnormal functioning of nAChRs is implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[2] Therefore, 5-(4-(tert-Butyl)phenyl)nicotinic acid could be a valuable scaffold for developing selective nAChR modulators.
Anti-inflammatory and Other Potential Activities
Derivatives of nicotinic acid have demonstrated anti-inflammatory properties.[5] The mechanism is thought to involve the modulation of inflammatory cytokine production. The lipophilic nature of the 4-(tert-butyl)phenyl group may enhance cell permeability and potency. Additionally, related structures have been investigated for antimicrobial and anticancer activities.[13]
Future Directions and Conclusion
5-(4-(tert-Butyl)phenyl)nicotinic acid represents an under-explored molecule with significant potential in medicinal chemistry. The logical next steps for research in this area include:
-
Definitive Synthesis and Characterization: The proposed Suzuki-Miyaura coupling should be performed, and the resulting compound fully characterized to confirm its structure and purity.
-
In Vitro Pharmacological Profiling: The compound should be screened against a panel of relevant biological targets, including GPR109A and various nAChR subtypes, to determine its activity and selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of analogues with modifications to the phenyl ring and the pyridine core would provide valuable insights into the structural requirements for activity.
-
In Vivo Efficacy and Safety Studies: Promising candidates from in vitro studies should be evaluated in animal models to assess their therapeutic potential and safety profile.
References
-
PubChem. Nicotinic Acid | C6H5NO2 | CID 938. [Link]
-
PubChem. 6-(3,4-dichloro-phenyl)-isonicotinic acid | C22H19Cl2NO2 | CID 44293235. [Link]
-
Loba Chemie. NICOTINIC ACID | 59-67-6. [Link]
-
ResearchGate. Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF. [Link]
-
PubMed Central. Design, Synthesis, and Biological Activity of 5′-Phenyl-1,2,5,6-tetrahydro-3,3′-bipyridine Analogues as Potential Antagonists of Nicotinic Acetylcholine Receptors. [Link]
-
Chemical Society Reviews. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. [Link]
-
PubMed. Design, synthesis, and biological activity of 5'-phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine analogues as potential antagonists of nicotinic acetylcholine receptors. [Link]
-
PubMed Central. Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors. [Link]
-
Wikipedia. Nicotinic acid. [Link]
-
MDPI. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. [Link]
- Google Patents.
-
World-Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
PubMed Central. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. [Link]
Sources
- 1. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Design, Synthesis, and Biological Activity of 5′-Phenyl-1,2,5,6-tetrahydro-3,3′-bipyridine Analogues as Potential Antagonists of Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. 2-(4-tert-Butyl-phenyl)-6-(3,4-dichloro-phenyl)-isonicotinic acid | C22H19Cl2NO2 | CID 44293235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 10177-12-5: 5-PHENYLNICOTINIC ACID | CymitQuimica [cymitquimica.com]
- 7. Design, synthesis, and biological activity of 5'-phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine analogues as potential antagonists of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. wwjmrd.com [wwjmrd.com]
- 10. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 59-67-6 CAS | NICOTINIC ACID | Vitamins | Article No. 04905 [lobachemie.com]
- 12. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Therapeutic Targets of Nicotinic Acid Derivatives
For Distribution To: Researchers, Scientists, and Drug Development Professionals.
Abstract: Nicotinic acid (Niacin, Vitamin B3) has been a cornerstone in the management of dyslipidemia for over half a century. However, its therapeutic utility is frequently constrained by patient non-adherence due to a characteristic flushing side effect. The discovery of its primary molecular target, the G-protein coupled receptor 109A (GPR109A), has revitalized interest in this therapeutic class, paving the way for the development of novel derivatives with improved pharmacological profiles. This technical guide provides an in-depth exploration of the established and emerging therapeutic targets of nicotinic acid and its derivatives. We will dissect the canonical GPR109A-mediated signaling pathways responsible for both lipid modification and cutaneous flushing, explore GPR109A-independent mechanisms involving cellular energy metabolism, and delve into the promising, yet complex, roles of these compounds in oncology and neuroprotection. This document is intended to serve as a comprehensive resource, synthesizing mechanistic insights with actionable experimental protocols to guide future research and drug development in this evolving field.
The Primary Target: GPR109A (HCAR2) - A Tale of Two Tissues
The pharmacological effects of nicotinic acid were an enigma for decades until the deorphanization of GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCAR2) in 2003 identified it as the high-affinity receptor for niacin.[1] This Gi alpha subunit-coupled receptor is predominantly expressed in adipocytes and various immune cells, including dermal Langerhans cells, neutrophils, and macrophages.[2][3] The tissue-specific signaling cascades downstream of GPR109A activation neatly explain both the primary therapeutic benefits and the principal adverse effect of niacin therapy.
Mechanism of Anti-Dyslipidemic Action in Adipocytes
In adipose tissue, the therapeutic action of nicotinic acid is initiated by its binding to GPR109A. This engagement triggers a canonical Gi-mediated signaling pathway.
Causality of the Pathway: The goal of this pathway is to suppress the release of free fatty acids (FFAs) from adipocytes. High circulating FFA levels provide the liver with excess substrate for the synthesis of triglycerides, which are then packaged into very-low-density lipoproteins (VLDL). By inhibiting lipolysis, nicotinic acid effectively reduces the hepatic VLDL production, leading to downstream reductions in low-density lipoprotein (LDL) cholesterol and triglycerides.[1]
Signaling Cascade:
-
Agonist Binding: Nicotinic acid or its derivative binds to the orthosteric site of GPR109A on the adipocyte plasma membrane.
-
Gi Protein Activation: The agonist-bound receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the associated Gi protein alpha subunit (Gαi).
-
Adenylyl Cyclase Inhibition: The activated Gαi-GTP dissociates from the Gβγ dimer and directly inhibits the enzyme adenylyl cyclase (AC).
-
cAMP Reduction: Inhibition of AC leads to a significant decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).
-
PKA Inactivation: With reduced cAMP levels, Protein Kinase A (PKA) remains in its inactive state.
-
HSL Dephosphorylation: PKA is responsible for the activating phosphorylation of Hormone-Sensitive Lipase (HSL), the rate-limiting enzyme in triglyceride hydrolysis. In the absence of PKA activity, HSL remains dephosphorylated and inactive.
-
Inhibition of Lipolysis: Inactive HSL cannot efficiently hydrolyze stored triglycerides into FFAs and glycerol, resulting in a potent suppression of FFA release into circulation.[1]
Mechanism of Cutaneous Flushing in Dermal Cells
The same receptor, GPR109A, is responsible for the common and often dose-limiting side effect of flushing. This reaction is mediated by GPR109A expressed on dermal immune cells, specifically Langerhans cells and keratinocytes.
Causality of the Pathway: The flushing response is a result of rapid, localized vasodilation in the skin. This is not a direct effect of nicotinic acid on blood vessels, but rather an indirect effect mediated by the release of vasoactive prostaglandins from immune cells in the dermis.
Signaling Cascade:
-
Agonist Binding: Nicotinic acid binds to GPR109A on Langerhans cells.
-
Gq/11 and/or β-arrestin Pathway Activation: Unlike in adipocytes, GPR109A activation in these cells leads to the activation of Phospholipase A2 (PLA2). This can occur through G-protein dependent or independent (e.g., β-arrestin mediated) pathways.
-
Arachidonic Acid Release: Activated PLA2 cleaves membrane phospholipids to release arachidonic acid (AA).
-
Prostaglandin Synthesis: AA is rapidly metabolized by cyclooxygenase enzymes (COX-1 and COX-2) into various prostaglandins.
-
PGD2 and PGE2 Release: The key vasodilatory prostaglandins produced are Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2).
-
Receptor Activation on Capillaries: PGD2 and PGE2 diffuse to nearby dermal capillaries and bind to their cognate receptors (DP1 for PGD2; EP2/EP4 for PGE2) on vascular smooth muscle cells.
-
Vasodilation: Activation of these receptors leads to smooth muscle relaxation, increased blood flow, and the characteristic sensation of warmth and redness known as the "niacin flush".
Emerging Therapeutic Targets & Mechanisms
While GPR109A is the principal target, a growing body of evidence suggests that nicotinic acid derivatives exert biological effects through additional, GPR109A-independent pathways. These emerging targets are of high interest for developing novel therapeutics that may bypass the limitations of classical GPR109A agonists.
GPR109A-Independent Lipid Modification
Recent studies using GPR109A knockout mice and selective GPR109A agonists have challenged the long-held "FFA hypothesis" as the sole explanation for niacin's lipid-modifying effects.[4] While FFA suppression is GPR109A-dependent, significant effects on HDL and triglycerides persist even in the absence of the receptor.[4][5] This points to direct hepatic mechanisms, including:
-
Inhibition of DGAT2: Nicotinic acid may non-competitively inhibit diacylglycerol O-acyltransferase 2, a key enzyme in the final step of triglyceride synthesis in the liver.[5]
-
Apolipoprotein B Degradation: In human hepatoblastoma (HepG2) cells, niacin has been shown to increase the intracellular degradation of apolipoprotein B, the primary structural protein of VLDL and LDL, thereby reducing their secretion.[3]
These GPR109A-independent actions represent crucial targets for developing novel lipid-modifying agents that do not cause flushing.
NAD+ Metabolism and the SIRT1 Pathway
Nicotinic acid is a precursor for nicotinamide adenine dinucleotide (NAD+), a fundamental coenzyme in cellular redox reactions and a critical substrate for signaling enzymes like sirtuins and PARPs.
-
The NAD+/SIRT1 Axis: Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a pivotal role in regulating metabolism, inflammation, and cellular stress responses. By increasing the cellular pool of NAD+, nicotinic acid can enhance SIRT1 activity.[6] This activation has been linked to neuroprotective and anti-inflammatory effects, representing a therapeutic target distinct from GPR109A.[7] This mechanism is particularly relevant in the context of age-related diseases.
Oncology: GPR109A as a Context-Dependent Tumor Suppressor
The role of GPR109A in cancer is complex and highly context-dependent. In colon and breast cancer, GPR109A appears to function as a tumor suppressor.[2][8]
-
Mechanism: Its expression is often silenced in tumor tissues. Re-expression and activation of GPR109A in cancer cell lines can induce apoptosis.[2] This pro-apoptotic signaling involves the inhibition of cell survival pathways and the modulation of Bcl-2 family proteins.[9] The receptor's activation by butyrate, a product of gut microbial fiber fermentation, links diet, the microbiome, and cancer prevention through this target.[8]
Neuroprotection: A Triad of Potential Targets
The potential of nicotinic acid and its derivatives in neurodegenerative diseases like Alzheimer's and Parkinson's is an active area of research, with evidence pointing to at least three potential mechanisms.
-
GPR109A in Microglia: GPR109A is expressed in brain microglia, the resident immune cells of the central nervous system.[10] Activation of microglial GPR109A has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines that contribute to neurodegenerative processes.[11][12]
-
NAD+/SIRT1 Pathway: As mentioned, boosting NAD+ levels via nicotinic acid can enhance the activity of SIRT1, which has known neuroprotective functions, including promoting neuronal survival and mitigating oxidative stress.[7]
-
Nicotinic Acetylcholine Receptors (nAChRs): While chemically distinct from nicotine, some derivatives could potentially interact with nAChRs. These ligand-gated ion channels, particularly the α7 subtype, are established targets for neuroprotection, mediating their effects through pathways like PI3K-Akt.[13][14] However, the direct action of nicotinic acid on nAChRs is not well-established and requires further investigation to separate it from the effects of nicotine itself.[15]
Methodologies for Target Identification and Validation
Validating the interaction between novel nicotinic acid derivatives and their putative targets is a critical step in drug development. Below are detailed, field-proven protocols for assessing binding affinity and functional activity at the primary target, GPR109A.
Protocol: Radioligand Binding Assay for GPR109A Affinity (Ki)
Expertise & Rationale: This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand ([³H]-nicotinic acid) for binding to GPR109A. It is the gold standard for quantifying direct receptor interaction. We use membranes from HEK293 cells stably overexpressing human GPR109A, as this provides a high-density, clean system to measure specific binding.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing human GPR109A to ~90% confluency.
-
Harvest cells and centrifuge at 1,000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 with protease inhibitors).
-
Homogenize the suspension using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.
-
Resuspend the final pellet in binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4), determine protein concentration (e.g., BCA assay), and store at -80°C.
-
-
Competition Binding Assay:
-
Perform the assay in a 96-well plate with a final volume of 200 µL.
-
Add 50 µL of binding buffer containing various concentrations of the unlabeled test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Add 50 µL of [³H]-nicotinic acid at a final concentration equal to its Kd (typically ~20-30 nM, must be predetermined via saturation binding).
-
To determine non-specific binding (NSB), use a high concentration of unlabeled nicotinic acid (e.g., 10 µM) in separate wells. Total binding (TB) wells receive buffer instead of a competitor.
-
Initiate the reaction by adding 100 µL of the membrane preparation (typically 10-20 µg protein/well).
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly terminate the reaction by vacuum filtration through a GF/B filter plate pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific filter binding.
-
Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Allow filters to dry completely, add scintillation cocktail, and count the retained radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Functional cAMP HTRF Assay for GPR109A Potency (EC₅₀)
Expertise & Rationale: This functional assay measures the potency (EC₅₀) and efficacy of a compound by quantifying its ability to inhibit adenylyl cyclase and reduce cAMP levels, the key downstream signal of GPR109A activation. We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay, which is a robust, high-throughput method. The assay measures the competition between cellular cAMP and a labeled cAMP tracer for binding to a specific antibody, providing an inverse relationship between the HTRF signal and cellular cAMP levels.
Methodology:
-
Cell Preparation:
-
Use CHO-K1 or HEK293 cells stably expressing human GPR109A.
-
Culture cells to ~80-90% confluency. Harvest using a non-enzymatic cell dissociation buffer.
-
Wash and resuspend cells in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Determine cell density and adjust to the desired concentration (e.g., 2,000-5,000 cells/well, requires optimization).
-
-
Assay Procedure (384-well format):
-
Dispense 5 µL of cell suspension into each well of a low-volume 384-well plate.
-
Add 5 µL of test compound at 2x final concentration, serially diluted in assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (e.g., 500 µM) to prevent cAMP degradation.
-
Add 5 µL of Forskolin (e.g., 10 µM final concentration) to all wells except the negative control. Forskolin directly activates adenylyl cyclase, creating a high cAMP baseline against which inhibition can be measured.
-
Incubate the plate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Following the manufacturer's protocol (e.g., Cisbio HTRF cAMP Gi kit), prepare the detection reagents. This typically involves mixing a cAMP-d2 tracer and an anti-cAMP Cryptate antibody in lysis buffer.[16][17]
-
Add 10 µL of the combined HTRF detection reagents to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (Cryptate, FRET signal) and 620 nm (d2, tracer signal).
-
Calculate the HTRF ratio (Emission 665nm / Emission 620nm) * 10,000.
-
Plot the HTRF ratio against the log concentration of the test compound. Since this is an inhibition assay, the curve will be sigmoidal descending.
-
Use non-linear regression (log[agonist] vs. response) to calculate the EC₅₀, which represents the concentration of agonist that produces 50% of the maximal inhibition of the forskolin-stimulated signal.
-
Data Synthesis and Comparative Analysis
The development of novel nicotinic acid derivatives is driven by the goal of separating the therapeutic anti-lipolytic effects from the flush-inducing prostaglandin release. This often involves creating "biased agonists" that preferentially signal through one pathway over another, or partial agonists that do not elicit a maximal response. The following tables summarize key pharmacological data for nicotinic acid and several important derivatives.
Table 1: Comparative Binding Affinity and Functional Potency at GPR109A
| Compound | Chemical Class | Binding Affinity (Ki) | Functional Potency (GTPγS EC₅₀) | Notes |
| Nicotinic Acid | Pyridinecarboxylic acid | ~250 nM[18] | ~100-300 nM[5] | Endogenous ligand, full agonist. Causes flushing. |
| Acipimox | Pyrazinecarboxylic acid | ~7 µM | ~6 µM | Full agonist, structurally similar to niacin. Lower potency. |
| MK-6892 | Pyrazole derivative | 4 nM[19] | 16 nM[19] | Potent, selective full agonist. |
| MK-0354 | Novel agonist | High Affinity | Partial Agonist | Developed as a partial agonist to reduce flushing. Showed FFA lowering but lacked lipid efficacy in clinical trials.[3][20] |
| β-Hydroxybutyrate | Ketone body | ~0.7 mM | ~0.7-0.8 mM[5] | Endogenous ligand, relevant in fasting/ketogenic states. Low potency. |
Note: Ki and EC₅₀ values can vary between studies depending on the specific assay conditions, cell lines, and radioligands used.
Future Directions and Conclusion
The therapeutic landscape for nicotinic acid derivatives is expanding beyond lipidology. While GPR109A remains the central, validated target, the future of drug development in this space will likely focus on three key areas:
-
Biased Agonism: Designing GPR109A agonists that are biased towards the Gi-mediated anti-lipolytic pathway in adipocytes, while avoiding the β-arrestin or Gq pathways in dermal cells that lead to flushing. This remains a "holy grail" for overcoming the primary limitation of niacin therapy.
-
Targeting GPR109A-Independent Pathways: Developing compounds that specifically leverage the direct hepatic effects on triglyceride synthesis or the NAD+/SIRT1 pathway could yield novel therapeutics for metabolic, neurodegenerative, and age-related diseases without GPR109A-mediated side effects.
-
CNS-Penetrant Derivatives: For neuroprotection and neuro-inflammation, the development of derivatives with favorable blood-brain barrier penetration is essential to effectively target GPR109A on microglia or to modulate neuronal NAD+ metabolism.
References
-
Geisler, C. E., Miller, K. E., Ghimire, S., Renquist, B. J. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International Journal of Molecular Sciences, 22(8), 4001. [Link]
-
Singh, N., Gurav, A., Sivaprakasam, S., et al. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139. [Link]
-
Kachhap, S., Anishkin, A., Adepu, K. K., Chintapalli, S. V., & Bhandari, D. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International journal of molecular sciences, 23(23), 14882. [Link]
-
Elangovan, S., Pathania, R., Ramachandran, S., et al. (2014). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Cancer research, 74(5), 1166–1178. [Link]
-
Chai, J. T., Digby, J. E., Choudhury, R. P. (2013). GPR109A and vascular inflammation. Current atherosclerosis reports, 15(5), 325. [Link]
-
Li, G., Shi, Y., Huang, H., et al. (2010). Internalization of the human nicotinic acid receptor GPR109A is regulated by Gi, GRK2, and arrestin3. The Journal of biological chemistry, 285(30), 22605–22618. [Link]
-
Thangaraju, M., Cresci, G. A., Liu, K., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer research, 69(7), 2826–2832. [Link]
-
Tunaru, S., Lattig, J., Kero, J., Krause, G., & Offermanns, S. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular pharmacology, 68(5), 1271–1280. [Link]
-
Song, T. Y., Ruan, H. B., & Yang, L. (2021). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. Annals of clinical and laboratory science, 51(1), 58–64. [Link]
-
Chen, G., Zhang, Y. Q., Li, X. Q., et al. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Acta pharmacologica Sinica, 43(9), 2206–2214. [Link]
-
Papke, R. L. (2022). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. ACS pharmacology & translational science, 5(5), 335–347. [Link]
-
Wang, Y., Miao, Y., Liu, D., et al. (2023). β-Nicotinamide mononucleotide activates NAD+/SIRT1 pathway and attenuates inflammatory and oxidative responses in the hippocampus regions of septic mice. Journal of inflammation research, 16, 2235–2247. [Link]
-
Wikipedia contributors. (2024, November 14). Nicotinic agonist. In Wikipedia, The Free Encyclopedia. [Link]
-
Wakade, C., Chong, R., Bradley, E., & Thomas, B. (2014). Upregulation of GPR109A in Parkinson's Disease. PloS one, 9(10), e109818. [Link]
-
Avalos, J. L., Bever, K. M., & Wolberger, C. (2007). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. PloS one, 2(11), e1144. [Link]
-
Richman, J. G., D'Souza, M., D'Souza, M. M., et al. (2013). Differential tissue and ligand-dependent signaling of GPR109A receptor: implications for anti-atherosclerotic therapeutic potential. Journal of lipid research, 54(8), 2275–2286. [Link]
-
Kostylina, G., Simon, H. U., & Fey, M. F. (2008). Neutrophil apoptosis mediated by nicotinic acid receptors (GPR109A). Cell death and differentiation, 15(8), 1334–1341. [Link]
-
Li, X., Li, T., Liu, L., et al. (2018). Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv. [Link]
-
B-H, H., & Ying, W. (2022). Targeting NAD+ Metabolism for the Therapy of Age-Related Neurodegenerative Diseases. Frontiers in aging neuroscience, 14, 862845. [Link]
-
Carneiro, B. A., & El-Deiry, W. S. (2011). Apoptotic cell signaling in cancer progression and therapy. Nature reviews. Clinical oncology, 8(7), 392–404. [Link]
-
Lauring, B., Taggart, A. K., & Tata, J. R. (2012). Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression. Science translational medicine, 4(148), 148ra115. [Link]
-
B-H, H., & Ying, W. (2019). Niacin Ameliorates Neuro-Inflammation in Parkinson's Disease via GPR109A. International journal of molecular sciences, 20(18), 4590. [Link]
-
Pharmacological profiling of niacin, acipimox, and MMF on GPR109A. (n.d.). ResearchGate. [Link]
-
Cisbio. (2007). HTRF® package insert cAMP HiRange. [Link]
-
Kihara, T., Shimohama, S., Sawada, H., et al. (2018). Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. NCBI Bookshelf. [Link]
-
Ghosal, A., & Barnes, A. (2020). Inflammation and JNK's Role in Niacin-GPR109A Diminished Flushed Effect in Microglial and Neuronal Cells With Relevance to Schizophrenia. Frontiers in pharmacology, 11, 584. [Link]
-
Wikipedia contributors. (2024, November 14). Nicotine. In Wikipedia, The Free Encyclopedia. [Link]
-
Genomax. (2020). CAMP - GI KIT. [Link]
-
Revvity. (2024, June 11). How to run a cAMP HTRF assay. YouTube. [Link]
-
Chen, Y., Wang, Y., & Ding, W. X. (2022). Niacin exacerbates β cell lipotoxicity in diet-induced obesity mice through upregulation of GPR109A and PPARγ2: Inhibition by incretin drugs. Frontiers in pharmacology, 13, 1058091. [Link]
-
Tsuboi, T., Maeda, K., & Hayashi, T. (2024). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. International journal of molecular sciences, 25(6), 3496. [Link]
-
G-C, C., & G-C, C. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules (Basel, Switzerland), 28(3), 1251. [Link]
-
Fulda, S. (2012). How to target apoptosis signaling pathways for the treatment of pediatric cancers. Frontiers in oncology, 2, 40. [Link]
-
NutritionFacts.org. (2025, March 26). Risks and Benefits of Nicotinic Acid (NA), a NAD+ Booster. YouTube. [Link]
-
Abdel-Wahab, K. G., & El-Shamarka, M. E. (2022). Niacin mitigates blood-brain barrier tight junctional proteins dysregulation and cerebral inflammation in ketamine rat model of psychosis: Role of GPR109A receptor. European journal of pharmacology, 928, 175095. [Link]
-
Li, Y., Li, Y., & Yang, S. (2024). Study on the Regulatory Mechanism of Niacin Combined with B. animalis F1-7 in Alleviating Alcoholic Fatty Liver Disease by Up-Regulating GPR109A. Foods (Basel, Switzerland), 13(18), 2824. [Link]
Sources
- 1. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting NAD Metabolism for the Therapy of Age-Related Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Nicotinamide mononucleotide activates NAD+/SIRT1 pathway and attenuates inflammatory and oxidative responses in the hippocampus regions of septic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bd.dbio.uevora.pt [bd.dbio.uevora.pt]
- 10. Upregulation of GPR109A in Parkinson’s Disease | PLOS One [journals.plos.org]
- 11. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 14. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Nicotine - Wikipedia [en.wikipedia.org]
- 16. genomax.com.sg [genomax.com.sg]
- 17. resources.revvity.com [resources.revvity.com]
- 18. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Differential tissue and ligand-dependent signaling of GPR109A receptor: implications for anti-atherosclerotic therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust HPLC Method for the Analysis of 5-(4-(tert-Butyl)phenyl)nicotinic acid
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-(4-(tert-Butyl)phenyl)nicotinic acid. This compound is of interest to researchers and professionals in drug development. The method utilizes reversed-phase chromatography with UV detection, providing excellent specificity, linearity, accuracy, and precision. The causality behind each experimental choice is thoroughly explained to ensure scientific integrity and facilitate method transfer. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable analytical protocol for this compound.
Introduction
5-(4-(tert-Butyl)phenyl)nicotinic acid is a derivative of nicotinic acid, an essential B vitamin.[1][2] The introduction of the lipophilic tert-butylphenyl group significantly alters the molecule's physicochemical properties compared to its parent compound, necessitating a dedicated analytical method for accurate quantification. High-Performance Liquid Chromatography (HPLC) is the technique of choice for the analysis of such non-volatile and thermally labile compounds. This document provides a comprehensive protocol for its analysis, grounded in fundamental chromatographic principles.
Analyte Properties and Method Development Rationale
A thorough understanding of the analyte's physicochemical properties is critical for developing a robust HPLC method.
2.1. Physicochemical Properties
-
Structure: The molecule consists of a pyridine ring with a carboxylic acid group and a phenyl ring substituted with a bulky tert-butyl group.
-
pKa: The carboxylic acid group on the pyridine ring is the primary ionizable center. For the parent nicotinic acid, the pKa is approximately 4.85.[3] The electronic effect of the 4-tert-butylphenyl substituent is not expected to drastically shift this value. Therefore, controlling the mobile phase pH is crucial for consistent retention and peak shape.
-
Hydrophobicity (logP): Nicotinic acid has a logP of approximately 0.36.[3] The addition of the tert-butylphenyl group will significantly increase the hydrophobicity (logP) of the molecule, making it well-suited for reversed-phase HPLC.
-
UV Absorbance: The presence of both the pyridine and benzene rings suggests strong UV absorbance, making UV detection a suitable choice. A wavelength of approximately 260 nm is a good starting point for detection, with further optimization based on spectral scans.
2.2. Method Development Strategy: The "Why" Behind the "How"
The chosen method is based on the principle of ion-suppression reversed-phase HPLC .[4]
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is selected due to the non-polar nature of the tert-butylphenyl group. The long alkyl chains of the C18 stationary phase will interact favorably with the hydrophobic portion of the analyte, providing good retention.
-
Mobile Phase pH Control: To ensure reproducible retention and symmetrical peak shape, the ionization of the carboxylic acid group must be controlled. By setting the mobile phase pH to be at least 2 units below the analyte's pKa (pH < 2.85), the carboxylic acid will be predominantly in its neutral, protonated form.[5] This "ion-suppressed" form will have a stronger interaction with the C18 stationary phase, leading to better retention and peak shape. A phosphate buffer is an excellent choice for this pH range due to its pKa values and UV transparency.
-
Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity, UV transparency, and compatibility with reversed-phase columns. The proportion of acetonitrile will be optimized to achieve a suitable retention time and resolution from potential impurities.
-
Detection: A UV detector is selected for its sensitivity to aromatic compounds. A photodiode array (PDA) detector is recommended to allow for peak purity analysis and selection of the optimal detection wavelength.
Experimental Protocol
3.1. Materials and Reagents
-
5-(4-(tert-Butyl)phenyl)nicotinic acid reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (ACS grade or higher)
-
Phosphoric acid (H₃PO₄) (ACS grade or higher)
-
Deionized water (18.2 MΩ·cm)
3.2. Instrumentation
A standard HPLC system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Thermostat
-
Photodiode Array (PDA) or UV-Vis Detector
3.3. Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention for the hydrophobic analyte and high efficiency. |
| Mobile Phase A | 20 mM KH₂PO₄, pH adjusted to 2.5 with H₃PO₄ | Buffers the mobile phase to suppress the ionization of the analyte's carboxylic acid group, ensuring good peak shape and stable retention. |
| Mobile Phase B | Acetonitrile | Elutes the analyte from the C18 column. |
| Gradient | 50% B to 80% B over 10 minutes | A gradient is recommended for initial method development to ensure elution of the analyte and any potential impurities with varying polarities. An isocratic method can be developed from this starting point for routine analysis. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
| Column Temperature | 30 °C | Maintains a stable retention time and improves peak shape by reducing mobile phase viscosity. |
| Detection | UV at 260 nm | The aromatic rings of the analyte provide strong UV absorbance in this region. A PDA detector can be used to confirm the optimal wavelength. |
3.4. Preparation of Solutions
-
Mobile Phase A (20 mM KH₂PO₄, pH 2.5): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 5-(4-(tert-Butyl)phenyl)nicotinic acid reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
3.5. Sample Preparation
The appropriate sample preparation will depend on the matrix. For a drug substance:
-
Accurately weigh an appropriate amount of the sample.
-
Dissolve in the diluent (50:50 acetonitrile/water).
-
Filter through a 0.45 µm syringe filter prior to injection to remove any particulates.[6]
For more complex matrices, such as biological fluids, more extensive sample preparation like protein precipitation or solid-phase extraction (SPE) may be required.[7]
Method Validation Strategy
The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and by peak purity analysis using a PDA detector. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. Analyze a series of at least five concentrations across the desired range. The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | The closeness of the test results to the true value. This can be determined by spike/recovery experiments at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recoveries should be within 98-102%. |
| Precision | The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, column temperature, flow rate). |
Data Presentation and Visualization
5.1. Representative Chromatogram
A representative chromatogram should show a well-resolved, symmetrical peak for 5-(4-(tert-Butyl)phenyl)nicotinic acid at a stable retention time.
5.2. Linearity Data
| Concentration (µg/mL) | Peak Area |
| 1 | Example Value |
| 10 | Example Value |
| 25 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| Correlation Coefficient (r²) | ≥ 0.999 |
5.3. Process Flow Diagrams
Caption: HPLC analytical workflow from preparation to reporting.
Caption: Logical flow of HPLC method development.
Conclusion
This application note provides a comprehensive and scientifically justified HPLC method for the analysis of 5-(4-(tert-Butyl)phenyl)nicotinic acid. The use of ion-suppression reversed-phase chromatography with a C18 column and a buffered mobile phase ensures a robust and reliable analytical procedure. The detailed protocol and validation strategy will enable researchers and drug development professionals to implement this method with confidence for routine analysis and quality control.
References
-
PubChem. (n.d.). Nicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2024, January 23). Nicotinic acid. Retrieved from [Link]
-
Loba Chemie. (n.d.). NICOTINIC ACID. Retrieved from [Link]
-
Chromatography Online. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]
-
ResearchGate. (n.d.). Method development and validation for the simultaneous estimation of nicotinic acid, folic acid and cyanocobalamin using RP-HPLC. Retrieved from [Link]
-
Lab Manager. (n.d.). HPLC Sample Prep: Critical First Steps in LC Analysis. Retrieved from [Link]
-
PubMed. (1997). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]
-
PubMed. (1987). Evaluation of elution parameters in reversed phase HPLC for the determination of niacin vitamers and metabolites. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Retrieved from [Link]
-
Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]
-
MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
Exposome-Explorer. (n.d.). Nicotinic acid (Compound). IARC. Retrieved from [Link]
-
IJNRD. (2023, May 5). DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA. Retrieved from [Link]
-
Biocompare.com. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]
-
ResearchGate. (n.d.). (4-tert-Butylphenyl)acetic acid. Retrieved from [Link]
-
Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
PubMed Central. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Retrieved from [Link]
-
PubMed. (1989). Sample preparation for the HPLC analysis of drugs in biological fluids. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and properties of tetra-(4-tert-butyl-5-nitro)phthalocyanines. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
Sources
- 1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 4. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. Sample preparation for the HPLC analysis of drugs in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the In Vitro Activity of 5-(4-(tert-Butyl)phenyl)nicotinic acid
Introduction: Targeting Lipid Metabolism with Nicotinic Acid Analogs
5-(4-(tert-Butyl)phenyl)nicotinic acid is a structural analog of nicotinic acid (niacin), a long-standing therapeutic agent for dyslipidemia.[1][2] Nicotinic acid and its derivatives exert their primary effects through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1] This receptor is predominantly expressed on the surface of adipocytes and various immune cells, including monocytes and macrophages.[1] Its activation initiates a cascade of intracellular events that ultimately lead to favorable alterations in plasma lipid profiles, primarily by suppressing lipolysis in adipose tissue.[1][3]
The therapeutic potential of nicotinic acid analogs like 5-(4-(tert-Butyl)phenyl)nicotinic acid lies in their ability to modulate lipid metabolism, offering a promising avenue for the management of cardiovascular diseases.[1] A comprehensive in vitro characterization of these compounds is paramount to understanding their potency, efficacy, and mechanism of action before advancing to preclinical and clinical stages.
This guide provides a detailed framework of in vitro assays to meticulously evaluate the biological activity of 5-(4-(tert-Butyl)phenyl)nicotinic acid. We will delve into the core assays that form a three-tiered approach to characterization: direct target engagement, proximal signaling events, and downstream functional cellular responses. For each assay, we will not only provide step-by-step protocols but also elucidate the scientific rationale behind the experimental design, ensuring a robust and self-validating system for your research endeavors.
The GPR109A Signaling Cascade: A Dual-Pronged Mechanism
Activation of GPR109A by an agonist such as 5-(4-(tert-Butyl)phenyl)nicotinic acid triggers two primary signaling pathways: the canonical G-protein-mediated pathway and the β-arrestin-mediated pathway. A thorough understanding of this dichotomy is crucial for interpreting assay results.
-
Gαi-Mediated Pathway: Upon ligand binding, GPR109A couples to an inhibitory G-protein (Gαi). This interaction leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP). The resultant decrease in intracellular cAMP levels is the hallmark of GPR109A activation and is directly responsible for the anti-lipolytic effects in adipocytes.[1][4]
-
β-Arrestin-Mediated Pathway: Following activation, GPR109A is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins to the receptor.[1] β-arrestin recruitment not only leads to receptor desensitization and internalization but can also initiate G-protein-independent signaling cascades, contributing to some of the pleiotropic effects of nicotinic acid, including potential anti-inflammatory responses.[1]
Figure 1. GPR109A signaling pathways initiated by agonist binding.
Tier 1: Target Engagement - Radioligand Binding Assay
Scientific Rationale: The foundational step in characterizing a novel compound is to confirm its direct interaction with the intended target. A radioligand binding assay provides a quantitative measure of the affinity of 5-(4-(tert-Butyl)phenyl)nicotinic acid for the GPR109A receptor. This is typically achieved through a competition assay where the test compound displaces a known radiolabeled ligand from the receptor.
Protocol: [3H]-Nicotinic Acid Competition Binding Assay
This protocol is adapted from standard methodologies for GPCR radioligand binding assays.[5][6][7]
Materials:
-
Cell membranes prepared from a cell line stably overexpressing human GPR109A (e.g., CHO-K1 or HEK293 cells).
-
[3H]-Nicotinic acid (specific activity >20 Ci/mmol).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 (ice-cold).
-
5-(4-(tert-Butyl)phenyl)nicotinic acid (test compound).
-
Unlabeled nicotinic acid (for non-specific binding determination).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from GPR109A-expressing cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[5]
-
Assay Setup: In a 96-well plate, set up the following reactions in a final volume of 200 µL:
-
Total Binding: 50 µL Binding Buffer, 50 µL [3H]-Nicotinic acid (at a final concentration near its Kd), and 100 µL of diluted cell membranes.
-
Non-specific Binding (NSB): 50 µL unlabeled nicotinic acid (at a final concentration of 10 µM), 50 µL [3H]-Nicotinic acid, and 100 µL of diluted cell membranes.
-
Competition: 50 µL of 5-(4-(tert-Butyl)phenyl)nicotinic acid at various concentrations (e.g., 10-point serial dilution), 50 µL [3H]-Nicotinic acid, and 100 µL of diluted cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Description |
| IC₅₀ | Concentration of the test compound that displaces 50% of the radiolabeled ligand. |
| Ki | Inhibitory constant, a measure of the affinity of the test compound for the receptor. |
Tier 2: Proximal Signaling - cAMP Inhibition and β-Arrestin Recruitment
Scientific Rationale: Once target engagement is confirmed, the next logical step is to assess the immediate downstream signaling events. For GPR109A, this involves measuring the inhibition of cAMP production and the recruitment of β-arrestin. These assays provide crucial information on the compound's efficacy and potential for biased agonism.
cAMP Inhibition Assay
Principle: This assay quantifies the ability of 5-(4-(tert-Butyl)phenyl)nicotinic acid to inhibit the production of intracellular cAMP. Cells expressing GPR109A are first stimulated with forskolin, a direct activator of adenylyl cyclase, to elevate basal cAMP levels. The test compound is then added, and the subsequent decrease in cAMP is measured. Homogeneous Time-Resolved Fluorescence (HTRF) is a widely used technology for this purpose due to its high sensitivity and throughput.[8][9][10][11]
Protocol: HTRF cAMP Assay
This protocol is based on the principles of commercially available HTRF cAMP assay kits.[8][10]
Materials:
-
GPR109A-expressing cell line (e.g., CHO-K1 or HEK293).
-
Cell culture medium.
-
Forskolin.
-
5-(4-(tert-Butyl)phenyl)nicotinic acid.
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
384-well low-volume microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Seeding: Seed GPR109A-expressing cells into a 384-well plate and culture overnight to allow for adherence.
-
Compound Addition: Prepare serial dilutions of 5-(4-(tert-Butyl)phenyl)nicotinic acid. Remove the culture medium and add the test compound dilutions to the cells.
-
Forskolin Stimulation: Add forskolin to all wells (except for the negative control) at a final concentration that elicits a submaximal cAMP response (e.g., EC₈₀).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 620 nm (cryptate) and 665 nm (d2).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The signal is inversely proportional to the cAMP concentration.
-
Plot the HTRF ratio against the log concentration of the test compound.
-
Determine the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal inhibition of cAMP production) using non-linear regression.
-
β-Arrestin Recruitment Assay
Principle: This assay measures the recruitment of β-arrestin to the activated GPR109A receptor. A common method is the Enzyme Fragment Complementation (EFC) assay, where the receptor is tagged with a small enzyme fragment and β-arrestin is tagged with a larger, complementing fragment.[2][12] Upon agonist-induced proximity, the fragments combine to form an active enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.
Protocol: PathHunter® β-Arrestin Recruitment Assay
This protocol is based on the principles of the DiscoverX PathHunter® technology.[12][13]
Materials:
-
PathHunter® cell line co-expressing GPR109A-ProLink™ and β-arrestin-Enzyme Acceptor.
-
Cell culture medium.
-
5-(4-(tert-Butyl)phenyl)nicotinic acid.
-
PathHunter® detection reagents.
-
White, opaque 96- or 384-well microplates.
-
Chemiluminescent plate reader.
Procedure:
-
Cell Seeding: Seed the PathHunter® GPR109A cells into a white, opaque microplate and culture overnight.
-
Compound Addition: Prepare serial dilutions of 5-(4-(tert-Butyl)phenyl)nicotinic acid and add them to the cells.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection: Add the PathHunter® detection reagents according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Plate Reading: Read the chemiluminescent signal using a plate reader.
-
Data Analysis:
-
Plot the relative light units (RLU) against the log concentration of the test compound.
-
Determine the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal β-arrestin recruitment) using non-linear regression.
-
| Assay | Parameter | Description |
| cAMP Inhibition | EC₅₀ | Molar concentration of an agonist that produces 50% of the maximal possible effect in inhibiting cAMP production. |
| β-Arrestin Recruitment | EC₅₀ | Molar concentration of an agonist that produces 50% of the maximal possible effect in recruiting β-arrestin. |
Tier 3: Functional Cellular Response - Inhibition of Lipolysis in Adipocytes
Scientific Rationale: The ultimate goal of activating GPR109A in the context of dyslipidemia is to inhibit the release of free fatty acids (FFAs) from adipose tissue. Therefore, a functional assay in a physiologically relevant cell type, such as differentiated adipocytes, is essential to confirm the compound's therapeutic potential. This assay measures the reduction in FFA release following stimulation of lipolysis.
Protocol: In Vitro Lipolysis Assay in 3T3-L1 Adipocytes
This protocol involves the differentiation of 3T3-L1 preadipocytes into mature adipocytes, followed by the measurement of FFA release.[14]
Part A: Differentiation of 3T3-L1 Preadipocytes
Materials:
-
3T3-L1 preadipocytes.
-
DMEM with 10% Fetal Bovine Serum (FBS).
-
Differentiation Medium I: DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
Differentiation Medium II: DMEM with 10% FBS and 10 µg/mL insulin.
Procedure:
-
Cell Growth: Grow 3T3-L1 cells in DMEM with 10% FBS until they reach 100% confluency.
-
Post-Confluency: Maintain the cells in the same medium for an additional 48 hours post-confluency.
-
Initiation of Differentiation (Day 0): Replace the medium with Differentiation Medium I.
-
Insulin Treatment (Day 2): After 48 hours, replace the medium with Differentiation Medium II.
-
Maintenance: Feed the cells with fresh Differentiation Medium II every 2 days.
-
Maturation: Mature adipocytes, characterized by the accumulation of lipid droplets, should be visible by day 8-10.
Part B: Lipolysis Assay
Materials:
-
Differentiated 3T3-L1 adipocytes.
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 2% BSA and 5 mM glucose.
-
Isoproterenol (a β-adrenergic agonist to stimulate lipolysis).
-
5-(4-(tert-Butyl)phenyl)nicotinic acid.
-
Free Fatty Acid Quantification Kit (colorimetric or fluorometric).
Procedure:
-
Pre-incubation: Wash the differentiated adipocytes twice with warm PBS and then pre-incubate in KRBB for 1 hour at 37°C.
-
Treatment: Aspirate the buffer and add fresh KRBB containing various concentrations of 5-(4-(tert-Butyl)phenyl)nicotinic acid. Incubate for 30 minutes.
-
Stimulation: Add isoproterenol (final concentration of 10 µM) to all wells except the basal control.
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Sample Collection: Collect the incubation medium from each well.
-
FFA Quantification: Measure the concentration of free fatty acids in the collected medium using a commercial quantification kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage inhibition of isoproterenol-stimulated FFA release for each concentration of the test compound.
-
Plot the percentage inhibition against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the isoproterenol-stimulated FFA release).
-
Figure 2. Workflow for the in vitro lipolysis assay in 3T3-L1 adipocytes.
Conclusion
The suite of in vitro assays detailed in this guide provides a robust and comprehensive framework for characterizing the activity of 5-(4-(tert-Butyl)phenyl)nicotinic acid. By systematically evaluating target engagement, proximal signaling, and functional cellular responses, researchers can gain a deep understanding of the compound's pharmacological profile. This multi-tiered approach not only validates the mechanism of action but also provides critical data on potency and efficacy, which are essential for guiding further drug development efforts. The meticulous application of these protocols will ensure high-quality, reproducible data, accelerating the journey from a promising compound to a potential therapeutic.
References
- Chai, J. T., Digby, J. E., & Choudhury, R. P. (2013). GPR109A and vascular inflammation.
- Singh, N., Sharma, A., & Mahajan, M. (2020). Qingfei Tongluo Jiedu Formula Regulates M2 Macrophage Polarization via the Butyric Acid-GPR109A-MAPK Pathway for the Treatment of Mycoplasma pneumoniae Pneumonia. International Journal of Molecular Sciences, 21(21), 8041.
- Cisbio. (2007). HTRF® package insert cAMP HiRange.
- DiscoverX. (2017, March 16). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment [Video]. YouTube.
- Spillmann, D. R., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1279483.
- Assay Guidance Manual. (2012). Figure 1, [Principles of the HTRF cAMP...].
- Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets.
- Revvity. (2024, June 11). How to run a cAMP HTRF assay [Video]. YouTube.
- Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay.
- Revvity. (n.d.). How to run a cAMP HTRF assay.
- Offermanns, S. (2014). Signaling pathways downstream of FFA2, FFA3, and GPR109a activation and corresponding effects.
- Thermo Fisher Scientific. (n.d.).
- Edens, N. K., Leibel, R. L., & Hirsch, J. (1990). Mechanism of free fatty acid re-esterification in human adipocytes in vitro. Journal of lipid research, 31(8), 1423–1431.
- van der Veen, J. N., et al. (2014). Nicotinic acid timed to feeding reverses tissue lipid accumulation and improves glucose control in obese Zucker rats. Journal of lipid research, 55(7), 1455–1464.
- Abcam. (n.d.).
- The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hep
- Edens, N. K., Leibel, R. L., & Hirsch, J. (1990). Mechanism of free fatty acid re-esterification in human adipocytes in vitro.
- Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug. (2023). Frontiers in Endocrinology.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Im, D. S. (2011). beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1. Journal of biomolecular screening, 16(7), 710–721.
- Agilent. (n.d.).
- Gentil, P., et al. (2004). Net release of individual fatty acids from white adipose tissue during lipolysis in vitro. The International Journal of Biochemistry & Cell Biology, 36(11), 2256-2264.
- Revvity. (n.d.). HTRF cAMP Gi Detection Kit, 1,000 Assay Points.
- Ye, J., et al. (2018). Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv.
- Tunaru, S., et al. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular pharmacology, 68(5), 1271–1280.
- Carlson, L. A. (1967). The effect of nicotinic acid on adipose tissue metabolism in vitro. Acta medica Scandinavica, 182(1), 71–84.
- Digby, J. E., et al. (2013). Nicotinic Acid Receptor GPR109A Is Down-Regulated in Human Macrophage-Derived Foam Cells. PLoS ONE, 8(5), e62934.
- Zhang, L. L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–9.
- Protocol for assessing exvivo lipolysis of murine adipose tissue. (2021).
- GPR109A (Niacin Receptor)
- Measurement of β-Arrestin Recruitment for GPCR Targets. (2019).
- Structures of GPR109A agonists presented herein with compound... (n.d.).
- What is the efficient protocol for adipocyte differentiation of 3T3-L1? (2016).
- Measurement of long-chain fatty acid uptake into adipocytes. (2014). PMC.
- Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differenti
- Zebisch, K., et al. (2012). Protocol for effective differentiation of 3T3-L1 cells to adipocytes. Analytical biochemistry, 425(1), 88–90.
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American journal of physiology. Lung cellular and molecular physiology, 265(4), L421–L429.
- Research on the Therapeutic Effect and Mechanism of Stir-Roasted Deer Velvet Antler with Ghee on Non-Alcoholic F
- Revvity. (n.d.). Radiometric Ligand-Binding Assays.
- Age related changes in the antilipolytic effects of nicotinic acid in rat adipose tissue. (1989). Medical science research, 17(18), 769–770.
- DiscoverX. (2017, December 7). Application of β Arrestin Assays to the Orphan GPCR World [Video]. YouTube.
Sources
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic acid timed to feeding reverses tissue lipid accumulation and improves glucose control in obese Zucker rats[S] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. biophysics-reports.org [biophysics-reports.org]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 9. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 14. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Formulation Strategies and Protocols for In Vivo Studies of 5-(4-(tert-Butyl)phenyl)nicotinic acid
Abstract
This guide provides a comprehensive framework for the formulation of 5-(4-(tert-Butyl)phenyl)nicotinic acid, a lipophilic compound, for in vivo preclinical research. The addition of a 4-(tert-Butyl)phenyl moiety to the nicotinic acid scaffold is predicted to significantly decrease aqueous solubility, presenting a common challenge in preclinical drug development.[1][2] The primary objective of preclinical formulation is to ensure adequate and consistent drug exposure in animal models to allow for a clear interpretation of pharmacokinetic, pharmacodynamic, and toxicological data.[3][4] This document outlines a logic-driven approach, moving from initial physicochemical characterization to the development of tailored protocols for oral and parenteral administration, complete with methods for quality control and stability assessment.
Pre-formulation Characterization: The Scientific Foundation
A thorough understanding of a compound's physicochemical properties is the mandatory first step in any formulation development program.[5] This data informs the selection of an appropriate vehicle and delivery strategy, minimizing the risk of poor bioavailability confounding experimental results. Given that 5-(4-(tert-Butyl)phenyl)nicotinic acid is a novel chemical entity, its specific experimental properties must be determined. However, we can infer its likely characteristics based on its structure—a carboxylic acid with a large, lipophilic substituent. This structure strongly suggests it will be a poorly soluble compound, likely belonging to Class II or IV of the Biopharmaceutics Classification System (BCS).[1][6]
| Property | Nicotinic Acid (Parent) | 5-(4-(tert-Butyl)phenyl)nicotinic acid (Predicted) | Rationale for Prediction & Formulation Impact |
| Molecular Weight | 123.11 g/mol [7] | ~283.35 g/mol | Increased molecular weight. |
| Aqueous Solubility | 18 g/L (Slightly Soluble)[8][9] | Low (Poorly Soluble / Practically Insoluble) | The large, non-polar tert-butylphenyl group will dominate the molecule's character, drastically reducing its interaction with water. This is the primary formulation challenge.[2] |
| LogP | 0.36[7][8] | High (> 3.0) | The compound will be highly lipophilic, favoring dissolution in organic solvents or lipidic vehicles over aqueous media. |
| pKa | ~4.85 (Carboxylic Acid)[8][9] | ~4.5 - 5.0 | The carboxylic acid moiety provides a handle for pH-dependent solubility enhancement. At pH values > pKa, the compound will deprotonate to form a more soluble nicotinate salt.[2] |
Protocol 1: Rapid Solubility Assessment
Objective: To determine the approximate solubility of the compound in common preclinical vehicles. This informs the feasibility of developing a simple solution versus a more complex system.
Materials:
-
5-(4-(tert-Butyl)phenyl)nicotinic acid
-
Glass vials (e.g., 4 mL)
-
Microbalance
-
Vortex mixer and/or orbital shaker
-
Vehicle candidates: Purified Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.5% (w/v) Methylcellulose in water, PEG 400, Propylene Glycol (PG).
Methodology:
-
Preparation: Weigh approximately 10 mg of the compound into a series of glass vials.
-
Vehicle Addition: Add the selected vehicle to the first vial in small, incremental volumes (e.g., 100 µL).
-
Mixing: After each addition, vortex the vial vigorously for 60 seconds. Place on an orbital shaker at room temperature for 15-30 minutes.
-
Observation: Visually inspect for complete dissolution. The absence of any visible solid particles indicates dissolution.
-
Titration: Continue adding vehicle incrementally until the solid is fully dissolved. Record the total volume of vehicle added.
-
Calculation: Calculate the approximate solubility (in mg/mL).
-
Equilibrium Check (Optional but Recommended): For the vial that just achieved dissolution, add a small excess of compound to create a saturated solution. Shake for 24 hours to ensure equilibrium is reached. Centrifuge, sample the supernatant, and analyze by HPLC to determine the precise equilibrium solubility.
-
Repeat: Repeat steps 2-7 for each test vehicle.
Formulation Development Strategy: A Logic-Driven Approach
The choice of formulation is dictated by the required dose, the route of administration, and the compound's solubility.[3][10] For early-stage preclinical studies, the simplest possible formulation is often preferred to avoid potential confounding effects from complex excipients.[5]
Caption: Formulation selection workflow for in vivo studies.
Oral Formulation Protocols
The oral route is the most common and convenient for preclinical studies.[11][12] The goal is to overcome the dissolution rate-limited absorption typical of poorly soluble drugs.[13][14]
pH-Adjusted Aqueous Solution
Causality: For a carboxylic acid, increasing the pH of the vehicle above the compound's pKa converts the insoluble free acid into its more soluble salt form. This is often the simplest and most effective method for achieving a solution.[2]
Protocol 2: Preparation of an Aqueous Solution via pH Adjustment
Objective: To prepare a 5 mg/mL solution for oral gavage.
Materials:
-
5-(4-(tert-Butyl)phenyl)nicotinic acid (50 mg)
-
1N Sodium Hydroxide (NaOH) solution
-
Purified Water
-
pH meter
-
Volumetric flask (10 mL)
-
Stir plate and stir bar
Methodology:
-
Weigh Compound: Accurately weigh 50 mg of the compound and add it to the 10 mL volumetric flask.
-
Add Water: Add approximately 7 mL of purified water. The compound will likely not dissolve and will form a slurry.
-
pH Adjustment: While stirring, add 1N NaOH dropwise. Monitor the pH continuously. As the pH increases and approaches/surpasses the pKa, the solid material will begin to dissolve.
-
Target pH: Continue adding NaOH until all solid has dissolved and the pH is stable in a range of 7.0-8.0. A clear solution should be formed.
-
Final Volume: Once fully dissolved, add purified water to bring the final volume to 10 mL (Quantum Satis, q.s.).
-
Final Check: Mix thoroughly and confirm the final pH. The resulting formulation is a 5 mg/mL solution of the sodium salt of the compound.
Aqueous Suspension
Causality: When the required dose is too high to be solubilized in a reasonable dosing volume, a suspension is the next logical choice.[15] A suspending agent (e.g., methylcellulose) increases viscosity to slow sedimentation, and a wetting agent (optional, but recommended) reduces the surface tension between the solid drug particles and the aqueous vehicle, ensuring uniform dispersion.[16][17]
Protocol 3: Preparation of a Micronized Aqueous Suspension
Objective: To prepare a 20 mg/mL suspension in 0.5% methylcellulose for oral gavage.
Materials:
-
5-(4-(tert-Butyl)phenyl)nicotinic acid, micronized if possible (200 mg)
-
Methylcellulose (MC) or Carboxymethylcellulose Sodium (Na-CMC) (50 mg)
-
Wetting agent (e.g., 1-2 drops of Tween 80)
-
Purified Water
-
Mortar and pestle
-
Graduated cylinder or volumetric flask (10 mL)
-
Stir plate and stir bar
Methodology:
-
Prepare Vehicle: Add 50 mg of methylcellulose to 10 mL of hot water (~60-70°C) while stirring, then cool to allow it to hydrate and form a clear, viscous solution. This is your 0.5% (w/v) MC vehicle.
-
Weigh Compound: Accurately weigh 200 mg of the micronized compound.
-
Wetting: Place the compound in a mortar. Add 1-2 drops of Tween 80 and a small amount (~0.5 mL) of the MC vehicle.
-
Create Paste: Levigate with the pestle to form a smooth, uniform paste. This step is critical to ensure all particles are wetted and to prevent clumping.
-
Dilution: Gradually add the remaining MC vehicle to the paste in geometric proportions, mixing thoroughly after each addition.
-
Transfer & Final Volume: Transfer the suspension to the 10 mL graduated cylinder or flask. Rinse the mortar with a small amount of vehicle to ensure a complete transfer, and q.s. to the 10 mL mark.
-
Homogenize: Stir the final suspension with a magnetic stir bar for at least 30 minutes before dosing to ensure homogeneity. The suspension must be stirred continuously during animal dosing.
Parenteral Formulation Protocols
Parenteral formulations for intravenous (IV) administration have the strictest requirements, including sterility, clarity (for solutions), and physiological compatibility (pH, tonicity) to prevent precipitation in the bloodstream and minimize irritation.[1]
Causality: Due to the compound's predicted poor aqueous solubility, a co-solvent and/or surfactant system is almost always necessary for IV administration.[3][18] These excipients work by creating a more lipophilic environment in the vehicle to dissolve the drug. The final formulation is typically diluted into the bloodstream upon injection.
Protocol 4: Preparation of a Solubilized Formulation for IV Injection
Objective: To prepare a 2 mg/mL solution for IV injection. This is a common screening vehicle.
Materials:
-
5-(4-(tert-Butyl)phenyl)nicotinic acid (20 mg)
-
Solutol® HS 15 (or Kolliphor® HS 15) or another suitable non-ionic surfactant
-
Polyethylene Glycol 400 (PEG 400)
-
Sterile Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)
-
Sterile vials and a 0.22 µm sterile syringe filter
Methodology:
-
Weigh Compound: Accurately weigh 20 mg of the compound into a sterile glass vial.
-
Add Excipients: To the vial, add 1.0 mL of PEG 400 and 0.5 mL of Solutol® HS 15.
-
Dissolution: Vortex and/or gently warm (to ~40°C) and sonicate the mixture until the compound is completely dissolved, forming a clear, viscous pre-concentrate.
-
Dilution: Slowly add sterile saline or D5W to the pre-concentrate while vortexing. Add in portions to avoid precipitation.
-
Final Volume: Bring the total volume to 10 mL with the sterile diluent.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial. This step is mandatory for IV formulations.
-
Final Product: The resulting formulation is a 2 mg/mL solution in 10% PEG 400 / 5% Solutol® HS 15 / 85% Saline (v/v/v). Always observe the final solution for clarity and absence of precipitation before use.
Formulation Characterization and Quality Control
Describing a protocol is insufficient; it must be a self-validating system. Characterization ensures that the formulation was prepared correctly and is suitable for the study.
| Test | Solution (Oral/IV) | Suspension (Oral) | Purpose & Acceptance Criteria |
| Appearance | Clear, free of particulates | Uniform, opaque, free of clumps | Visual confirmation of quality. |
| pH | Required | Required | Ensures consistency and aids in predicting in vivo performance. Must be within a tolerable range for the administration route (e.g., pH 4-8 for oral).[1] |
| Drug Content & Homogeneity | Required | Required | Confirms the concentration is correct. Typically analyzed by HPLC. Acceptance: 90-110% of target concentration. For suspensions, samples from top, middle, and bottom should be tested to ensure uniformity. |
| Particle Size Analysis | Not Applicable | Recommended | For suspensions, ensures particle size is controlled, which affects dissolution rate and stability. Typically measured by laser diffraction. |
Stability Assessment
Preclinical formulations are often prepared in batches for use over several hours or days. Stability testing is essential to guarantee that the animal receives the intended dose throughout the study.[19][20][21]
Caption: Workflow for a preclinical formulation stability study.
Protocol 5: Preclinical Formulation Stability Study
Objective: To determine the usable life of the prepared formulation under intended storage and use conditions.
Methodology:
-
Preparation: Prepare a single batch of the formulation as described in the protocols above.
-
Time Zero (T=0) Analysis: Immediately after preparation, withdraw a sample and analyze it for appearance, pH (if aqueous), and drug concentration by a suitable, validated method (e.g., HPLC). This is your baseline.
-
Storage: Aliquot the remaining formulation into separate, sealed containers. Store them under the conditions planned for the animal study (e.g., on the benchtop at room temperature, refrigerated at 2-8°C).
-
Time Point Analysis: At predetermined time points (e.g., 4, 8, 24, 48 hours), remove one aliquot from storage.
-
Equilibration: If refrigerated, allow the sample to come to room temperature. For suspensions, ensure they are re-homogenized in the same manner as for dosing (e.g., stirring for 30 minutes).
-
Analysis: Analyze the sample for appearance and drug concentration using the same method as for the T=0 sample.
-
Evaluation: Compare the results to the T=0 data. The formulation is considered stable if the appearance is unchanged and the concentration remains within a predefined range, typically 90% to 110% of the initial concentration.[19]
References
-
Singh, A., & Van den Mooter, G. (2016). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Pharmaceutical Research, 33(9), 2047–2070. [Link]
-
Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
-
PubChem. (n.d.). Nicotinic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Loba Chemie. (n.d.). NICOTINIC ACID. Retrieved from [Link]
-
Pharmaceutical Technology. (2012). Preclinical Dose-Formulation Stability. Retrieved from [Link]
-
PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]
-
Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]
-
Badens, E., & Di-Lollo, G. (2019). The oral route remains the most convenient route of administration for drug products that can be absorbed via the GI tract. Pharmaceutics, 11(6), 268. [Link]
-
Pharmaguideline. (n.d.). Excipients Used in Formulation of Liquid Dosage Forms. Retrieved from [Link]
-
Natoli Scientific. (n.d.). Stability Testing – Onsite Preclinical Services to Support Your Product Development. Retrieved from [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]
-
Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. [Link]
-
University of Babylon. (2020). Routes Of Drug Administration. Retrieved from [Link]
-
Scribd. (n.d.). Pharmaceutical Excipients of Oral Suspension Formulations. Retrieved from [Link]
-
CMC Pharma. (2022). Stability Studies in Pharmaceuticals. Retrieved from [Link]
Sources
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 3. altasciences.com [altasciences.com]
- 4. Issue 38: Preclinical Formulation and Manufacturing | The Altascientist [altasciences.com]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ppd.com [ppd.com]
- 7. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
- 9. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 10. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of In Vivo Imaging Techniques and Diagnostic Tools in Oral Drug Delivery Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. future4200.com [future4200.com]
- 14. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Guide to Oral Suspensions for Formulation Scientists - Lubrizol [lubrizol.com]
- 16. Excipients Used in the Formulation of Pharmaceutical Suspensions - Page 2 of 2 [pharmapproach.com]
- 17. scribd.com [scribd.com]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. pharmtech.com [pharmtech.com]
- 20. cmcpharm.com [cmcpharm.com]
- 21. natoliscientific.com [natoliscientific.com]
Application Notes & Protocols: Characterization of 5-(4-(tert-Butyl)phenyl)nicotinic acid as a Modulator of the GPR109A Receptor
Prepared by: Senior Application Scientist, Gemini Division
Abstract
This document provides a comprehensive guide for the pharmacological characterization of novel chemical entities targeting the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂). Using the hypothetical compound 5-(4-(tert-butyl)phenyl)nicotinic acid as a case study, we outline detailed protocols for determining its binding affinity and functional activity as a potential agonist or antagonist. The methodologies covered include a competitive radioligand binding assay, a functional Gαi-coupled cAMP inhibition assay, and a β-arrestin recruitment assay to investigate potential signaling bias. This guide is intended for researchers in pharmacology, drug discovery, and metabolic disease, providing the scientific rationale behind experimental design and in-depth, step-by-step protocols.
Introduction to GPR109A: A Key Therapeutic Target
GPR109A is a Gαi/o-coupled receptor that has garnered significant attention in the fields of metabolic disease and immunology. It is activated by the B-vitamin niacin (nicotinic acid) and the endogenous ketone body β-hydroxybutyrate.[1][2] The activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and subsequent reduction in lipolysis, which contributes to niacin's well-documented lipid-lowering effects.[3] Specifically, niacin therapy can effectively reduce circulating triglycerides (TAG) and low-density lipoproteins (VLDL) while being one of the most potent agents for raising high-density lipoprotein (HDL) levels.[4][5]
Beyond its role in lipid metabolism, GPR109A is expressed on various immune cells, including macrophages and neutrophils, as well as in colonic and retinal pigment epithelial cells, where its activation exerts anti-inflammatory effects.[5][6][7] However, the therapeutic utility of potent agonists like niacin is hampered by a significant side effect: a cutaneous vasodilation known as "flushing".[8][9] This flushing is primarily mediated by GPR109A activation in skin Langerhans cells, leading to the release of prostaglandins (PGD₂ and PGE₂).[9]
The dual roles of GPR109A in therapeutic efficacy and undesirable side effects have spurred the search for novel modulators. The ideal candidate might be a partial agonist, a biased agonist that preferentially signals through the G-protein pathway over the β-arrestin pathway (implicated in flushing), or an antagonist to probe the receptor's function. This guide uses 5-(4-(tert-butyl)phenyl)nicotinic acid (herein referred to as 'Compound TPN') as a representative novel compound for full pharmacological profiling at the GPR109A receptor.
GPR109A Signaling Pathways
Understanding the downstream signaling of GPR109A is critical for designing functional assays and interpreting their results. The receptor primarily signals through two distinct pathways upon agonist binding:
-
Gαi/o-Protein Pathway (Canonical Signaling): The agonist-bound receptor catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric G-protein. The Gαi-GTP subunit dissociates and inhibits adenylyl cyclase (AC), leading to a measurable decrease in intracellular cAMP levels. This pathway is responsible for the primary anti-lipolytic effects.[10]
-
β-Arrestin Pathway (Desensitization and Biased Signaling): Following activation, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs).[10] This phosphorylation promotes the binding of β-arrestin proteins (β-arrestin 1 or 2), which sterically uncouples the receptor from the G-protein, leading to signal desensitization and receptor internalization.[10][11] Furthermore, β-arrestin can act as a scaffold for other signaling molecules, such as ERK, initiating G-protein-independent signaling cascades.[12] This pathway is strongly implicated in the niacin-induced flushing response.[5]
Caption: Experimental workflow for characterizing a novel GPR109A modulator.
Protocol 1: Competitive Radioligand Binding Assay
Principle of the Assay: This assay determines the binding affinity (Kᵢ) of an unlabeled test compound (Compound TPN) by measuring its ability to compete with a radiolabeled ligand ([³H]-Nicotinic Acid) for binding to the GPR109A receptor. [13]The assay is performed using membrane preparations from cells stably expressing human GPR109A. The amount of bound radioligand is inversely proportional to the affinity and concentration of the competing test compound. [13][14] Materials and Reagents:
-
Cell Membranes: Membranes from CHO-K1 or HEK293 cells stably expressing human GPR109A.
-
Radioligand: [³H]-Nicotinic Acid (specific activity > 30 Ci/mmol).
-
Non-specific Ligand: Unlabeled Niacin (for determining non-specific binding).
-
Test Compound: Compound TPN, dissolved in 100% DMSO to a 10 mM stock.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well plates, multi-channel pipettes, cell harvester with glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, scintillation fluid.
Step-by-Step Protocol:
-
Membrane Preparation: Thaw the vial of GPR109A-expressing cell membranes on ice. Dilute the membranes in ice-cold Binding Buffer to a final concentration of 10-20 µg of protein per well. Keep the suspension on ice and vortex gently before use.
-
Compound Dilution: Prepare a serial dilution series of Compound TPN in Binding Buffer. A typical 10-point curve might range from 100 µM to 1 nM final assay concentration. Also prepare solutions for total binding (buffer with DMSO vehicle) and non-specific binding (10 µM unlabeled Niacin).
-
Assay Setup (96-well plate):
-
Add 25 µL of Binding Buffer to all wells.
-
Add 25 µL of the appropriate Compound TPN dilution, vehicle (for total binding), or 10 µM Niacin (for non-specific binding).
-
Add 25 µL of [³H]-Nicotinic Acid diluted in Binding Buffer to a final concentration equal to its K_d value (typically 2-5 nM).
-
Initiate the binding reaction by adding 25 µL of the diluted membrane preparation to all wells. The final assay volume is 100 µL.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking to reach binding equilibrium.
-
Harvesting: Rapidly terminate the reaction by harvesting the contents of the plate onto a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Dry the filter mat, place it in a scintillation vial or bag, add 5 mL of scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of Compound TPN using the formula: % Specific Binding = [(CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB)] * 100 (where NSB is Non-Specific Binding).
-
Plot the % Specific Binding against the log concentration of Compound TPN.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using a non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d) (where [L] is the concentration of the radioligand and K_d is its dissociation constant).
| Parameter | Example Value | Description |
| IC₅₀ | 150 nM | Concentration of Compound TPN causing 50% inhibition of radioligand binding. |
| K_d of [³H]-Niacin | 3 nM | Dissociation constant of the radioligand (determined previously). |
| [L] | 3 nM | Concentration of radioligand used in the assay. |
| Kᵢ | 75 nM | Calculated binding affinity of Compound TPN for GPR109A. |
Protocol 2: Gαi Functional Assay - cAMP Inhibition
Principle of the Assay: This assay determines whether Compound TPN acts as an agonist or antagonist by measuring its effect on intracellular cAMP levels. [15]In cells expressing the Gαi-coupled GPR109A, an agonist will inhibit adenylyl cyclase, leading to a decrease in cAMP levels. An antagonist will have no effect on its own but will block the cAMP reduction caused by a known agonist. [10]Forskolin is used to stimulate adenylyl cyclase and produce a high basal level of cAMP, making the inhibitory effect of an agonist readily detectable.
Materials and Reagents:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR109A.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS with 0.1% BSA.
-
Stimulation Agent: Forskolin.
-
PDE Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Reference Agonist: Niacin.
-
Test Compound: Compound TPN.
-
cAMP Detection Kit: A competitive immunoassay kit, such as HTRF, ELISA, or AlphaScreen.
Step-by-Step Protocol:
-
Cell Plating: Seed GPR109A-expressing cells into a 96-well or 384-well plate and culture overnight to allow for adherence.
-
Compound Preparation:
-
Agonist Mode: Prepare serial dilutions of Compound TPN and the reference agonist Niacin in Assay Buffer containing a fixed concentration of IBMX (e.g., 500 µM).
-
Antagonist Mode: Prepare serial dilutions of Compound TPN. The reference agonist (Niacin) will be added later at a fixed concentration (e.g., its EC₈₀).
-
-
Assay Procedure:
-
Remove culture media from cells and wash once with Assay Buffer.
-
Agonist Mode: Add 25 µL of the compound/agonist dilutions to the cells. Then add 25 µL of Forskolin (e.g., 10 µM final concentration) to all wells except the negative control.
-
Antagonist Mode: Add 25 µL of the Compound TPN dilutions and incubate for 15-30 minutes. Then, add 25 µL of Niacin (at its EC₈₀) mixed with Forskolin.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
Data Analysis:
-
Agonist Mode: Plot the cAMP signal against the log concentration of Compound TPN. The data will show an inverted sigmoidal curve. Calculate the EC₅₀ (concentration for 50% of maximal inhibition) and Eₘₐₓ (maximal effect compared to Niacin).
-
Antagonist Mode: Plot the cAMP signal against the log concentration of Compound TPN. Calculate the IC₅₀ (concentration that reverses 50% of the Niacin effect).
| Assay Mode | Parameter | Example Value | Interpretation |
| Agonist | EC₅₀ | 250 nM | Compound TPN is an agonist with sub-micromolar potency. |
| Eₘₐₓ | 95% (vs. Niacin) | Compound TPN is a full agonist. | |
| Antagonist | IC₅₀ | > 10 µM | Compound TPN does not show antagonist activity in this range. |
Protocol 3: β-Arrestin Recruitment Assay
Principle of the Assay: This assay measures the recruitment of β-arrestin to the activated GPR109A receptor. [16]It is crucial for identifying biased agonism, where a ligand may activate one pathway (e.g., G-protein) more effectively than another (e.g., β-arrestin). [11]Commercially available assays, such as the PathHunter® assay (DiscoverX), use enzyme fragment complementation. [11][17]When the ligand induces receptor-arrestin interaction, two inactive enzyme fragments come together, forming an active enzyme that generates a chemiluminescent signal.
Materials and Reagents:
-
Cell Line: PathHunter® CHO-K1 GPR109A β-Arrestin 2 cell line.
-
Assay Components: Cell plating reagent, detection reagents (as provided by the manufacturer).
-
Reference Agonist: Niacin.
-
Test Compound: Compound TPN.
Step-by-Step Protocol:
-
Cell Handling: Use the cryopreserved, assay-ready cells as per the manufacturer's instructions. Thaw and dispense the cells directly into a white, clear-bottom 96-well or 384-well assay plate.
-
Compound Addition:
-
Agonist Mode: Prepare serial dilutions of Compound TPN and Niacin in Assay Buffer and add them to the cells.
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of Compound TPN for 15-30 minutes before adding the reference agonist (Niacin) at its EC₈₀ concentration.
-
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol. Incubate for a further 60 minutes at room temperature.
-
Measurement: Read the chemiluminescent signal using a plate reader.
Data Analysis:
-
Analyze the data similarly to the cAMP assay to determine EC₅₀ (agonist mode) or IC₅₀ (antagonist mode) values.
-
Bias Analysis: To quantify signaling bias, compare the potency (EC₅₀) and efficacy (Eₘₐₓ) of Compound TPN in the cAMP assay versus the β-arrestin assay, relative to the reference agonist Niacin. A "bias factor" can be calculated using established models (e.g., Black and Leff operational model). A compound that is potent in the cAMP assay but weak in the β-arrestin assay would be considered G-protein biased.
| Assay | Parameter | Example Value | Interpretation |
| cAMP Inhibition | EC₅₀ | 250 nM | Potency for G-protein pathway. |
| β-Arrestin | EC₅₀ | 1.5 µM | Potency for β-arrestin pathway. |
| Bias | Ratio (β-Arr / cAMP) | 6.0 | Compound TPN is 6-fold biased towards the G-protein pathway over β-arrestin recruitment. |
Conclusion and Future Directions
This guide provides a robust framework for the initial characterization of a novel compound, 5-(4-(tert-butyl)phenyl)nicotinic acid, at the GPR109A receptor. By following these protocols, researchers can determine the compound's binding affinity, functional modality (agonist/antagonist), and potential for biased signaling. Based on the hypothetical data presented, Compound TPN is a full GPR109A agonist with a Kᵢ of 75 nM and an EC₅₀ of 250 nM in a G-protein functional assay. Importantly, it displays a 6-fold bias towards the G-protein pathway over β-arrestin recruitment, suggesting it may have a reduced potential to cause flushing compared to a balanced agonist like niacin.
Further studies should include in vivo models to correlate these in vitro findings with physiological effects on lipid profiles and the flushing response in animal models. [4][18]These detailed protocols provide the essential first steps in the long and complex process of developing safer and more effective therapies targeting GPR109A.
References
-
The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. (2021). Metabolites. [Link]
-
GPR109A and Vascular Inflammation. (2014). International Journal of Molecular Sciences. [Link]
-
GPR109A activation in breast cancer cells inhibits cell survival and mammary tumor growth. (2016). Oncotarget. [Link]
-
Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. (2022). Frontiers in Pharmacology. [Link]
-
GPR109A activation and aging liver. (2020). Aging. [Link]
-
Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. (2014). Immunity. [Link]
-
GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. (2009). The Journal of Biological Chemistry. [Link]
-
Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. (2022). International Journal of Molecular Sciences. [Link]
-
Butyric acid. Wikipedia. [Link]
-
Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). (2006). Molecular Pharmacology. [Link]
-
Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]
-
GPR109A Human Hydroxycarboxylic Acid GPCR Cell Based Antagonist Arrestin LeadHunter Assay. Eurofins Discovery. [Link]
-
The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. (2021). Metabolites. [Link]
-
Synthesis of 5-(4′-N-tert-butyloxycarbonylglicinaminophenyl)-10,15,20-triphenylporphine (P1). ResearchGate. [Link]
-
The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. (2021). PubMed. [Link]
- Process for the preparation of nicotinic acid.
-
Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid. (2005). Journal of Clinical Investigation. [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). Processes. [Link]
-
Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. (2018). bioRxiv. [Link]
-
Inflammation and JNK's Role in Niacin-GPR109A Diminished Flushed Effect in Microglial and Neuronal Cells With Relevance to Schizophrenia. (2021). Frontiers in Psychiatry. [Link]
-
Conformational change in β-arrestin2 upon activation of GPR109A. ResearchGate. [Link]
-
Measurement of β-Arrestin Recruitment for GPCR Targets. (2017). Assay Guidance Manual - NCBI. [Link]
-
Pharmacological and Genetic Evidence that GPR109a Mediates Both the Anti-lipolytic and Skin Flushing Effects of Nicotinic Acid. (2006). Circulation. [Link]
-
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2024). Frontiers in Bioengineering and Biotechnology. [Link]
-
Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. ResearchGate. [Link]
-
Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. (2009). The Journal of Biological Chemistry. [Link]
-
GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing. (2005). Journal of Clinical Investigation. [Link]
-
ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023). Frontiers in Pharmacology. [Link]
- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
Radioligand Binding Assays and Their Analysis. ResearchGate. [Link]
-
cAMP Assay to measure Odorant Receptor Activation | Protocol Preview. YouTube. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Why Study GPCR Arrestin Recruitment?. Eurofins DiscoverX. [Link]
Sources
- 1. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR109A activation and aging liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid [jci.org]
- 4. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism [mdpi.com]
- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Why Study GPCR Arrestin Recruitment? [discoverx.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Investigation of 5-(4-(tert-Butyl)phenyl)nicotinic Acid in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Nicotinic Acid Analogs in Oncology
Nicotinic acid, also known as niacin or Vitamin B3, is a crucial nutrient that plays a vital role in cellular metabolism and redox reactions.[1] Beyond its nutritional functions, nicotinic acid and its derivatives have garnered significant interest in pharmacology for their diverse biological activities.[2] One key area of investigation is their potential application in oncology. The anticancer effects of nicotinic acid analogs are often mediated through the G-protein coupled receptor GPR109A (also known as HCAR2).[3][4][5] Activation of GPR109A by its ligands can trigger a variety of cellular responses, including the induction of apoptosis (programmed cell death) and the inhibition of cell survival pathways, thereby functioning as a tumor suppressor in certain cancer types like breast cancer.[3][4]
The compound 5-(4-(tert-Butyl)phenyl)nicotinic acid is a synthetic derivative of nicotinic acid. Its structural modifications, particularly the addition of a bulky tert-butylphenyl group, suggest a potential for altered potency, selectivity, and pharmacokinetic properties compared to the parent molecule. While direct studies on this specific analog in cancer are limited, its structural similarity to other nicotinic acid derivatives that have demonstrated anticancer activity warrants a thorough investigation.[6][7]
These application notes provide a comprehensive guide for the in-vitro evaluation of 5-(4-(tert-Butyl)phenyl)nicotinic acid in various cancer cell lines. The protocols outlined below are designed to assess its cytotoxic and cytostatic effects, as well as to elucidate its potential mechanism of action.
Hypothesized Mechanism of Action
Based on the known pharmacology of nicotinic acid and its derivatives, the primary hypothesized mechanism of action for 5-(4-(tert-Butyl)phenyl)nicotinic acid is the activation of the GPR109A receptor. This activation is expected to initiate a signaling cascade that leads to apoptosis and inhibition of cell proliferation.
Caption: Hypothesized GPR109A-mediated signaling pathway.
Experimental Workflow for In-Vitro Evaluation
A systematic approach is crucial to characterize the anticancer properties of a novel compound. The following workflow provides a logical progression from initial screening to more detailed mechanistic studies.
Caption: Recommended experimental workflow for compound evaluation.
Protocols
Compound Preparation and Handling
Rationale: Proper handling and solubilization of the test compound are critical for accurate and reproducible results. The use of a suitable solvent and the preparation of a concentrated stock solution minimize the solvent concentration in the final cell culture medium.
Materials:
-
5-(4-(tert-Butyl)phenyl)nicotinic acid (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Prepare a 10 mM stock solution of 5-(4-(tert-Butyl)phenyl)nicotinic acid in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
For experiments, thaw an aliquot and dilute it to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Cell Culture
Rationale: The choice of cell lines is crucial. It is recommended to use cell lines with known GPR109A expression status. For instance, in breast cancer research, MCF-7 (ER-positive) and MDA-MB-231 (triple-negative) are commonly used.[3]
Materials:
-
Selected cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Appropriate complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks, plates, and other necessary consumables
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture the cells in T-75 flasks in a humidified incubator.
-
Passage the cells upon reaching 80-90% confluency.
-
For experiments, seed the cells into appropriate multi-well plates at a predetermined density to ensure they are in the logarithmic growth phase during treatment.
Cell Viability Assay (MTT Assay)
Rationale: This colorimetric assay is a standard method to assess the cytotoxic effect of a compound by measuring the metabolic activity of the cells. A reduction in metabolic activity is indicative of cell death or a reduction in cell proliferation.
Materials:
-
Cells seeded in a 96-well plate
-
5-(4-(tert-Butyl)phenyl)nicotinic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multi-well plate reader
Procedure:
-
Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of 5-(4-(tert-Butyl)phenyl)nicotinic acid (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and an untreated control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cells seeded in a 6-well plate
-
5-(4-(tert-Butyl)phenyl)nicotinic acid (at IC50 concentration)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the IC50 concentration of the compound for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
Rationale: This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints.
Materials:
-
Cells seeded in a 6-well plate
-
5-(4-(tert-Butyl)phenyl)nicotinic acid (at IC50 concentration)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Treat cells as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
Rationale: Western blotting allows for the detection of specific proteins involved in the hypothesized signaling pathway. This can provide mechanistic insights into how the compound affects cellular processes.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against GPR109A, cleaved caspase-3, PARP, Bcl-2, Bax, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
Data Presentation
Quantitative data from the assays should be presented in a clear and concise manner.
Table 1: IC50 Values of 5-(4-(tert-Butyl)phenyl)nicotinic acid
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| MCF-7 | 24 | |
| 48 | ||
| 72 | ||
| MDA-MB-231 | 24 | |
| 48 | ||
| 72 |
Table 2: Summary of Apoptosis and Cell Cycle Analysis
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | Vehicle Control | |||||
| Compound (IC50) | ||||||
| MDA-MB-231 | Vehicle Control | |||||
| Compound (IC50) |
Conclusion and Future Directions
These application notes provide a foundational framework for the initial investigation of 5-(4-(tert-Butyl)phenyl)nicotinic acid as a potential anticancer agent. The data generated from these protocols will help to determine its cytotoxic and mechanistic properties. Positive results from these in-vitro studies would justify further investigations, including in-vivo efficacy studies in animal models and more in-depth mechanistic studies to fully elucidate its mode of action. The exploration of nicotinic acid derivatives remains a promising avenue in the ongoing search for novel cancer therapeutics.[2]
References
-
Thangaraju, M., et al. (2013). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. PLoS One, 8(12), e84422. [Link]
-
Thangaraju, M., et al. (2014). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Cancer Research, 74(4 Supplement), 487-487. [Link]
-
Abdel-Gawad, H., et al. (2020). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Molecules, 25(17), 3983. [Link]
-
Bodor, E. T., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Naunyn-Schmiedeberg's Archives of Pharmacology, 377(4-6), 269-278. [Link]
-
Puccini, J., & Scherer, S. J. (2017). Nicotinic acid: A case for a vitamin that moonlights for cancer? Molecular & Cellular Oncology, 4(5), e1342502. [Link]
-
Tsigarida, P., et al. (2021). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. Biomolecules, 11(5), 724. [Link]
-
Kumar, A., et al. (2021). Nicotinic acid derivatives: Application and uses, review. Research Journal of Pharmacy and Technology, 14(12), 6614-6619. [Link]
-
Loh, J. Y., et al. (2022). Comprehensive Evaluation of Biological Effects of Pentathiepins on Various Human Cancer Cell Lines and Insights into Their Mode of Action. International Journal of Molecular Sciences, 23(19), 11847. [Link]
-
Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5), 1-8. [Link]
-
de Oliveira, A. C. S., et al. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Molecules, 29(18), 4344. [Link]
-
Sharma, S., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Current Drug Discovery Technologies, 18(4), 487-503. [Link]
-
Lee, J. H., et al. (2018). Niacin alleviates TRAIL-mediated colon cancer cell death via autophagy flux activation. Oncology Reports, 40(5), 2539-2547. [Link]
-
Wikipedia contributors. (2024, January 21). Nicotinic acid. In Wikipedia, The Free Encyclopedia. Retrieved January 28, 2026, from [Link]
-
Cai, S. X., et al. (2003). Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. Journal of Medicinal Chemistry, 46(12), 2474-2481. [Link]
-
Wujec, M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(1), 224. [Link]
-
Karki, S. S., et al. (2007). Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. Arzneimittelforschung, 57(9), 589-593. [Link]
-
Bodor, E. T., & Offermanns, S. (2008). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Naunyn-Schmiedeberg's Archives of Pharmacology, 377(4-6), 269-278. [Link]
-
Gömeç, M., et al. (2024). Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives. Indian Journal of Chemistry, 63(2), 4273. [Link]
Sources
- 1. Nicotinic acid: A case for a vitamin that moonlights for cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling 5-(4-(tert-Butyl)phenyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Strategic Approaches to Radiolabeling a Novel Nicotinic Acid Derivative
5-(4-(tert-Butyl)phenyl)nicotinic acid is a molecule of interest, likely for its potential interaction with nicotinic acetylcholine receptors (nAChRs) or other biological targets where the nicotinic acid scaffold is relevant.[1][2] Radiolabeling this compound is a critical step for its evaluation as a potential diagnostic imaging agent using Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). The choice of radionuclide and labeling strategy is paramount and depends on the intended application, the required imaging characteristics (e.g., half-life, resolution), and the chemical nature of the molecule itself.
This guide provides detailed protocols for three distinct and field-proven strategies for radiolabeling 5-(4-(tert-Butyl)phenyl)nicotinic acid with common radioisotopes: Fluorine-18, Carbon-11, and Iodine-123/124. The methodologies are designed to be robust and are accompanied by explanations of the underlying chemical principles, ensuring that researchers can not only execute the protocols but also adapt them as needed. Each protocol is a self-contained system, covering precursor synthesis, the radiolabeling reaction, purification, and essential quality control measures to ensure the final product is suitable for preclinical evaluation.[3][4]
Protocol 1: [¹⁸F]Fluorination via Nucleophilic Heteroaromatic Substitution
This approach is one of the most widely used for labeling PET tracers due to the favorable properties of Fluorine-18, including its 109.8-minute half-life and low positron energy.[5] The strategy involves introducing the [¹⁸F]fluoride onto the pyridine ring via a nucleophilic aromatic substitution (SNAr) reaction. This requires a precursor molecule where a position on the pyridine ring is activated by a good leaving group.[6][7] For 5-(4-(tert-Butyl)phenyl)nicotinic acid, the position ortho or para to the nitrogen atom is most amenable to this reaction. We will target the 6-position on the pyridine ring.
Causality of Experimental Choices:
-
Choice of Precursor: A trimethylammonium triflate salt is chosen as the precursor. This group is an excellent leaving group for nucleophilic aromatic substitution on pyridyl systems, often providing higher radiochemical yields compared to nitro or halogen leaving groups.[6]
-
Reaction Conditions: The reaction is performed in an aprotic polar solvent like DMSO to enhance the nucleophilicity of the [¹⁸F]fluoride. The use of a Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate complex is standard practice to sequester the potassium ion and provide a "naked," highly reactive fluoride anion.[7]
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying radiolabeled compounds, effectively separating the desired product from unreacted precursor and radioactive impurities.[8]
Experimental Workflow Diagram:
Caption: Workflow for [¹⁸F]Fluorination of the target compound.
Step-by-Step Protocol:
-
Precursor Synthesis: Synthesize the precursor, N,N,N-trimethyl-5-(4-(tert-butyl)phenyl)-6-(methoxycarbonyl)pyridin-2-aminium trifluoromethanesulfonate. This can be achieved through a multi-step synthesis starting from a suitable commercially available pyridine derivative.
-
[¹⁸F]Fluoride Preparation:
-
Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Trap the [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 (5 mg in 1 mL acetonitrile) and potassium carbonate (1 mg in 0.5 mL water).
-
Remove the water and acetonitrile by azeotropic distillation under a stream of nitrogen at 110°C.
-
-
Radiolabeling Reaction:
-
Dissolve the trimethylammonium precursor (2-5 mg) in 0.5 mL of anhydrous DMSO.
-
Add the precursor solution to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.
-
Seal the reaction vessel and heat at 130-150°C for 10-15 minutes.
-
Cool the reaction mixture to room temperature.
-
-
Purification:
-
Quench the reaction by adding 1 mL of the HPLC mobile phase (e.g., 40:60 acetonitrile:water with 0.1% TFA).
-
Inject the crude reaction mixture onto a semi-preparative RP-HPLC column (e.g., C18, 10 µm, 250 x 10 mm).
-
Monitor the elution with a UV detector (at a wavelength corresponding to the compound's absorbance) and a radioactivity detector.
-
Collect the radioactive peak corresponding to the [¹⁸F]5-(4-(tert-butyl)phenyl)nicotinic acid.
-
-
Formulation:
-
Dilute the collected HPLC fraction with water and pass it through a C18 Sep-Pak cartridge to trap the product.
-
Wash the cartridge with sterile water to remove residual HPLC solvents.
-
Elute the final product from the cartridge with a small volume of ethanol (e.g., 0.5 mL) into a sterile vial containing sterile saline (e.g., 4.5 mL).
-
-
Quality Control:
Protocol 2: [¹¹C]Methylation for the Synthesis of the Methyl Ester
Carbon-11 is another key PET isotope with a short half-life of 20.4 minutes.[11][12] This necessitates rapid and efficient labeling chemistry. One of the most reliable C-11 labeling methods is methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or the more reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[13] This protocol describes the esterification of the carboxylic acid group of 5-(4-(tert-butyl)phenyl)nicotinic acid.
Causality of Experimental Choices:
-
Choice of Radiolabeling Agent: [¹¹C]CH₃I is a widely available and versatile C-11 labeling precursor. It readily reacts with carboxylate anions to form methyl esters.[13]
-
Base: A mild base such as tetrabutylammonium hydroxide (TBAH) is used to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate anion, which then reacts with the [¹¹C]CH₃I.
-
Solvent: A polar aprotic solvent like DMF is used to facilitate the reaction.
-
Rapid Purification: Due to the short half-life of Carbon-11, the entire process from synthesis to quality control must be performed quickly, typically within 40-60 minutes.
Experimental Workflow Diagram:
Caption: Workflow for [¹¹C]Methyl Ester Synthesis.
Step-by-Step Protocol:
-
[¹¹C]Methyl Iodide Synthesis:
-
Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction.[14]
-
Convert [¹¹C]CO₂ to [¹¹C]CH₄ by catalytic reduction with H₂ over a nickel catalyst.
-
Convert [¹¹C]CH₄ to [¹¹C]CH₃I by gas-phase reaction with iodine vapor at high temperature.
-
-
Radiolabeling Reaction:
-
Trap the gaseous [¹¹C]CH₃I in a solution of 5-(4-(tert-butyl)phenyl)nicotinic acid (1-2 mg) and tetrabutylammonium hydroxide (5-10 µL of a 1M solution in methanol) in 0.3 mL of DMF at room temperature.
-
Seal the reaction vessel and heat at 90°C for 5 minutes.
-
Cool the vessel rapidly.
-
-
Purification:
-
Dilute the reaction mixture with 0.7 mL of HPLC mobile phase.
-
Inject the mixture onto a semi-preparative RP-HPLC column.
-
Elute with a suitable mobile phase (e.g., 50:50 acetonitrile:water) to separate the [¹¹C]methyl ester from the unreacted starting material.
-
Collect the product peak.
-
-
Formulation:
-
Perform a rapid solvent exchange using a C18 Sep-Pak cartridge as described in Protocol 1.
-
Formulate the final product in sterile saline containing up to 10% ethanol.
-
-
Quality Control:
-
Quickly perform an analytical HPLC run to determine radiochemical purity and specific activity.
-
The final product should be passed through a 0.22 µm sterile filter before use.
-
Protocol 3: Radioiodination of the Phenyl Ring
Radioiodination is a versatile method for labeling small molecules, particularly for SPECT imaging with Iodine-123 or for PET imaging and theranostics with Iodine-124. The electron-rich phenyl ring of 5-(4-(tert-butyl)phenyl)nicotinic acid is a suitable target for electrophilic iodination.[15][16]
Causality of Experimental Choices:
-
Iodinating Agent: N-iodosuccinimide (NIS) is a mild and effective source of electrophilic iodine.[15] The use of an oxidizing agent like hydrogen peroxide or a catalyst is often required to generate the active iodinating species.
-
Reaction Conditions: The reaction is typically carried out in an acidic medium to facilitate the electrophilic substitution on the aromatic ring. The position of iodination will be directed by the existing substituents.
-
Precursor: In this case, the target molecule itself can often be used as the precursor, simplifying the synthetic process.
Experimental Workflow Diagram:
Sources
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 4. iaea.org [iaea.org]
- 5. researchgate.net [researchgate.net]
- 6. Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 10. Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 13. researchgate.net [researchgate.net]
- 14. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 16. Iodination - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Nicotinic Acid Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of nicotinic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these vital heterocyclic compounds. Instead of a rigid manual, we present a series of frequently asked questions and troubleshooting scenarios that address the practical, real-world challenges encountered in the lab. Our focus is on explaining the causality behind common issues and providing robust, field-proven solutions.
Section 1: Foundational Reactions - Ester & Amide Formation
The carboxylic acid moiety of nicotinic acid is a primary handle for derivatization. While esterification and amidation are fundamental reactions, the unique electronic nature of the pyridine ring can introduce complications.
FAQ 1.1: My nicotinamide synthesis from nicotinic acid is slow and gives low yields with significant decomposition. What's happening?
Answer: Direct thermal amidation of nicotinic acid with ammonia or urea requires high temperatures (often >200°C), which can lead to unwanted side reactions.[1]
Causality & Troubleshooting:
-
Decarboxylation: At elevated temperatures, nicotinic acid can decarboxylate to form pyridine, representing a significant loss of material.[2][3] This is especially true in the presence of metal catalysts like copper chromite.[2]
-
Thermal Decomposition: The high temperatures required for direct amidation can cause decomposition of both the starting material and the desired nicotinamide product, resulting in charring and a complex mixture of byproducts.[1]
-
Reversibility and Water Removal: The reaction is a condensation that produces water. If water is not effectively removed, the equilibrium will not favor product formation.
Recommended Protocol: Two-Step Activated Approach
A more reliable method is to first activate the carboxylic acid. This allows the subsequent amidation to proceed under much milder conditions, preserving the integrity of your molecule.
-
Step 1: Activation with Thionyl Chloride (SOCl₂)
-
Suspend nicotinic acid in a suitable solvent (e.g., toluene or DCM).
-
Add a catalytic amount of DMF (Vilsmeier-Haack activation).
-
Slowly add thionyl chloride (1.1-1.5 equivalents) at 0°C.
-
Allow the reaction to warm to room temperature or gently heat to reflux until gas evolution (SO₂ and HCl) ceases.
-
Remove the excess SOCl₂ and solvent under vacuum to yield crude nicotinoyl chloride.
-
-
Step 2: Amidation
-
Dissolve the crude nicotinoyl chloride in an aprotic solvent (e.g., DCM, THF).
-
Cool to 0°C and add a solution of the desired amine (or ammonia) and a non-nucleophilic base (e.g., triethylamine, 2 equivalents) to scavenge the HCl byproduct.
-
Stir until the reaction is complete (monitor by TLC or LC-MS).
-
Perform an aqueous workup to remove salts and purify by crystallization or chromatography.
-
Section 2: C-C Bond Formation - Navigating Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable for adding carbon substituents to the pyridine ring. However, the electron-deficient nature of the ring and the potential for catalyst inhibition by the pyridine nitrogen pose unique challenges.
FAQ 2.2: My Suzuki coupling of a 2-chloronicotinic acid ester results in low yield and significant dehalogenation (protodeboronation). How can I fix this?
Answer: This is a classic problem in cross-coupling with heteroaromatics. Low yields are often due to a combination of catalyst inhibition, improper base selection, and side reactions like dehalogenation of the electrophile or protodeboronation of the boronic acid.[4][5]
Causality & Troubleshooting:
-
Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. Using bulky, electron-rich phosphine ligands can mitigate this effect.
-
Protodeboronation: This side reaction, where the boronic acid reacts with trace water or protic solvents to revert to the corresponding arene, is often base-mediated.[4]
-
Dehalogenation: The halo-nicotinic acid derivative can be reduced, removing the halogen and terminating the catalytic cycle.
Troubleshooting Workflow Diagram
Sources
- 1. US2314843A - Process of producing nicotinamide - Google Patents [patents.google.com]
- 2. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niacin - Sciencemadness Wiki [sciencemadness.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Yoneda Labs [yonedalabs.com]
Technical Support Center: Solubility Enhancement for 5-(4-(tert-Butyl)phenyl)nicotinic acid
Welcome to the technical support guide for improving the solubility of 5-(4-(tert-Butyl)phenyl)nicotinic acid for in vitro assays. This document provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental setup. Our goal is to provide you with the scientific rationale and practical steps to achieve a stable and soluble compound preparation for reliable and reproducible results.
Introduction: Understanding the Challenge
5-(4-(tert-Butyl)phenyl)nicotinic acid is a hydrophobic molecule. The presence of the tert-butylphenyl group significantly increases its lipophilicity compared to its parent compound, nicotinic acid. This inherently low aqueous solubility can lead to compound precipitation in your assay media, resulting in inaccurate concentration measurements and unreliable experimental outcomes.
The core of the issue lies in the molecule's structure: a carboxylic acid functional group attached to a bulky, non-polar aromatic system. While the carboxylic acid group offers a handle for pH-dependent solubilization, the hydrophobic portion of the molecule dominates its behavior in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My compound won't dissolve in my aqueous assay buffer. What is the first and most common solvent I should try?
Answer:
For poorly soluble compounds, the standard industry practice is to first attempt dissolution in 100% Dimethyl Sulfoxide (DMSO).[1][2] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both nonpolar and polar compounds.[1]
Causality: The hydrophobic tert-butylphenyl group of your compound will readily interact with the methyl groups of DMSO, while the nicotinic acid portion can interact with the polar sulfoxide group. This dual interaction capability makes DMSO an excellent starting solvent. A product data sheet for the parent compound, nicotinic acid, confirms its solubility in DMSO.[3][4]
Step-by-Step Protocol 1: Preparing a High-Concentration Stock in DMSO
-
Preparation: Work in a sterile environment (e.g., a biological safety cabinet) to prevent contamination of your stock solution. Use anhydrous DMSO to avoid introducing moisture, which can sometimes reduce the solubility of very hydrophobic compounds.[5]
-
Weighing: Accurately weigh a small amount of your solid 5-(4-(tert-Butyl)phenyl)nicotinic acid.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). It is crucial to start with a high concentration to minimize the final percentage of DMSO in your assay.
-
Mixing: Vortex the solution vigorously. If the compound is slow to dissolve, gentle warming in a water bath (37°C) for a few minutes can be effective. Sonication is another excellent option to break up solid particles and accelerate dissolution.
-
Observation: Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be completely clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Question 2: I have a DMSO stock, but the compound precipitates when I dilute it into my aqueous cell culture medium. How do I fix this?
Answer:
This is a common problem known as "crashing out." It occurs because the compound, which is stable in 100% DMSO, suddenly encounters an aqueous environment where it is poorly soluble. The key is to control the final concentration of DMSO in your assay and ensure it is below cytotoxic levels.
Key Consideration - DMSO Toxicity: The final concentration of DMSO in your cell-based assay should ideally be kept at ≤ 0.1% .[6] While some cell lines can tolerate up to 0.5%, higher concentrations can lead to cytotoxicity, altered gene expression, or other off-target effects, confounding your results.[1][7][8][9]
Troubleshooting Workflow: Dilution Issues
This workflow will guide you through the decision-making process when facing precipitation upon dilution.
Caption: Troubleshooting workflow for compound precipitation.
Question 3: The troubleshooting chart suggests pH adjustment. How does that work for my compound?
Answer:
Your compound is a nicotinic acid derivative. The carboxylic acid group (-COOH) is weakly acidic. By increasing the pH of the solution, you can deprotonate this group, forming a negatively charged carboxylate salt (-COO⁻).[10] This ionized form is significantly more polar and, therefore, more soluble in aqueous media.
Causality (Henderson-Hasselbalch Principle): The solubility of a weak acid increases as the pH of the solution rises above its pKa.[11][12] The pKa of the parent nicotinic acid's carboxyl group is approximately 4.85.[13] To ensure the majority of your compound is in the deprotonated, soluble form, the pH of your final solution should be at least 1.5 to 2 units higher than the pKa (i.e., pH > 6.5-7.0).
Step-by-Step Protocol 2: pH-Assisted Solubilization
-
Prepare a Basic Solution: Prepare a small amount of a dilute basic solution, such as 10-100 mM NaOH or KOH.
-
Initial Dissolution Attempt: Suspend the solid compound in your desired aqueous buffer (e.g., PBS). It will likely not dissolve initially.
-
Titration: While stirring, add the dilute base dropwise to the suspension. Monitor the pH of the solution with a calibrated pH meter.
-
Observe Dissolution: As the pH increases, you should observe the solid compound dissolving. Continue adding base until the solution is clear.
-
Final pH Adjustment: Once the compound is fully dissolved, carefully adjust the pH back down to your desired final assay pH (e.g., 7.4) using a dilute acid like HCl. Crucially, monitor for any signs of precipitation as you lower the pH. If it begins to precipitate, you have exceeded its solubility limit at that pH.
-
Alternative (Recommended): Dissolve the compound in a small amount of 10-100 mM NaOH first to create a concentrated, basic stock solution of the sodium salt. Then, dilute this stock into your final, buffered assay medium. The buffer should have sufficient capacity to maintain the final desired pH.
Warning: Ensure your assay and cell line are tolerant to the final pH. Most mammalian cell cultures require a physiological pH of ~7.2-7.4.
Question 4: pH adjustment isn't working or is incompatible with my assay. What are my other options?
Answer:
If pH manipulation is not viable, you can explore advanced formulation strategies such as using co-solvents or solubility enhancers like cyclodextrins.
Option A: Co-solvents and Surfactants
Adding a small amount of a water-miscible organic solvent (a co-solvent) or a non-ionic surfactant can help keep the compound in solution.[14] However, these must be used with extreme caution as they can be more cytotoxic than DMSO.
Option B: Cyclodextrin Formulation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][] They can encapsulate the hydrophobic part of your drug molecule (the tert-butylphenyl group), forming an "inclusion complex" where the new complex has a water-soluble exterior.[17][18] This is a powerful technique for significantly boosting the apparent water solubility of poorly soluble compounds.[][19]
Data Summary: Comparison of Solubilization Methods
| Method | Mechanism of Action | Advantages | Disadvantages & Assay Considerations |
| DMSO | Powerful organic solvent.[1] | Simple to use; dissolves a wide range of compounds. | Cytotoxicity at final concentrations >0.5%.[7][20] Can have direct biological effects.[21] |
| pH Adjustment | Ionizes the carboxylic acid group to a soluble salt.[10] | Highly effective for acidic compounds; avoids organic solvents. | Requires assay to be compatible with the necessary pH; risk of precipitation if pH is not controlled. |
| Cyclodextrins | Encapsulates the hydrophobic moiety in a soluble complex.[15] | Significant solubility enhancement; often low cytotoxicity.[17] | May alter drug availability to the target; requires optimization of cyclodextrin type and concentration. |
Conclusion
Successfully solubilizing 5-(4-(tert-Butyl)phenyl)nicotinic acid requires a systematic approach. Always begin with the simplest method (dissolution in 100% DMSO) and ensure the final assay concentration of the solvent is non-toxic. If precipitation occurs, leverage the compound's acidic nature through pH adjustment. For the most challenging cases, advanced formulations with cyclodextrins offer a robust solution. Each step should be validated to ensure that the solubilization method itself does not interfere with your experimental results.
References
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
-
PubChem. (n.d.). Nicotinic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Niacin (CAS 59-67-6). Retrieved from [Link]
-
Al-Ghabeish, M., et al. (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. National Institutes of Health. Retrieved from [Link]
-
Asgharian, R., et al. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Retrieved from [Link]
-
Ferreira, O., et al. (2025, August 8). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. Retrieved from [Link]
-
Gautier, A., et al. (2025, February 17). Fast Release of Carboxylic Acid inside Cells. National Institutes of Health. Retrieved from [Link]
-
Popa, L., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health. Retrieved from [Link]
-
An, Q., et al. (2024, December 16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health. Retrieved from [Link]
-
Sousa, J. A., et al. (2025, October 15). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of various DMSO concentrations on cell viability. Retrieved from [Link]
-
Hansen, L. K., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. National Institutes of Health. Retrieved from [Link]
-
Bergström, C. A. S., et al. (2025, August 5). Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate. Retrieved from [Link]
-
Reddit. (2019, April 18). Isolation of a Carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]
-
YouTube. (2021, January 8). Solubility of Carboxylic Acids N5. Retrieved from [Link]
-
ResearchGate. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound?. Retrieved from [Link]
-
PubMed. (2020, April 6). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Retrieved from [Link]
-
ACS Publications. (2026, January 21). An Optimization Approach for the Production of High-Purity Vitamin C-Nicotinamide Cocrystals by the Gas Antisolvent (GAS) Technique with CO2 and Ethanol. Retrieved from [Link]
-
Logos Biosystems. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
-
ResearchGate. (n.d.). Molar enthalpies of solution in DMSO, D sol H m , of the starting.... Retrieved from [Link]
-
PubMed. (n.d.). Differential effects of dimethyl sulfoxide on nicotinic acetylcholine receptors from mouse muscle and Torpedo electrocytes. Retrieved from [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Retrieved from [Link]
-
MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
FDCell. (2023, October 28). 10 Tips for Successful Cell Based Assays. Retrieved from [Link]
-
ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. Retrieved from [Link]
-
PubChem. (n.d.). 6-(3,4-dichloro-phenyl)-isonicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 14. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Differential effects of dimethyl sulfoxide on nicotinic acetylcholine receptors from mouse muscle and Torpedo electrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HPLC Separation of 5-(4-(tert-Butyl)phenyl)nicotinic acid
Welcome to the technical support center for the HPLC analysis of 5-(4-(tert-butyl)phenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the chromatographic separation of this compound. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the scientific reasoning behind them to empower your method development and optimization.
Understanding the Analyte: 5-(4-(tert-Butyl)phenyl)nicotinic acid
5-(4-(tert-Butyl)phenyl)nicotinic acid is a derivative of nicotinic acid (a form of vitamin B3). Its chemical structure consists of a pyridine ring with a carboxylic acid group (the nicotinic acid moiety) and a tert-butylphenyl group. This structure imparts specific characteristics that influence its behavior in reversed-phase HPLC:
-
Acidic Nature: The carboxylic acid group has a pKa value that is crucial for controlling retention and peak shape. For the parent nicotinic acid, the pKa is approximately 4.85[1][2]. The substituent may slightly alter this value. To ensure good peak shape and consistent retention, the mobile phase pH should be controlled, typically at least 2 pH units below the pKa to keep the molecule in its non-ionized form.
-
Hydrophobicity: The presence of the tert-butylphenyl group makes the molecule significantly more non-polar (hydrophobic) than nicotinic acid. This suggests that it will be well-retained on a reversed-phase column (like a C18) and will require a mobile phase with a higher organic solvent concentration for elution.
-
UV Absorbance: The pyridine ring and the phenyl group are chromophores, meaning the compound will absorb UV light. Nicotinic acid has characteristic UV absorbance peaks at approximately 213 nm and 261 nm in an acidic solution[3][4]. These wavelengths are a good starting point for detection.
Recommended Starting HPLC Method
Based on the chemical properties of 5-(4-(tert-butyl)phenyl)nicotinic acid, a robust starting point for method development would be a reversed-phase HPLC method.
| Parameter | Recommendation |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 40% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions, equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5-10 µL |
| Detection | UV at 261 nm |
| Sample Diluent | Mobile Phase A/B (50:50) or a composition that ensures solubility |
This method is a starting point and may require optimization for your specific sample matrix and analytical goals.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address some of the most common issues you might encounter when developing an HPLC method for 5-(4-(tert-butyl)phenyl)nicotinic acid.
Q1: My peak for 5-(4-(tert-butyl)phenyl)nicotinic acid is showing significant tailing. What is the cause and how can I fix it?
A1: Peak tailing is a common issue for acidic compounds like this one. It occurs when a portion of the analyte molecules are retained on the column longer than the main portion, leading to an asymmetrical peak.
Primary Causes and Solutions:
-
Secondary Interactions with Residual Silanols: The most common cause of tailing for acidic and basic compounds is interaction with free silanol groups on the silica-based stationary phase. These silanols can be acidic and interact with the analyte through hydrogen bonding or ion-exchange mechanisms.[5]
-
Solution 1: Adjust Mobile Phase pH: The most effective way to address this is to lower the pH of the mobile phase. By adding an acid like formic acid or trifluoroacetic acid (TFA) to a pH of around 2.5-3.0, you will suppress the ionization of both the carboxylic acid on your analyte and the residual silanols on the stationary phase. This minimizes secondary interactions and promotes a single retention mechanism based on hydrophobicity.
Mobile Phase Additive Recommended Concentration Comments Formic Acid 0.1% (v/v) Good for UV and MS detection. Acetic Acid 0.1% (v/v) Another good option for UV and MS. Trifluoroacetic Acid (TFA) 0.05-0.1% (v/v) A stronger acid, very effective at reducing tailing. However, it can suppress MS signal.[6] -
-
Use of a Highly Deactivated Column: Not all C18 columns are the same. Modern columns are often "end-capped" to reduce the number of free silanols.
-
Solution 2: Change the Column: If pH adjustment is not sufficient, consider using a column specifically designed for the analysis of polar compounds or one with advanced end-capping. Look for columns marketed as "high purity silica" or "base-deactivated."
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution 3: Reduce Sample Concentration: Try diluting your sample and injecting a smaller mass of the analyte onto the column.
-
Experimental Protocol for Troubleshooting Peak Tailing:
-
Confirm pH: Ensure your mobile phase is properly prepared and the pH is below 3.
-
Lower the pH further: If you are using formic acid (pKa ~3.75), consider switching to TFA (pKa ~0.5) to ensure full suppression of silanol activity.
-
Reduce Sample Load: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject the same volume. If the peak shape improves with dilution, you are likely overloading the column.
-
Test a Different Column: If the problem persists, try a different C18 column from another manufacturer, or a column with a different stationary phase (e.g., a phenyl-hexyl phase which may offer different selectivity for your aromatic compound).
Q2: I am seeing peak fronting for my analyte. What could be the issue?
A2: Peak fronting, where the front of the peak is less steep than the back, is less common than tailing but can still occur.
Primary Causes and Solutions:
-
Sample Overload (Mass Overload): This is the most common cause of peak fronting.[7] When the concentration of the analyte in the sample is too high, the stationary phase at the column inlet becomes saturated, and excess analyte molecules travel down the column faster, eluting earlier.
-
Solution 1: Dilute the Sample: The simplest solution is to dilute your sample. A 10-fold dilution will often resolve the issue.[7]
-
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, it can cause the analyte to move through the beginning of the column too quickly, leading to a distorted, fronting peak.
-
Solution 2: Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[8] If solubility is an issue, use the weakest solvent possible that will still dissolve your compound.
-
-
Column Collapse or Void: A physical deformation of the column bed at the inlet can lead to a non-uniform flow path and cause peak fronting. This is more likely with older columns or if the system has been subjected to pressure shocks.
Experimental Protocol for Troubleshooting Peak Fronting:
-
Dilute the Sample: Prepare a 1:10 and 1:100 dilution of your sample and inject. If the peak shape becomes symmetrical, the issue was mass overload.
-
Check Sample Solvent: If dilution does not help, prepare your sample in the starting mobile phase composition and re-inject.
-
Inspect the Column: If neither of the above solutions works, and you observe this issue consistently, consider that your column may be damaged and needs replacement.
Q3: I am having trouble getting enough retention for my compound. It elutes too early, near the void volume. What should I do?
A3: Poor retention in reversed-phase HPLC means the analyte is not interacting sufficiently with the non-polar stationary phase.
Primary Causes and Solutions:
-
Mobile Phase is Too Strong: The organic content of your mobile phase is too high, causing the analyte to be swept through the column without adequate interaction.
-
Solution 1: Decrease the Organic Content: For your starting gradient, try lowering the initial percentage of Mobile Phase B (Acetonitrile).
Original Starting %B Suggested New Starting %B 40% 30% 30% 20% -
-
Analyte is Ionized: If the mobile phase pH is too high (close to or above the pKa of your compound), the carboxylic acid will be deprotonated, making the molecule more polar and less retained on a reversed-phase column.[5]
-
Solution 2: Ensure Low pH: Double-check that your mobile phase contains an acidifier (like 0.1% formic acid) and that the pH is sufficiently low.
-
-
Incorrect Column Choice: While a C18 is a good starting point, if your compound has unique properties, another stationary phase might be more suitable. However, this is a less likely cause for a hydrophobic molecule like this.
Experimental Protocol for Improving Retention:
-
Modify the Gradient: Lower the initial organic solvent percentage. You may also need to make the gradient shallower (i.e., increase the organic content more slowly) to improve separation from other components.
-
Confirm Mobile Phase Preparation: Ensure that the aqueous and organic mobile phases are prepared correctly with the proper amount of acidifier.
-
Consider a Different Organic Solvent: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try substituting it with methanol. You may need to adjust the gradient, as methanol is a weaker solvent than acetonitrile in reversed-phase HPLC.
Q4: My retention times are shifting from one injection to the next. What is causing this instability?
A4: Unstable retention times are often a sign of a problem with the HPLC system or the column not being properly equilibrated.
Primary Causes and Solutions:
-
Inadequate Column Equilibration: The column needs to be fully equilibrated with the initial mobile phase conditions before each injection. If the equilibration time is too short, you will see shifting retention times, especially in the first few runs of a sequence.
-
Solution 1: Increase Equilibration Time: Ensure your method includes a sufficient equilibration period at the end of each run (typically 5-10 column volumes).
-
-
Mobile Phase Issues: If the mobile phase is not prepared consistently, or if it is unstable, it can lead to retention time drift.
-
Solution 2: Prepare Fresh Mobile Phase: Mobile phases, especially those with buffers, can change over time. It is good practice to prepare fresh mobile phase daily.[10] Also, ensure the mobile phase is well-mixed and degassed.
-
-
Pump and System Leaks: A leak in the system will cause the flow rate to be inconsistent, leading to variable retention times.
-
Solution 3: Check for Leaks: Inspect all fittings and connections for any signs of leakage. Perform a system pressure test if your HPLC software has this function.
-
-
Column Temperature Fluctuations: The temperature of the column can affect retention. If the column compartment is not temperature-controlled, ambient temperature changes can cause drift.
-
Solution 4: Use a Column Oven: Set the column oven to a stable temperature (e.g., 30 °C) to ensure consistent retention.
-
Troubleshooting Workflow Diagram
Here is a general workflow to guide you through troubleshooting common HPLC issues.
Caption: A flowchart for troubleshooting common HPLC separation issues.
References
-
PubChem. (n.d.). Nicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Hughes, E. B., & Hughes, W. L. (1954). Nicotinic Acid. Ultraviolet Absorption Spectrum and Dissociation Constants. The Journal of Physical Chemistry, 58(5), 411-414.
- Gonçalves, C. M., & Piedade, M. E. (2010). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
-
Advanced Chemistry Development, Inc. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]
-
Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved from [Link]
- Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4819.
-
Starna Scientific. (n.d.). Nicotinic Acid (210-260 nm). Retrieved from [Link]
- Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 65, 11-15.
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Effect of Buffer on HPLC Separation of Buffers. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]
- Gholivand, M. B., & Abolhasani, J. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters, 3(2), 65-71.
-
Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]
- Drake, A. F., & Gould, J. M. (1984). Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. Chirality, 2(1), 35-40.
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
- Lupo, S., & Kahler, T. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
-
Starna Cells. (n.d.). Nicotinic Acid Reference for Absorbance/Linearity in the Far Ultraviolet. Retrieved from [Link]
- Torras, M. A., Bergas, J., & Claparols, C. (2007). Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures.
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
- Dolan, J. W. (2013, December 1). Peak Fronting . . . Some of the Time. LCGC North America, 31(12).
-
PharmaCores. (2025, February 9). Discover the Art of Buffer selection in HPLC Development part 2. Retrieved from [Link]
-
Chrom Tech. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Retrieved from [Link]
-
University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
- Bordwell, F. G. (1988). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. Accounts of Chemical Research, 21(12), 456-463.
Sources
- 1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. Nicotinic Acid (210-260 nm) [starna.com]
- 4. Nicotinic Acid Reference for Absorbance/Linearity in the Far Ultraviolet [starnacells.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Your Guide to Select the buffer in HPLC development part 2 | PharmaCores [pharmacores.com]
- 7. youtube.com [youtube.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 10. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
stability issues of 5-(4-(tert-Butyl)phenyl)nicotinic acid in solution
Welcome to the Technical Support Center for 5-(4-(tert-Butyl)phenyl)nicotinic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability issues you may encounter when working with this compound in solution. As Senior Application Scientists, we have synthesized the available technical data and our field expertise to create a practical guide to ensure the integrity of your experiments.
Introduction
5-(4-(tert-Butyl)phenyl)nicotinic acid is a substituted pyridinecarboxylic acid. Its structure, featuring a bulky hydrophobic tert-butylphenyl group, presents unique challenges to its stability and solubility in solution compared to its parent compound, nicotinic acid. Understanding these challenges is crucial for obtaining reliable and reproducible experimental results. This guide will walk you through common stability issues, their underlying causes, and robust troubleshooting strategies.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing step-by-step instructions to diagnose and resolve them.
Issue 1: Unexpected Precipitation or Cloudiness in Aqueous Solutions
You've prepared an aqueous buffered solution of 5-(4-(tert-Butyl)phenyl)nicotinic acid, and over a short period, you observe precipitation or a cloudy appearance.
Root Cause Analysis:
The 4-(tert-butyl)phenyl substituent significantly increases the hydrophobicity of the molecule compared to nicotinic acid. This leads to low aqueous solubility, which is highly dependent on the pH of the solution. Like its parent compound, 5-(4-(tert-Butyl)phenyl)nicotinic acid is a weak acid. At a pH below its pKa, the carboxylic acid group is protonated and the molecule is neutral, leading to very low water solubility. As the pH increases above the pKa, the carboxylic acid is deprotonated to the more soluble carboxylate form.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Detailed Protocol for Solubilization:
-
Verify Solution pH: Use a calibrated pH meter to check the pH of your solution. For nicotinic acid, the pKa is approximately 4.85. The pKa of the substituted compound is expected to be in a similar range.[1]
-
Adjust pH: If the pH is below 6, slowly add 0.1 M NaOH dropwise while stirring until the pH is in the neutral to slightly basic range (e.g., 7.0-8.0). The compound should dissolve as it converts to its more soluble salt form.
-
Gentle Heating and Sonication: If the precipitate does not readily dissolve after pH adjustment, gently warm the solution to 30-40°C and sonicate for 5-10 minutes. Avoid excessive heating.
-
Consider a Co-solvent: If working at a high concentration, the aqueous solubility might be insufficient even at a suitable pH. In such cases, preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer is recommended. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Issue 2: Loss of Compound Potency or Activity Over Time
You notice a decrease in the expected biological or chemical activity of your stock or working solutions, suggesting the compound is degrading.
Root Cause Analysis:
Several factors can contribute to the degradation of 5-(4-(tert-Butyl)phenyl)nicotinic acid in solution:
-
Photodegradation: Like many pyridine-containing compounds, this molecule is susceptible to degradation upon exposure to UV light.[2] Irradiation can lead to the formation of photo-products with altered or no activity.[2]
-
Acid/Base Hydrolysis: While the molecule itself does not have a readily hydrolyzable ester group, extreme pH conditions can promote other forms of degradation. Forced degradation studies on similar molecules show instability in both acidic and basic conditions.[3]
-
Oxidative Degradation: The pyridine ring and the tert-butylphenyl group can be susceptible to oxidation, especially in the presence of reactive oxygen species or certain metal ions.
-
Thermal Degradation: Elevated temperatures can accelerate degradation. Nicotinic acid has been shown to degrade at temperatures of 90-120°C.[4]
Troubleshooting and Prevention Workflow:
Caption: Workflow for preventing compound degradation.
Protocol for Stability-Indicating Analysis by HPLC:
To confirm degradation, a stability-indicating HPLC method is essential.
-
Method Development:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B and ramp up to elute the compound and any potential degradation products. A typical gradient might be 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of the compound (likely around 260 nm).
-
-
Forced Degradation Study (for method validation):
-
Acidic: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.
-
Basic: Incubate the compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: Incubate the compound in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat the solid compound at 105°C for 24 hours.
-
Photolytic: Expose a solution of the compound to UV light (254 nm) for 24 hours.
-
-
Analysis: Inject your aged solution and compare the chromatogram to that of a freshly prepared standard. Look for a decrease in the area of the main peak and the appearance of new peaks, which would indicate degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of 5-(4-(tert-Butyl)phenyl)nicotinic acid?
A: Due to its hydrophobicity, dimethyl sulfoxide (DMSO) is an excellent choice for preparing a concentrated stock solution. For nicotinic acid, solubility in DMSO is high.[5] After dissolving in DMSO, you can then dilute the stock solution into your aqueous experimental medium. Ensure the final DMSO concentration is low enough to not affect your assay.
Q2: At what pH is 5-(4-(tert-Butyl)phenyl)nicotinic acid most stable in aqueous solution?
A: While specific data for this compound is not available, based on the properties of nicotinic acid and general principles of drug stability, a pH range of 6.0 to 8.0 is recommended. In this range, the compound will be in its more soluble carboxylate form, and you will avoid the harsh conditions of strong acids or bases which can promote degradation.[3]
Q3: Is this compound sensitive to light?
A: Yes, it is highly likely to be light-sensitive. Nicotinic acid and its derivatives have been shown to undergo photodegradation upon exposure to UV light.[2] It is crucial to store both solid material and solutions protected from light, for example, in amber vials or by wrapping containers in aluminum foil.
Q4: Can I expect decarboxylation to be a significant degradation pathway?
A: Decarboxylation is unlikely to be a major issue under normal experimental conditions. Studies on pyridinecarboxylic acids have shown that nicotinic acid (3-carboxy-pyridine) is significantly more stable to decarboxylation than picolinic acid (2-carboxy-pyridine).[6] The mechanism for decarboxylation is less favorable for the 3-carboxy position.
Q5: How should I store my solutions to ensure long-term stability?
A: For long-term storage, it is recommended to store stock solutions in an organic solvent like DMSO at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Aqueous solutions should be prepared fresh whenever possible. If short-term storage of aqueous solutions is necessary, store them at 2-8°C and protect them from light.
Summary of Stability and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Solubility | Use DMSO for stock solutions. For aqueous solutions, maintain pH > 6.0. | The tert-butylphenyl group reduces aqueous solubility. The carboxylate form at higher pH is more soluble. |
| Light Exposure | Store solid and solutions protected from light (amber vials/foil). | Pyridine derivatives are susceptible to photodegradation.[2] |
| pH | Maintain solutions in a pH range of 6.0-8.0. Avoid strong acids and bases. | Minimizes acid/base-catalyzed degradation.[3] |
| Temperature | Store stock solutions at -20°C or below. Avoid prolonged exposure to heat. | Thermal degradation is possible at elevated temperatures.[4] |
| Storage | Aliquot stock solutions to avoid repeated freeze-thaw cycles. | Minimizes the risk of precipitation and degradation upon thawing and refreezing. |
| Oxygen | For sensitive applications, consider purging solutions with an inert gas (N₂ or Ar). | Reduces the potential for oxidative degradation. |
References
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]
-
Hughes, D. E., & Williamson, D. H. (1953). The degradation of nicotinic acid by Achromobacter xylosoxidans. ResearchGate. [Link]
-
Olszanowski, A., & Szymanowski, J. (2002). PHOTO-DEGRADATION OF HYDROPHOBIC DERIVATIVES OF PYRIDINECARBOXYLIC ACID AS COPPER EXTRACTANTS FROM CHLORIDE MEDIA. Solvent Extraction and Ion Exchange, 20(3), 375-387. [Link]
-
Baran, W., Adamek, E., Ziemiańska, J., & Sobczak, A. (2006). The Study on the Photocatalytic Degradation of Nicotine. ResearchGate. [Link]
-
Al-Majidi, S. M., Al-Amiery, A. A., & Kadhum, A. A. (2021). Substituted Organotin Complexes of 4-Methoxybenzoic Acid for Reduction of Poly(vinyl Chloride) Photodegradation. MDPI. [Link]
- Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl-)-ethyl-carbamic acid tert-butyl ester.
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. [Link]
-
Webb, J. L., & Maynard, J. T. (1952). Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light. PubMed. [Link]
-
Lambropoulou, D. A., & Albanis, T. A. (2021). UV-254 degradation of nicotine in natural waters and leachates produced from cigarette butts and heat-not-burn. IRIS UniGe. [Link]
-
Gross, J. A., & Sirlin, C. (1959). Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light. PubMed. [Link]
-
Mohamad, N., Mohd, N. H., & Sarih, N. M. (2019). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. RSC Publishing. [Link]
-
Reddy, G. S., Kumar, M. P., & Kumar, K. V. (2020). Forced Degradation Studies of Nilotinib Hydrochloride: Isolation, Identification, and Characterization of Impurities. Semantic Scholar. [Link]
-
PubChem. (n.d.). Nicotinic Acid. [Link]
-
LGC. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]
-
Kanth, S. V., & Reddy, P. R. (2012). Iminium salt mediated nitro decarboxylation of α, β-unsaturated acids for the synthesis of β–nitro styrenes under non–conventional conditions. ACG Publications. [Link]
-
Jack, K. S., & Scott, R. W. (1966). A method for the degradation of radioactive nicotinic acid. PMC. [Link]
-
Gaido, M., & Kennedy, J. F. (1995). The stability of 5-aminolevulinic acid in solution. PubMed. [Link]
-
Wikipedia. (n.d.). Nicotinic acid. [Link]
-
Gonçalves, J. M., & Piedade, M. E. M. (2010). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. [Link]
Sources
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
troubleshooting inconsistent results in 5-(4-(tert-Butyl)phenyl)nicotinic acid experiments
Welcome to the technical support center for 5-(4-(tert-Butyl)phenyl)nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this molecule. Inconsistent results can stem from a variety of factors, from reagent quality to subtle variations in reaction workup. This document provides in-depth, field-proven insights to help you achieve reproducible and high-quality outcomes.
Troubleshooting Guide: Synthesis & Purification
This section addresses specific issues in a question-and-answer format, focusing on the causality behind each experimental observation and providing actionable solutions. The synthesis of 5-(4-(tert-Butyl)phenyl)nicotinic acid is typically achieved via a Suzuki-Miyaura cross-coupling reaction.
Q1: My Suzuki coupling reaction shows low to no conversion of the starting materials. What are the likely causes and how can I fix it?
Low or no product yield is the most common issue and can usually be traced back to one of the core components of the catalytic cycle.
-
Cause A: Inactive Palladium Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. If your phosphine ligand is not sufficiently reducing or is oxidized, the catalytic cycle will not initiate.
-
Solution:
-
Ensure Inert Atmosphere: Oxygen can oxidize both the Pd(0) catalyst and the phosphine ligands, rendering them inactive. Degas your solvents thoroughly (e.g., by sparging with argon or nitrogen for 20-30 minutes) and maintain a positive pressure of an inert gas throughout the reaction setup and duration.
-
Use a Pd(0) Source: Consider using a Pd(0) catalyst directly, such as Pd(PPh₃)₄, which does not require a pre-reduction step.
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or RuPhos) which are known to stabilize the Pd(0) center and accelerate the oxidative addition step, often the rate-determining step in the cycle[1][2].
-
-
-
Cause B: Ineffective Base or Incorrect Stoichiometry: The base plays a crucial role in the transmetalation step, activating the boronic acid.[1] The choice and quality of the base are critical.
-
Solution:
-
Base Selection: For coupling with heteroaromatic halides, a moderately strong base is often required. Anhydrous powdered K₃PO₄ or Cs₂CO₃ are frequently more effective than aqueous Na₂CO₃, as they can mitigate unwanted side reactions.
-
Grind Your Base: Ensure the base is a fine, anhydrous powder to maximize its surface area and reactivity. Grinding it in a mortar and pestle before use can significantly improve results.
-
Stoichiometry: Use at least 2-3 equivalents of the base relative to the limiting reagent (typically the halide).
-
-
-
Cause C: Degradation of the Boronic Acid: 4-(tert-Butyl)phenylboronic acid can undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen), especially in the presence of water or acid, or upon prolonged storage. This reduces the amount of active coupling partner.
-
Solution:
-
Check Purity: Use fresh, high-purity boronic acid. If in doubt, check its purity by NMR.
-
Use a Slight Excess: Employing a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid can compensate for any minor degradation or homocoupling.
-
-
Below is a diagram illustrating the general workflow for troubleshooting a failed Suzuki coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Q2: I've successfully synthesized the product, but I'm struggling with purification. How do I effectively isolate pure 5-(4-(tert-Butyl)phenyl)nicotinic acid?
Purification is challenging due to the molecule's amphiphilic nature (a polar carboxylic acid and a nonpolar biphenyl core) and the presence of structurally similar byproducts.
-
Problem A: Removing Boronic Acid Byproducts: Unreacted 4-(tert-butyl)phenylboronic acid and its homocoupled product (4,4'-di-tert-butyl-1,1'-biphenyl) are common impurities.
-
Solution: Acid-Base Extraction. This is the most effective method. Since the product is a carboxylic acid, its solubility is pH-dependent.[3]
-
After the reaction, quench with water and dilute with an organic solvent like ethyl acetate or MTBE.
-
Extract the organic layer with an aqueous base (e.g., 1M NaOH or 1M Na₂CO₃). The desired product will deprotonate to the carboxylate salt and move into the aqueous layer, while non-acidic impurities (like the homocoupled biphenyl) will remain in the organic layer.
-
Separate the layers. Wash the aqueous layer once more with ethyl acetate to remove any remaining organic impurities.
-
Slowly acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~3-4.[4] The protonated carboxylic acid will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
-
-
Problem B: Removing Residual Palladium: Palladium residues can make the final product appear dark (gray or black) and can interfere with subsequent biological assays.
-
Solution:
-
Filtration through Celite®: After the reaction is complete, but before the aqueous workup, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter it through a pad of Celite®. This can remove a significant portion of the heterogeneous palladium black.
-
Charcoal Treatment: After the acid-base workup, redissolve the crude product in a suitable hot organic solvent (e.g., ethanol) and treat with a small amount of activated charcoal. Hot filter the solution to remove the charcoal and then allow the product to recrystallize upon cooling.
-
-
-
Problem C: Choosing a Recrystallization Solvent: If the product is still not pure after extraction, recrystallization is a powerful final step.
-
Solution: A polar protic solvent is usually a good choice. Ethanol, isopropanol, or a mixture of ethanol and water often works well. The goal is to find a solvent system where the product is sparingly soluble at room temperature but fully soluble when hot.
-
Frequently Asked Questions (FAQs)
-
Q: What are the recommended storage conditions for 5-(4-(tert-Butyl)phenyl)nicotinic acid?
-
A: The compound should be stored in a tightly sealed container in a cool, dry place, away from light. As a carboxylic acid, it is stable, but like many organic molecules, long-term exposure to light and air can lead to gradual degradation. For long-term storage, keeping it at -20°C is recommended.[5]
-
-
Q: What is the expected solubility of this compound?
-
A: It is expected to have poor solubility in water under neutral or acidic conditions. It will be soluble in aqueous base due to the formation of the carboxylate salt. It is soluble in organic solvents like DMSO and DMF and has moderate solubility in alcohols like methanol and ethanol.[5]
-
-
Q: My ¹H NMR spectrum shows broad peaks. What could be the cause?
-
A: This is often a sign of trace amounts of paramagnetic impurities, most commonly residual palladium from the synthesis. Even at ppm levels, palladium can cause significant peak broadening. See the purification section above for tips on removing residual palladium. Another possibility is aggregation of the molecule in the NMR solvent, which can sometimes be mitigated by using a different solvent (e.g., DMSO-d₆ instead of CDCl₃) or by slight heating.
-
-
Q: How do I confirm the identity and purity of my final product?
-
A: A combination of analytical techniques is essential for unambiguous confirmation:
-
¹H and ¹³C NMR: To confirm the chemical structure and check for organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
-
| Analytical Technique | Expected Result for 5-(4-(tert-Butyl)phenyl)nicotinic acid |
| Molecular Weight | 269.33 g/mol |
| Mass Spectrometry (ESI+) | Expected m/z: 270.13 ([M+H]⁺), 292.11 ([M+Na]⁺) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~13.5 (s, 1H, COOH), ~9.1 (d, 1H), ~8.8 (d, 1H), ~8.3 (dd, 1H), ~7.8 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~1.3 (s, 9H, t-Bu). Note: Exact shifts may vary. |
| Appearance | White to off-white solid.[4] |
Key Experimental Protocols
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
Materials:
-
5-Bromonicotinic acid
-
4-(tert-Butyl)phenylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Anhydrous K₃PO₄ (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromonicotinic acid, 4-(tert-butyl)phenylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.
-
Add the degassed 4:1 dioxane/water solvent mixture via cannula.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
Protocol 2: Workup and Purification
-
Dilute the reaction mixture with 10 volumes of water and 10 volumes of ethyl acetate.
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and extract them three times with 1M Na₂CO₃ solution. The product will move to the aqueous basic layer.
-
Combine the aqueous base extracts and wash once with ethyl acetate to remove residual non-acidic impurities.
-
Transfer the aqueous layer to a beaker and cool in an ice bath.
-
Slowly add 2M HCl dropwise with stirring until the pH reaches ~3. A white precipitate will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration through a Büchner funnel.
-
Wash the filter cake with copious amounts of cold deionized water, followed by a small amount of cold hexanes.
-
Dry the purified solid in a vacuum oven at 40-50 °C to a constant weight.
The catalytic cycle for this transformation is illustrated below.
Caption: The Suzuki-Miyaura catalytic cycle.
References
-
Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules. Available at: [Link][6]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link][1]
-
National Center for Biotechnology Information. (n.d.). Nicotinic acid. PubChem Compound Database. Available at: [Link][4]
-
Gong, J.-S., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Available at: [Link][7]
-
ResearchGate. (n.d.). Synthesis of 5-(4′-N-tert-butyloxycarbonylglicinaminophenyl)-10,15,20-triphenylporphine (P1). Available at: [Link][8]
-
Toyama, T., et al. (2014). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. Applied and Environmental Microbiology. Available at: [Link][9]
-
Bai, J., et al. (n.d.). Structure-Based Design of Potent Nicotinamide Phosphoribosyltransferase Inhibitors with Promising in Vitro and in Vivo Antitumor Activities. Journal of Medicinal Chemistry. Available at: [Link][10]
-
Reddit. (2022). carboxylic acid separation following a suzuki reaction. r/chemistry. Available at: [Link][3]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link][2]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Method Refinement for High-Throughput Screening of Nicotinic Acid Analogs
Welcome to the technical support center for researchers engaged in the high-throughput screening (HTS) of nicotinic acid analogs. This guide is designed to provide field-proven insights and actionable troubleshooting strategies to ensure the robustness, reproducibility, and success of your screening campaigns. As drug development professionals, we understand that HTS is more than just automation; it's a complex interplay of biology, chemistry, and engineering where subtle variables can have significant impacts.
This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to anticipate, diagnose, and resolve common challenges. Our focus is on the primary biological target of nicotinic acid, the G protein-coupled receptor GPR109A (also known as HM74A), which mediates its therapeutic antilipolytic effects.[1]
Section 1: The HTS Workflow: A Self-Validating System
A successful HTS campaign is built on a foundation of meticulous planning and validation.[2] The workflow is not merely a sequence of steps but a self-validating system where each stage provides quality control data to ensure the integrity of the next. The goal is to create a robust process that minimizes variability and reliably distinguishes true "hits" from false positives.[3]
Caption: High-level overview of a typical HTS drug discovery workflow.
Section 2: Assay Development & Optimization for GPR109A
The foundation of any successful screen is a robust and reproducible assay.[4] For GPR109A, a Gαi-coupled receptor, activation by nicotinic acid or its analogs leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP).[5] This biological event is the cornerstone of most functional assays for this target.
Caption: GPR109A signaling pathway via Gαi coupling.
Frequently Asked Questions: Assay Principles
Q: Should I use a biochemical (target-based) or a cell-based assay for my primary screen?
A: For GPR109A, a cell-based functional assay is strongly recommended for primary screening.[6] While biochemical assays (e.g., radioligand binding) are crucial for measuring direct compound-receptor interaction, they do not provide information on functional activity (agonist, antagonist, etc.).[7] Cell-based assays, which measure downstream signaling like changes in cAMP, offer a more biologically relevant output and can better predict in vivo responses.[8] However, be aware that discrepancies between biochemical and cell-based assay results can occur due to factors like cell membrane permeability and compound stability.[6]
Q: What are the most common HTS-compatible readouts for GPR109A activation?
A: The most common readouts leverage the decrease in cAMP. Homogeneous, non-wash assays are ideal for HTS.[9] Popular methods include:
-
HTRF® (Homogeneous Time-Resolved Fluorescence): A competition assay between native cAMP and a labeled analog. It is highly sensitive and robust.
-
AlphaLISA®: Similar to HTRF, this bead-based proximity assay generates a chemiluminescent signal.
-
Reporter Gene Assays: These involve cells engineered with a reporter gene (e.g., luciferase) under the control of a cAMP-responsive element (CRE). While highly sensitive, they can be prone to off-target effects and require longer incubation times.[10]
Q: How do I properly validate my chosen assay before starting the full screen?
A: Assay validation is a critical step to ensure your screen will produce meaningful data.[2] This involves a "pilot screen" on a small, diverse set of compounds. Your goal is to establish the following quality control parameters:
| Parameter | Symbol | Formula | Acceptable Range | Rationale |
| Z-Prime Factor | Z' | 1 - (3σpos + 3σneg) / |μpos - μneg| | ≥ 0.5 | Measures the statistical separation between positive and negative controls. A value ≥ 0.5 indicates a robust assay suitable for HTS.[11] |
| Signal to Background | S/B | μpos / μneg | ≥ 5 | Indicates the dynamic range of the assay. A higher ratio makes it easier to distinguish hits from noise.[12] |
| Coefficient of Variation | %CV | (σ / μ) * 100 | < 15% | Measures the relative variability of your controls. Low %CV is essential for reproducibility.[12] |
(μ = mean, σ = standard deviation; pos = positive control, neg = negative control)
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses specific problems that can arise during your screening campaign.
Issue Category: Poor Assay Performance & Variability
Q: My Z' factor is consistently below 0.5. What are the most likely causes and how do I fix it?
A: A low Z' factor indicates either high data variability, a poor signal window, or both. This is one of the most common and critical issues in HTS.
Caption: Decision tree for troubleshooting a low Z' factor.
Causality Explained:
-
Liquid Handling: Automated liquid handlers are core to HTS, but even minor inaccuracies in dispensing nanoliter volumes can dramatically increase variability.[13] Regular calibration and maintenance are non-negotiable.
-
Cellular Factors: Cell health and density must be uniform across all wells of a microplate. "Edge effects," where wells on the perimeter of a plate behave differently due to temperature gradients or increased evaporation, are a common source of systematic error.[14]
-
Reagent Quality: Nicotinic acid and its analogs can be prone to solubility issues. Ensure compounds are fully dissolved in DMSO and that the final DMSO concentration is consistent across all wells and does not exceed a level tolerated by your cells (typically <0.5%).[11]
Issue Category: False Positives and Negatives
Q: I have a high hit rate from my primary screen, but many are not confirming in follow-up assays. Why is this happening?
A: This points to a high rate of false positives in your primary screen.[15] False positives are compounds that appear active but do not actually modulate the target in the desired way.[16] They are a significant drain on resources.
Common Causes of False Positives & Mitigation Strategies:
| Cause | Mechanism & Explanation | Mitigation Strategy |
| Compound Aggregation | At high concentrations, some compounds form colloidal aggregates that can non-specifically sequester proteins or interfere with the assay, mimicking a real biological effect.[4] | Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. Re-test hits in the presence of the detergent; true hits should remain active, while aggregator activity will be diminished. |
| Assay Interference | Compounds may be autofluorescent or colored, directly interfering with optical detection methods (e.g., HTRF, fluorescence intensity).[4] | Pre-screen your library for autofluorescence at the assay's emission wavelength. For confirmed hits, run a "counterscreen" using the assay components without the cells or target to see if the compound itself generates a signal. |
| Chemical Reactivity | Some compounds are inherently reactive and can covalently modify proteins or other assay components, leading to a non-specific signal.[15] | Use computational filters to flag and remove known Pan-Assay Interference Compounds (PAINS) from your screening library before you begin.[17] |
| Contaminants | Impurities within the compound sample, such as heavy metals or residual synthesis reagents, can inhibit enzymes or interfere with the assay.[17][18] | Always confirm the identity and purity (ideally >95%) of confirmed hits using methods like LC-MS and NMR before committing to further studies.[18] |
Q: My screen missed a known GPR109A agonist that was in the library. What causes these false negatives?
A: False negatives are often harder to detect than false positives but can lead to missed opportunities.[13]
-
Poor Solubility/Stability: The compound may have precipitated out of the assay buffer or degraded during storage or incubation.[19] Visually inspect plates for precipitation. Re-testing from a freshly prepared stock can resolve this.
-
Insufficient Concentration: The single concentration used in the primary screen may have been too low to elicit a response. This is a key limitation of single-point screens and a reason why quantitative HTS (qHTS), which screens compounds at multiple concentrations, is gaining traction.
-
Assay Conditions: The kinetics of the compound's interaction with GPR109A might be slow, requiring a longer incubation time than what was used in the HTS protocol.
Section 4: Detailed Protocols & Data Management
Protocol: Cell-Based HTRF cAMP Assay for GPR109A Agonists
This protocol is designed for a 1536-well plate format, a common choice for HTS to increase throughput and reduce reagent costs.[9]
1. Cell Preparation & Plating: a. Culture CHO-K1 cells stably expressing human GPR109A in F-12K Medium with 10% FBS and a selection antibiotic. b. On the day of the assay, harvest cells using an enzyme-free dissociation buffer. Ensure cell viability is >95%. c. Resuspend cells in assay buffer (e.g., HBSS with 20 mM HEPES) to a density of 0.5 x 106 cells/mL. d. Dispense 2 µL of the cell suspension into each well of a 1536-well, low-volume, solid white plate (1,000 cells/well).
2. Compound Addition: a. Prepare compound plates by diluting your library compounds and controls (e.g., nicotinic acid as a positive control, DMSO as a negative control) in assay buffer. b. Using an acoustic liquid handler or pintool, transfer 20 nL of compound solution to the assay plates. This results in a final assay concentration assuming a 4 µL final volume. c. Incubate the plates at room temperature for 30 minutes.
3. Cell Lysis & cAMP Detection: a. Prepare the HTRF detection reagents according to the manufacturer's protocol. This typically involves mixing a cAMP-d2 conjugate and an anti-cAMP cryptate conjugate in a lysis buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. b. Dispense 2 µL of the combined lysis and detection reagent mix into each well. c. Seal the plates and incubate at room temperature for 60 minutes, protected from light.
4. Data Acquisition: a. Read the plates on an HTRF-compatible plate reader, with excitation at 320 nm and simultaneous emission reads at 665 nm and 620 nm. b. The HTRF ratio (665nm/620nm * 10,000) is inversely proportional to the amount of cAMP produced.
5. Data Analysis: a. Normalize the data. A common method is to set the mean of the negative controls (DMSO) to 100% activity and the mean of the positive controls (saturating nicotinic acid) to 0% activity. b. Calculate the Z' factor for each plate to ensure data quality.[12] c. Identify hits based on a pre-defined threshold (e.g., compounds that inhibit >50% of the signal, or 3 standard deviations from the mean of the sample field).
Data Management Best Practices
Given the vast amount of data generated, robust data management is critical.[9]
-
Use a LIMS: A Laboratory Information Management System is essential for tracking compound plates, assay plates, and associating raw data with specific compounds.
-
Automated Analysis Pipelines: Develop standardized workflows for data normalization, QC calculation, and hit selection.[20] This ensures consistency across different screening campaigns.
-
Data Visualization: Use tools that allow for interactive visualization of plate heatmaps and scatter plots to quickly identify systematic errors, such as edge effects or dispensing artifacts.[12]
References
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). [Link]
-
Jackson, M., et al. (2022, February 5). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PubMed Central. [Link]
-
Boovanahalli, S. K., et al. (2007, November 15). Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors. PubMed. [Link]
-
Technology Networks. (2025, September 25). High-Throughput Screening in Drug Discovery Explained. [Link]
-
SciLifeLab. (2020, June 19). SciLifeLab & KNIME Help Labs Assess Raw Data from HTS. [Link]
-
Yasgar, A., et al. Compound Management for Quantitative High-Throughput Screening. PubMed Central. [Link]
-
Simeonov, A., et al. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. National Institutes of Health. [Link]
-
Qiu, J., et al. Assessing Reproducibility of High-throughput Experiments in the Case of Missing Data. National Institutes of Health. [Link]
-
Kumar, S., et al. (2024, November 22). A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. PubMed Central. [Link]
-
Chen, Y., et al. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. PubMed Central. [Link]
-
Geiss, B. J., et al. (2025, September 5). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. PubMed Central. [Link]
-
Williams, K. P. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. [Link]
-
The Japanese Pharmacopoeia. Nicotinic Acid / Official Monographs for Part I. [Link]
-
Axxam. Challenges of HTS in early-stage drug discovery. [Link]
-
Imbriglio, J., et al. (2015, January 20). Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. ResearchGate. [Link]
-
Eglen, R. M. An Overview of High Throughput Screening at G Protein Coupled Receptors. [Link]
-
Genedata. High-Throughput Screening. [Link]
-
ResearchGate. (2024, September 16). (PDF) Nicotinylation is a histone mark generated from the nicotinic acid metabolite nicotinyl-CoA. [Link]
-
SciSpace. Chemical determination of nicotinic acid and nicotinamide. [Link]
-
Iversen, P. W., et al. (2009). Process validation and screen reproducibility in high-throughput screening. PubMed. [Link]
-
Matson, S. L. (2010). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. [Link]
-
Baell, J. B., & Nissink, J. W. (2025, August 9). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ResearchGate. [Link]
-
Preprints.org. (2023, October 25). Challenges and the Advancement in High-Throughput Screening Strategies for Cancer Therapeutics. [Link]
-
Garcia-Olivares, J., et al. (2011). Validation of a high-throughput, automated electrophysiology platform for the screening of nicotinic agonists and antagonists. PubMed. [Link]
-
Loba Chemie. NICOTINIC ACID EXTRA PURE. [Link]
-
ResearchGate. (PDF) Process Validation and Screen Reproducibility in High-Throughput Screening. [Link]
-
Royal Society of Chemistry. High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. [Link]
-
Al-Dwairi, A., et al. (2019). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. MDPI. [Link]
-
Wallach, I., & Jaitly, N. (2025, January 11). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PubMed Central. [Link]
-
SciLifeLab Publications. A workflow for high-throughput screening, data analysis, processing, and hit identification. [Link]
-
Dragiev, P., et al. (2015, March 7). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Oxford Academic. [Link]
-
Tuteja, J., et al. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). PubMed. [Link]
-
Guha, R., et al. An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. PubMed Central. [Link]
-
FSSAI. (2022, June 10). Manual of Methods of Analysis of Foods. [Link]
-
Beckman Coulter. Compound Management and Integrity. [Link]
-
An, S., & Tolliday, N. Advances in G Protein-Coupled Receptor High-throughput Screening. PubMed Central. [Link]
-
Senger, S., et al. (2009). False positives in the early stages of drug discovery. PubMed. [Link]
-
GPCR Consortium. (2012, April 26). GPCR screening and drug discovery: Challenges and latest trends. [Link]
-
Dispendix. (2024, September 18). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. [Link]
-
Norwegian Scientific Committee for Food Safety. (2017, October 3). Nicotinic acid and nicotinamide - assessment of suggested maximum limits in food supplements. [Link]
-
Richman, J. G., et al. (2007, September 1). Agonist lead identification for the high affinity niacin receptor GPR109a. PubMed. [Link]
-
YouTube. (2020, December 28). Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Dev. [Link]
-
Arcis Biotechnology. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]
Sources
- 1. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Process validation and screen reproducibility in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. technologynetworks.com [technologynetworks.com]
- 5. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. marinbio.com [marinbio.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. knime.com [knime.com]
- 13. dispendix.com [dispendix.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 19. beckman.com [beckman.com]
- 20. A workflow for high-throughput screening, data analysis, processing, and hit identification [publications.scilifelab.se]
Validation & Comparative
A Comparative Guide to the Biological Activities of Nicotinic Acid and its Phenyl-Substituted Analog, 5-(4-(tert-Butyl)phenyl)nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: From Essential Vitamin to Therapeutic Agent
Nicotinic acid is a water-soluble B vitamin that plays a crucial role in cellular metabolism as a precursor to the coenzymes NAD (nicotinamide adenine dinucleotide) and NADP (nicotinamide adenine dinucleotide phosphate)[1][2]. Beyond its fundamental role as a vitamin, pharmacological doses of nicotinic acid have been used for decades to manage dyslipidemia, primarily due to its ability to lower low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol[3][4][5].
5-(4-(tert-Butyl)phenyl)nicotinic acid is a synthetic analog of nicotinic acid, characterized by the substitution of a hydrogen atom at the 5-position of the pyridine ring with a bulky, lipophilic 4-(tert-butyl)phenyl group. This structural modification is expected to significantly influence its interaction with biological targets and, consequently, its overall activity profile.
Comparative Analysis of Biological Activity
The primary pharmacological effects of nicotinic acid are mediated through its interaction with the G protein-coupled receptor GPR109A (also known as hydroxycarboxylic acid receptor 2, HCA2)[6]. This section will compare the known activities of nicotinic acid with the predicted activities of 5-(4-(tert-butyl)phenyl)nicotinic acid based on its chemical structure.
Receptor Binding and Activation
Nicotinic Acid:
Nicotinic acid is a potent agonist of the GPR109A receptor, which is primarily expressed in adipocytes and immune cells such as macrophages[6]. The binding of nicotinic acid to GPR109A initiates a Gi-mediated signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels[6].
5-(4-(tert-Butyl)phenyl)nicotinic acid (Predicted):
The introduction of a large, hydrophobic substituent at the 5-position of the nicotinic acid scaffold is likely to have a profound impact on its affinity and efficacy at the GPR109A receptor. Structure-activity relationship studies on GPR109A agonists have indicated that the binding pocket is somewhat restricted[7]. The bulky 4-(tert-butyl)phenyl group may sterically hinder the optimal binding of the nicotinic acid core to the receptor.
It is plausible that this analog may exhibit:
-
Reduced Affinity: The bulky substituent may prevent the molecule from fitting snugly into the binding pocket, leading to a lower binding affinity compared to nicotinic acid.
-
Partial Agonist or Antagonist Activity: The altered binding mode could result in a conformational change in the receptor that is different from that induced by nicotinic acid, potentially leading to partial agonism or even antagonism. Studies on other 5-substituted nicotine analogs have demonstrated that modifications at this position can lead to partial agonist or antagonist profiles at nicotinic acetylcholine receptors[8]. While a different receptor class, it highlights the sensitivity of receptor pharmacology to substitution at this position.
Effects on Lipid Metabolism
Nicotinic Acid:
The anti-dyslipidemic effects of nicotinic acid are a cornerstone of its therapeutic use. These effects are largely attributed to its action on GPR109A in adipocytes, which leads to a decrease in lipolysis and a subsequent reduction in the release of free fatty acids (FFAs) into the circulation. This reduction in FFA flux to the liver decreases the synthesis of triglycerides and very-low-density lipoprotein (VLDL), and consequently LDL[3][9]. Nicotinic acid is also known to increase HDL levels, although the exact mechanism is not fully understood[3].
5-(4-(tert-Butyl)phenyl)nicotinic acid (Predicted):
The lipid-modifying effects of this analog are contingent on its activity at GPR109A.
-
If a Full or Partial Agonist: Should the compound retain sufficient agonist activity at GPR109A, it could potentially lower FFA, triglycerides, and LDL. The magnitude of this effect would depend on its potency and efficacy relative to nicotinic acid.
-
If an Antagonist: If the compound acts as a GPR109A antagonist, it would not be expected to have the lipid-lowering effects characteristic of nicotinic acid. Instead, it could potentially block the effects of endogenous GPR109A ligands.
Anti-Inflammatory Activity
Nicotinic Acid:
Beyond its effects on lipids, nicotinic acid exhibits anti-inflammatory properties, also mediated through GPR109A activation on immune cells like macrophages[6]. This can lead to a reduction in the production of pro-inflammatory cytokines.
5-(4-(tert-Butyl)phenyl)nicotinic acid (Predicted):
The anti-inflammatory potential of the analog is directly linked to its GPR109A activity. If it is an agonist, it may possess anti-inflammatory effects. Conversely, as an antagonist, it would lack this activity.
The "Flushing" Side Effect
Nicotinic Acid:
A well-known and often treatment-limiting side effect of nicotinic acid is cutaneous vasodilation, commonly known as "flushing." This is caused by the activation of GPR109A on Langerhans cells in the skin, leading to the release of prostaglandin D2 (PGD2)[1].
5-(4-(tert-Butyl)phenyl)nicotinic acid (Predicted):
The flushing potential of this analog would depend on its ability to activate GPR109A in the skin.
-
Reduced Flushing: If the compound has lower affinity or is a partial agonist at GPR109A, it might induce less flushing than nicotinic acid, which could be a therapeutic advantage.
-
No Flushing: If it is a GPR109A antagonist, it would not be expected to cause flushing.
Quantitative Data Summary
Due to the lack of available experimental data for 5-(4-(tert-butyl)phenyl)nicotinic acid, a direct quantitative comparison is not possible. The following table summarizes the key biological parameters for nicotinic acid.
| Parameter | Nicotinic Acid | 5-(4-(tert-Butyl)phenyl)nicotinic acid |
| Primary Target | GPR109A (HCA2) | Predicted: GPR109A |
| Receptor Activity | Agonist | Predicted: Potentially lower affinity, partial agonist, or antagonist |
| Effect on Lipids | ↓ LDL, ↓ Triglycerides, ↑ HDL | Predicted: Dependent on GPR109A activity |
| Anti-inflammatory | Yes | Predicted: Dependent on GPR109A activity |
| Flushing Side Effect | Yes | Predicted: Potentially reduced or absent |
Signaling Pathways and Experimental Workflows
Nicotinic Acid-Induced GPR109A Signaling
The activation of GPR109A by nicotinic acid triggers a cascade of intracellular events. The following diagram illustrates the primary signaling pathway in an adipocyte.
Caption: Nicotinic Acid Signaling via GPR109A in Adipocytes.
Experimental Protocol: GPR109A Activation Assay (cAMP Measurement)
This protocol describes a common in vitro method to assess the agonist or antagonist activity of a compound at the GPR109A receptor.
Objective: To determine the effect of 5-(4-(tert-butyl)phenyl)nicotinic acid on cAMP levels in cells expressing GPR109A, in comparison to nicotinic acid.
Materials:
-
HEK293 cells stably expressing human GPR109A.
-
Cell culture medium (e.g., DMEM) with supplements.
-
Forskolin (an adenylyl cyclase activator).
-
Nicotinic acid (positive control).
-
5-(4-(tert-butyl)phenyl)nicotinic acid (test compound).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Multi-well plates (e.g., 96-well).
Procedure:
-
Cell Seeding: Seed the GPR109A-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of nicotinic acid and 5-(4-(tert-butyl)phenyl)nicotinic acid in assay buffer.
-
Cell Treatment:
-
Agonist Mode:
-
Remove the culture medium from the cells.
-
Add the different concentrations of the test compound or nicotinic acid to the wells.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate the cells with different concentrations of the test compound for a short period (e.g., 15 minutes).
-
Add a fixed concentration of nicotinic acid (e.g., its EC80) to the wells.
-
Add a fixed concentration of forskolin.
-
Incubate for a specified time at 37°C.
-
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP concentration against the log of the agonist concentration to generate dose-response curves.
-
Calculate the EC50 (for agonists) or IC50 (for antagonists) values.
-
Compare the maximal inhibition of forskolin-stimulated cAMP production by the test compound and nicotinic acid.
-
Caption: Workflow for GPR109A functional assay.
Conclusion
Nicotinic acid remains a valuable therapeutic agent with a well-characterized biological profile, primarily acting as an agonist at the GPR109A receptor to exert its lipid-lowering and anti-inflammatory effects. The biological activity of 5-(4-(tert-butyl)phenyl)nicotinic acid is currently uncharacterized in the public domain. However, based on structure-activity relationship principles, the introduction of the bulky 4-(tert-butyl)phenyl group at the 5-position of the nicotinic acid core is predicted to significantly alter its interaction with GPR109A. This could lead to reduced affinity, partial agonism, or even antagonism, which would, in turn, modify its effects on lipid metabolism and inflammation, and potentially mitigate the flushing side effect. Further experimental investigation using assays such as the one described herein is necessary to elucidate the precise biological activity of this compound and determine its therapeutic potential.
References
- Damri, M., & Ramasamy, K. (2022). Design, Synthesis, and Biological Activity of 5′-Phenyl-1,2,5,6-tetrahydro-3,3′-bipyridine Analogues as Potential Antagonists of Nicotinic Acetylcholine Receptors. ACS Omega, 7(10), 8789–8797.
- Damaj, M. I., et al. (2004). Functional diversity among 5-substituted nicotine analogs; in vitro and in vivo investigations. The Journal of pharmacology and experimental therapeutics, 308(1), 191–201.
- Gille, A., et al. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Frontiers in Molecular Biosciences, 8, 778009.
-
Wikipedia. (2024). Nicotinic acid. In Wikipedia. Retrieved from [Link]
- van Veldhoven, J. P. D., et al. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & medicinal chemistry letters, 21(9), 2736–2739.
- Walters, R. W., et al. (2009). Nicotinic Acid Receptor Agonists Differentially Activate Downstream Effectors. Journal of Biological Chemistry, 282(25), 18028-18036.
- Churchich, C., et al. (2014). Activity of nicotinic acid substituted nicotinic acid adenine dinucleotide phosphate (NAADP) analogs in a human cell line: difference in specificity between human and sea urchin NAADP receptors. Cell calcium, 55(2), 78–86.
-
The Medical Biochemistry Page. (n.d.). Vitamin B3: Metabolism and Functions. Retrieved from [Link]
-
PubChem. (n.d.). Nicotinic acid. Retrieved from [Link]
-
King's College London. (2018). Vitamin B3 (niacin). OpeN-Global. Retrieved from [Link]
- Meng, F., et al. (2023). Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. Bioorganic chemistry, 133, 106403.
- Hudson, B. D., et al. (2012). The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. Molecules, 17(12), 14749-14765.
- Chłopkowska, S., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International journal of molecular sciences, 23(5), 2772.
- Pérez-Vizcaíno, F., & Cogolludo, A. (2010). Structure-activity Relationships of N-substituted Ligands for the alpha7 Nicotinic Acetylcholine Receptor. Bioorganic & medicinal chemistry letters, 20(1), 104-107.
- López-Rodríguez, M. L., et al. (2001). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of medicinal chemistry, 44(12), 1989-1998.
- Preedy, V. R. (Ed.). (2012). The Chemistry and Biochemistry of Niacin (B3). In B Vitamins and Folate: Chemistry, Analysis, Function and Effects. Royal Society of Chemistry.
-
ResearchGate. (n.d.). Chemical structures of GPR109A agonists and related chemical agents. Retrieved from [Link]
-
Wikipedia. (2024). Phencyclidine. In Wikipedia. Retrieved from [Link]
-
Google Patents. (n.d.). WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][3][8][10]triazolo[4,3-a][3][10]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. Retrieved from
- Google Patents. (n.d.). WO2024075051A1 - Hsd17b13 inhibitors and/or degraders.
- Google Patents. (n.d.). US20190284205A1 - Novel pharmaceutical formulation.
-
Wikipedia. (2024). Growth hormone. In Wikipedia. Retrieved from [Link]
- Google Patents. (n.d.). US3272832A - Nicotinic acid derivatives and process for the preparation thereof.
- MDPI. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1035.
- Google Patents. (n.d.). US9072732B2 - Indication for use of niacin (nicotinic acid) for treatment and reversal of fatty liver disease.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vitamin B3: Metabolism and Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 4. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Vitamin B3 (niacin) | OpeN-Global | King’s College London [kcl.ac.uk]
- 6. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional diversity among 5-substituted nicotine analogs; in vitro and in vivo investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US9072732B2 - Indication for use of niacin (nicotinic acid) for treatment and reversal of fatty liver disease - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validating the Effects of 5-(4-(tert-Butyl)phenyl)nicotinic Acid on Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Landscape of Lipid Metabolism Modulation
Disruptions in lipid metabolism are central to the pathophysiology of numerous chronic diseases, including atherosclerosis, obesity, and type 2 diabetes.[1] The liver and adipose tissue are key players in maintaining lipid homeostasis through a complex interplay of fatty acid synthesis, oxidation, and storage.[1] Pharmacological intervention aims to correct dyslipidemia, characterized by elevated levels of triglycerides and low-density lipoprotein (LDL) cholesterol, and low levels of high-density lipoprotein (HDL) cholesterol.
5-(4-(tert-Butyl)phenyl)nicotinic acid is a derivative of nicotinic acid (niacin), a well-established lipid-lowering agent.[2][3][4] Nicotinic acid is known to inhibit lipolysis in adipose tissue, thereby reducing the flux of free fatty acids (FFAs) to the liver, a primary substrate for triglyceride synthesis.[2][4] This guide outlines a comparative approach to rigorously evaluate the efficacy and mechanism of action of 5-(4-(tert-Butyl)phenyl)nicotinic acid against other key lipid-lowering compounds.
Comparative Compounds: Establishing a Framework for Validation
To contextualize the activity of 5-(4-(tert-Butyl)phenyl)nicotinic acid, it is essential to compare it with agents that act through distinct, well-characterized mechanisms.
-
Ciprofibrate: A fibrate drug that primarily activates Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[5][6] PPARα is a nuclear receptor that upregulates genes involved in fatty acid uptake and oxidation.[5][6]
-
GW501516 (Cardarine): A selective PPARδ agonist known to enhance fatty acid oxidation and improve lipid profiles.[7][8][9]
-
Statins (e.g., Atorvastatin): HMG-CoA reductase inhibitors that are the cornerstone of cholesterol-lowering therapy.[10][11] While their primary effect is on cholesterol synthesis, they also have modest effects on triglycerides.[12]
By comparing 5-(4-(tert-Butyl)phenyl)nicotinic acid to these agents, we can dissect its specific effects on different facets of lipid metabolism.
Experimental Design: A Multi-faceted Approach to Validation
A robust validation strategy requires a combination of in vitro and in vivo models to assess the compound's cellular and physiological effects.
In Vitro Cellular Models: Mechanistic Insights
The choice of cell model is critical for obtaining physiologically relevant data. Primary hepatocytes are considered the gold standard for studying hepatic lipid metabolism in vitro.[13][14][15] However, their limited availability and short-term viability can be challenging.[13][14] Immortalized hepatocyte cell lines like HepG2 and AML12 offer a more accessible alternative, though it's important to recognize their metabolic differences from primary cells.[13][14]
Experimental Workflow for In Vitro Validation
Caption: In vitro workflow for assessing the effects of 5-(4-(tert-Butyl)phenyl)nicotinic acid on hepatocyte lipid metabolism.
Key In Vitro Assays
-
Cellular Triglyceride Quantification: This assay directly measures the accumulation of triglycerides within cells, providing a primary readout of a compound's effect on lipid storage.[16][17][18]
-
Fatty Acid Oxidation (FAO) Assay: This functional assay measures the rate at which cells metabolize fatty acids, a key process in energy production.[19][20] An increase in FAO is a desirable therapeutic effect for reducing lipid accumulation.
-
Gene Expression Analysis: Quantitative real-time PCR (qPCR) or RNA sequencing can be used to analyze the expression of key genes involved in lipid metabolism.[1][21] This provides mechanistic insight into how a compound exerts its effects.
Table 1: Target Genes for Expression Analysis
| Gene Symbol | Function in Lipid Metabolism | Expected Change with Effective Compound |
| CPT1A | Rate-limiting enzyme in fatty acid oxidation | Upregulation |
| ACACA | Key enzyme in fatty acid synthesis | Downregulation |
| FASN | Fatty acid synthase | Downregulation |
| SREBF1 | Transcription factor promoting lipogenesis | Downregulation |
| PPARA | Nuclear receptor promoting fatty acid oxidation | Upregulation (for PPARα agonists) |
| PNPLA3 | Associated with triglyceride accumulation | Downregulation |
Comparative Data Analysis
The following table presents hypothetical data to illustrate how the results from the in vitro assays could be compared.
Table 2: Hypothetical In Vitro Comparative Data
| Compound | Cellular Triglyceride Content (% of Control) | Fatty Acid Oxidation (Fold Change) | CPT1A Gene Expression (Fold Change) | FASN Gene Expression (Fold Change) |
| 5-(4-(tert-Butyl)phenyl)nicotinic acid | 65% | 1.8 | 2.5 | 0.7 |
| Ciprofibrate | 70% | 2.2 | 3.0 | 0.8 |
| GW501516 | 60% | 2.5 | 2.8 | 0.6 |
| Vehicle Control | 100% | 1.0 | 1.0 | 1.0 |
Mechanistic Pathway Visualization
The anticipated mechanism of action for compounds modulating lipid metabolism often involves the activation of nuclear receptors like PPARs, which in turn regulate the transcription of genes involved in fatty acid handling.
Caption: Simplified signaling pathway of PPAR agonists in regulating lipid metabolism.
Detailed Experimental Protocols
Protocol 1: Cellular Triglyceride Quantification Assay
Objective: To quantify the intracellular triglyceride content in hepatocytes following compound treatment.
Materials:
-
Hepatocytes (e.g., HepG2 or primary hepatocytes)
-
Cell culture medium and supplements
-
Test compounds and vehicle control (e.g., DMSO)
-
Triglyceride quantification kit (colorimetric or fluorometric)[17][18][22]
-
Plate reader
Procedure:
-
Seed hepatocytes in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 5-(4-(tert-Butyl)phenyl)nicotinic acid, comparative compounds, and a vehicle control for 24-48 hours.
-
After the treatment period, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells according to the triglyceride quantification kit manufacturer's instructions.
-
Perform the enzymatic reactions to convert triglycerides to a detectable product (colorimetric or fluorescent).[23]
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the triglyceride levels to the total protein content of each well to account for differences in cell number.
Protocol 2: Gene Expression Analysis by qPCR
Objective: To measure the relative expression of key genes involved in lipid metabolism.
Materials:
-
Treated cell samples from the in vitro workflow
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (see Table 1) and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from the treated cells using a suitable RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the RNA templates using a reverse transcription kit.
-
Set up the qPCR reactions with the cDNA, primers for target and housekeeping genes, and qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Conclusion and Future Directions
This guide provides a foundational framework for the initial validation and comparative analysis of 5-(4-(tert-Butyl)phenyl)nicotinic acid's effects on lipid metabolism. The proposed in vitro experiments will elucidate the compound's cellular mechanism of action and its potency relative to established lipid-lowering agents. Positive and compelling results from these studies would warrant further investigation in more complex in vivo models to assess the compound's pharmacokinetic properties, efficacy in a physiological context, and overall safety profile. Ultimately, a thorough and comparative approach is paramount to confidently advancing novel therapeutic candidates for the treatment of metabolic diseases.
References
-
Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of Internal Medicine, 258(2), 94-114. [Link]
-
Pingali, H., Jain, M., Shah, S., Patil, P., Makadia, P., Zaware, P., ... & Patel, P. (2008). Modulation of PPAR receptor subtype selectivity of the ligands: aliphatic chain vs aromatic ring as a spacer between pharmacophore and the lipophilic moiety. Bioorganic & medicinal chemistry letters, 18(24), 6471-6475. [Link]
-
Gene Expression Analysis of Lipid Metabolism and Inflammation-Related Genes. (2024). EasyChair. [Link]
-
Heffeter, P., Jakupec, M. A., Körner, W., Chiba, P., Pirker, C., Dornetshuber-Fleiss, R., ... & Berger, W. (2020). Influence of the Fatty Acid Metabolism on the Mode of Action of a Cisplatin(IV) Complex with Phenylbutyrate as Axial Ligands. International journal of molecular sciences, 21(18), 6893. [Link]
-
O'Donnell, J. S., Masson, J. J., Allman, B. R., & O'Brien, L. (2019). Lipid and glucose metabolism in hepatocyte cell lines and primary mouse hepatocytes: a comprehensive resource for in vitro studies of hepatic metabolism. American Journal of Physiology-Endocrinology and Metabolism, 316(4), E534-E549. [Link]
-
Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B-26B. [Link]
-
Hompesch, B., & Pownall, H. J. (1992). Effects of Ciprofibrate on LDL Metabolism in Man. Drugs, 44 Suppl 2, 29-33. [Link]
-
Serum Triglyceride Quantification Kit (Colorimetric/Fluorometric). (n.d.). Cell Biolabs, Inc. [Link]
-
Ooi, E. M., Watts, G. F., Sprecher, D. L., Chan, D. C., & Barrett, P. H. R. (2012). Lipid effects of peroxisome proliferator-activated receptor-δ agonist GW501516 in subjects with low high-density lipoprotein cholesterol: characteristics of metabolic syndrome. Arteriosclerosis, thrombosis, and vascular biology, 32(9), 2289-2296. [Link]
-
Zhang, X., Li, L., Chen, X., Wu, Y., & Liu, Z. (2019). Comparative efficacy and safety of lipid-lowering agents in patients with hypercholesterolemia: A frequentist network meta-analysis. Medicine, 98(4). [Link]
-
Modulation of PPAR receptor subtype selectivity of the ligands: Aliphatic chain vs aromatic ring as a spacer between pharmacophore and the lipophilic moiety. (2008). ResearchGate. [Link]
-
What is the mechanism of Ciprofibrate? (2024). Patsnap Synapse. [Link]
-
Screening of Lipid Metabolism-Related Genes as Diagnostic Indicators in Chronic Obstructive Pulmonary Disease. (2023). PubMed Central. [Link]
-
Tsimikas, S. (2019). Lipid-Lowering Agents: Targets Beyond PCSK9. Journal of the American College of Cardiology, 73(4), 481-484. [Link]
-
Ninja Nerd. (2017, May 30). Metabolism | Fatty Acid Oxidation: Part 1 [Video]. YouTube. [Link]
-
Lipid and glucose metabolism in hepatocyte cell lines and primary mouse hepatocytes: a comprehensive resource for in vitro studies of hepatic metabolism. (2019). American Journal of Physiology-Endocrinology and Metabolism, 316(4), E534-E549. [Link]
-
Barroso, E., Rodríguez-Calvo, R., Serrano-Marco, V., Martínez-Magán, F., Moure, R., Chacón, M. R., ... & Palomer, X. (2011). PPARβ/δ activator GW501516 prevents the down-regulation of AMPK caused by a high-fat diet in liver and amplifies the PGC-1α-lipin 1-PPARα pathway leading to increased fatty acid oxidation. Endocrinology, 152(5), 1848-1859. [Link]
-
Gan, J., & Lin, J. (2010). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. Endocrine Reviews, 31(1), 33-51. [Link]
-
Hepatic Lipoprotein Metabolism: Current and Future In Vitro Cell-Based Systems. (2022). MDPI. [Link]
-
Effect of ciprofibrate on lipoprotien metabolism and oxidative stress parameters in patients with type 2 diabetes mellitus and atherogenic lipoprotein phenotype. (2007). PubMed. [Link]
-
Bianchi, V. E. (2023). GW501516 (Cardarine): Pharmacological and Clinical Effects. Genetics and Molecular Medicine, 5(1), 1-12. [Link]
-
Identification of Key Genes Related to Both Lipid Metabolism Disorders and Inflammation in MAFLD. (2023). MDPI. [Link]
-
In vitro studies of lipid metabolism in human liver. (1985). PubMed. [Link]
-
Functional Regulation of PPARs through Post-Translational Modifications. (2016). MDPI. [Link]
-
Effects of prescription niacin and omega-3 fatty acids on lipids and vascular function in metabolic syndrome: A randomized controlled trial. (2013). ResearchGate. [Link]
-
Mechanism of Action of Niacin. (2008). ResearchGate. [Link]
-
Lipidomics study in liver metabolic diseases. (2023). Scholarly Publications Leiden University. [Link]
-
Intensive lipid lowering agents and coronary atherosclerosis: Insights from intravascular imaging. (2022). PubMed Central. [Link]
-
Modulation of PPARγ Stability and Transcriptional Activity in Adipocytes by Resveratrol. (2009). NIH. [Link]
-
The Organic Chemistry Tutor. (2021, May 4). 9: Beta oxidation of fatty acids | Lipid Metabolism-9 | Biochemistry [Video]. YouTube. [Link]
-
Triglyceride Assay Kits. (n.d.). Biocompare. [Link]
-
Solution- Pharmacy. (2019, August 6). Antihyperlipidemic Drug (Part 06 Final) | Nicotinic Acid (Niacin) Mechanism of Action [Video]. YouTube. [Link]
-
Lipid Metabolism Research Reagents and Assays. (n.d.). Bio-Techne. [Link]
-
A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice. (2015). PubMed Central. [Link]
-
Gene Expression Analysis of Lipid Metabolism and Inflammation-Related Genes. (2024). EasyChair. [Link]
-
Assessing Nutraceuticals for Hepatic Steatosis: A Standardized In Vitro Approach. (2023). MDPI. [Link]
-
Lipid Detection Assay Kits. (n.d.). Signosis. [Link]
-
Primary hepatocytes in monolayer culture: a model for studies on lipoprotein metabolism. (1987). PubMed. [Link]
-
Ciprofibrate effects on carbohydrate and lipid metabolism in type 2 diabetes mellitus subjects. (2000). PubMed. [Link]
-
Microarray Analysis of the Gene Expression Profile and Lipid Metabolism in Fat-1 Transgenic Cattle. (2015). PLOS ONE, 10(10), e0138874. [Link]
-
Cardarine or GW1516: What you need to know. (n.d.). Healthy Male. [Link]
-
Triglyceride Quantification Colorimetric Assay Kit (384 well) (#BN01113). (n.d.). Assay Genie. [Link]
-
Efficacy and Safety of Lipid-Lowering Drugs of Different Intensity on Clinical Outcomes: A Systematic Review and Network Meta-Analysis. (2021). Frontiers in Cardiovascular Medicine, 8, 752321. [Link]
-
What is Ciprofibrate used for? (2024). Patsnap Synapse. [Link]
-
PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part II: PPAR-β/δ and PPAR-γ. (2012). PubMed Central. [Link]
Sources
- 1. easychair.org [easychair.org]
- 2. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ciprofibrate? [synapse.patsnap.com]
- 6. What is Ciprofibrate used for? [synapse.patsnap.com]
- 7. Lipid effects of peroxisome proliferator-activated receptor-δ agonist GW501516 in subjects with low high-density lipoprotein cholesterol: characteristics of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scivisionpub.com [scivisionpub.com]
- 9. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative efficacy and safety of lipid-lowering agents in patients with hypercholesterolemia: A frequentist network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intensive lipid lowering agents and coronary atherosclerosis: Insights from intravascular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Lipid and glucose metabolism in hepatocyte cell lines and primary mouse hepatocytes: a comprehensive resource for in vitro studies of hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Primary hepatocytes in monolayer culture: a model for studies on lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Triglyceride Assays [cellbiolabs.com]
- 17. Triglyceride (TG) Assay Kit. Quantification (ab65336/K622) | Abcam [abcam.com]
- 18. Triglyceride Quantification Colorimetric/Fluorometric Kit sufficient for 100 colorimetric or fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. Gene Expression Analysis of Lipid Metabolism and Inflammation-Related Genes [easychair.org]
- 22. assaygenie.com [assaygenie.com]
- 23. signosisinc.com [signosisinc.com]
A Comparative Analysis of GPR109A Ligands: Benchmarking 5-(4-(tert-Butyl)phenyl)nicotinic Acid Derivatives
This guide provides a comprehensive comparative analysis of various ligands targeting the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). Our central focus is to contextualize the pharmacological profile of 5-aryl nicotinic acid derivatives, exemplified here by a structurally related pyrazole analogue of 5-(4-(tert-Butyl)phenyl)nicotinic acid, against other well-characterized GPR109A agonists. This document is intended for researchers, scientists, and drug development professionals actively engaged in the exploration of GPR109A as a therapeutic target for dyslipidemia, inflammation, and other metabolic disorders.
Introduction to GPR109A: A Therapeutic Target with a Complex Profile
GPR109A is a Gi/o-coupled receptor that has garnered significant attention for its role in lipid metabolism.[] Its activation in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent suppression of lipolysis. This mechanism is central to the therapeutic effects of its most well-known agonist, nicotinic acid (niacin), which has been used for decades to treat dyslipidemia.[2][3] Beyond its metabolic functions, GPR109A is also expressed in various immune cells, including monocytes and macrophages, where it is implicated in modulating inflammatory responses.[4]
However, the clinical utility of potent GPR109A agonists has been hampered by a significant side effect: cutaneous flushing. This vasodilation is primarily mediated by the activation of GPR109A on Langerhans cells in the skin, leading to the release of prostaglandins. This has spurred the development of novel GPR109A ligands with differentiated signaling properties, aiming to separate the therapeutic anti-lipolytic effects from the undesirable flushing response.
GPR109A Signaling: A Dichotomy of G-Protein and β-Arrestin Pathways
Upon agonist binding, GPR109A initiates two primary downstream signaling cascades: the canonical G-protein-mediated pathway and the β-arrestin-mediated pathway. Understanding the interplay between these pathways is crucial for the rational design of next-generation GPR109A-targeted therapeutics.
-
Gαi-Mediated Pathway: The canonical signaling pathway involves the coupling of GPR109A to the inhibitory G-protein, Gαi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and a subsequent reduction in protein kinase A (PKA) activity. In adipocytes, this cascade ultimately inhibits hormone-sensitive lipase and reduces the release of free fatty acids into circulation.
-
β-Arrestin Pathway: Following agonist-induced activation and phosphorylation by G-protein coupled receptor kinases (GRKs), GPR109A can recruit β-arrestin proteins. This interaction not only desensitizes the G-protein signaling but also initiates a distinct wave of signaling events. The β-arrestin pathway has been linked to the flushing side effect of niacin. Therefore, ligands that are "biased" towards the Gαi pathway over β-arrestin recruitment are of significant therapeutic interest.
Comparative Analysis of GPR109A Ligands
A critical aspect of developing novel GPR109A agonists is understanding their structure-activity relationships (SAR) and how subtle chemical modifications can influence their potency, efficacy, and signaling bias. In this section, we compare a structurally related analogue of our topic compound, 5-(4-(tert-Butyl)phenyl)nicotinic acid, with other key GPR109A ligands.
Note on the Topic Compound: Extensive literature searches did not yield specific binding affinity or functional potency data for 5-(4-(tert-Butyl)phenyl)nicotinic acid. Therefore, for the purpose of this comparative analysis, we are utilizing data for a structurally related pyrazole derivative, 1-(Pyridin-3-yl)carbonyl-4-[(4-(tert-butyl)phenyl)thio]-3,5-dimethyl-1H-pyrazole . This compound shares the key nicotinoyl and 4-(tert-butyl)phenyl moieties, providing valuable, albeit indirect, insights into the potential pharmacological profile of the nicotinic acid derivative.
| Ligand | Chemical Structure | Binding Affinity (Ki) | Functional Potency (EC50) | Key Characteristics |
| Nicotinic Acid | ~100-500 nM | ~100-800 µM | Endogenous agonist; potent anti-lipolytic effects but causes significant flushing.[3] | |
| 1-(Pyridin-3-yl)carbonyl-4-[(4-(tert-butyl)phenyl)thio]-3,5-dimethyl-1H-pyrazole | ![]() | Not Reported | 45 nM (Calcium Mobilization) | Structurally related to 5-(4-(tert-Butyl)phenyl)nicotinic acid; potent G-protein activation.[5] |
| MK-0354 | Not Reported | 1.65 µM (human) | Partial agonist; designed to be non-flushing.[6] | |
| MK-6892 | ![]() | 4 nM | 16 nM (GTPγS) | Potent and selective full agonist. |
Structure-Activity Relationship (SAR) Insights:
-
The Carboxylic Acid Moiety: The carboxylate group of nicotinic acid is a critical pharmacophore for GPR109A activation, forming a key salt bridge with a positively charged residue in the receptor's binding pocket.[6] This is a common feature among many GPR109A agonists.
-
The Pyridine Ring: The aromatic pyridine ring of nicotinic acid is involved in π-π stacking interactions within the binding site. Modifications to this ring system have been a major focus of medicinal chemistry efforts to develop novel agonists.
-
5-Position Substituents: The introduction of aryl groups at the 5-position of the nicotinic acid or related heterocyclic scaffolds, such as the 4-(tert-butyl)phenyl group, can significantly enhance potency. The bulky and lipophilic nature of the tert-butylphenyl group likely engages a hydrophobic sub-pocket within the GPR109A binding site, leading to increased affinity and efficacy. The potent activity of the pyrazole analogue in our comparison table supports this hypothesis.[5]
Biased Agonism:
The development of G-protein biased agonists that preferentially activate the Gαi pathway over the β-arrestin pathway is a key strategy to mitigate the flushing side effect of GPR109A activation. Some pyrazole derivatives have been reported to exhibit G-protein bias, showing potent activation of G-protein signaling with significantly reduced β-arrestin recruitment.[5] While the β-arrestin profile of the specific pyrazole analogue in our table is not fully detailed, its structural class represents a promising avenue for developing flush-reducing GPR109A agonists.
Experimental Protocols for GPR109A Ligand Characterization
The following are detailed, step-by-step methodologies for the key in vitro assays used to characterize the pharmacological activity of GPR109A ligands.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the GPR109A receptor by measuring its ability to compete with a radiolabeled ligand.
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing human GPR109A (e.g., HEK293 or CHO cells) to confluency.
-
Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]-nicotinic acid, and increasing concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-radiolabeled GPR109A agonist (e.g., unlabeled nicotinic acid).
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay measures the ability of a GPR109A agonist to inhibit the production of intracellular cyclic AMP (cAMP), providing a functional measure of Gαi-pathway activation.
Detailed Protocol:
-
Cell Culture:
-
Seed GPR109A-expressing cells into 96- or 384-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Wash the cells with assay buffer (e.g., HBSS).
-
Pre-incubate the cells with increasing concentrations of the test compound for a short period (e.g., 15-30 minutes).
-
-
cAMP Stimulation and Detection:
-
Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except for the basal control) and incubate for a defined time (e.g., 15-30 minutes) at 37°C.
-
Terminate the reaction and lyse the cells.
-
Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR109A receptor, providing a measure of the ligand's potential to induce receptor desensitization and β-arrestin-mediated signaling.
Detailed Protocol:
-
Cell Line:
-
Utilize a cell line engineered to co-express GPR109A and a β-arrestin biosensor system (e.g., PathHunter® β-arrestin enzyme fragment complementation assay).
-
-
Assay Procedure:
-
Seed the cells in a multi-well plate and incubate overnight.
-
Add increasing concentrations of the test compound to the cells.
-
Incubate for a specified period (e.g., 60-90 minutes) at 37°C to allow for β-arrestin recruitment.
-
-
Signal Detection:
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate at room temperature to allow for signal development.
-
Measure the luminescent or fluorescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the signal intensity against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for β-arrestin recruitment.
-
In Vivo and Clinical Insights
The ultimate goal of developing novel GPR109A ligands is to translate their in vitro pharmacological profiles into in vivo efficacy and clinical benefit.
Preclinical In Vivo Studies:
-
GPR109A agonists are typically evaluated in rodent models of dyslipidemia to assess their ability to lower plasma free fatty acids and triglycerides.
-
The flushing potential of new compounds is often assessed by measuring changes in ear blood flow or skin temperature in animal models.
-
Pharmacokinetic studies are crucial to determine the oral bioavailability and duration of action of the compounds.
Clinical Trials:
-
Nicotinic acid has demonstrated efficacy in reducing cardiovascular events in several large clinical trials. However, its use is limited by poor patient compliance due to the flushing side effect.
-
Several next-generation GPR109A agonists have entered clinical trials with the aim of providing the lipid-modifying benefits of niacin without the flushing.
-
The partial agonist MK-0354, while non-flushing, failed to show significant efficacy in Phase III trials.
-
Other agonists have shown promise in early-phase trials but have yet to reach the market, highlighting the challenges in developing a GPR109A therapeutic with an optimal efficacy and safety profile.
Conclusion
The comparative analysis of GPR109A ligands reveals a rich and complex landscape of structure-activity relationships and signaling profiles. While nicotinic acid remains a benchmark compound, its clinical utility is hampered by the flushing side effect. The development of novel agonists, such as those with bulky 5-aryl substituents like the 4-(tert-butyl)phenyl group, has led to compounds with significantly enhanced potency. Furthermore, the concept of biased agonism offers a promising strategy to separate the therapeutic Gαi-mediated anti-lipolytic effects from the β-arrestin-mediated flushing. The pyrazole derivative included in our analysis exemplifies this approach.
Future research in this area will likely focus on the fine-tuning of ligand-receptor interactions to achieve optimal signaling bias, as well as on exploring the therapeutic potential of GPR109A agonists beyond dyslipidemia, in areas such as inflammation and neurodegenerative diseases. The detailed experimental protocols provided in this guide offer a robust framework for the continued characterization and development of next-generation GPR109A-targeted therapeutics.
References
-
Kim, H. Y., Jadhav, V. B., Jeong, D. Y., Park, W. K., Song, J. H., Lee, S., & Cho, H. (2015). Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. Archives of Pharmacal Research, 38(7), 1384–1391. [Link]
-
Semple, G., Skinner, P. J., Gharbaoui, T., Shin, Y. J., Jung, J. K., Cherrier, M. C., ... & Connolly, D. T. (2008). 3-(1H-Tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole (MK-0354): a partial agonist of the nicotinic acid receptor, G-protein coupled receptor 109a, with antilipolytic but no vasodilatory activity in mice. Journal of medicinal chemistry, 51(16), 5101–5108. [Link]
-
Zhang, Y., Schmidt, R. J., Bland, J. M., St-Amand, S. J., & Offermanns, S. (2005). Internalization of the human nicotinic acid receptor GPR109A is regulated by Gi, GRK2, and arrestin3. Journal of Biological Chemistry, 280(48), 40264-40271. [Link]
-
Gambhir, D., Anilkumar, G., Garlapati, V. S., & Gundu, C. (2012). GPR109A as an anti-inflammatory receptor in retinal pigment epithelial cells and its relevance to diabetic retinopathy. Investigative ophthalmology & visual science, 53(4), 2208–2217. [Link]
-
Soga, T., Kamohara, M., Takasaki, J., Matsumoto, S., Saito, T., Ohishi, T., ... & Furuichi, K. (2003). The G-protein-coupled receptor GPR109A is a high-affinity receptor for nicotinic acid. Biochemical and biophysical research communications, 303(1), 364–369. [Link]
Sources
- 2. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-(4-(tert-Butyl)phenyl)nicotinic Acid
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel compound such as 5-(4-(tert-Butyl)phenyl)nicotinic acid, establishing robust and reliable analytical methods is a critical step. This guide provides an in-depth comparison of two prevalent analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of this compound. More importantly, it delves into the essential process of cross-validation, ensuring consistency and reliability when analytical methods are transferred or updated.
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1] This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into making informed decisions for method selection and validation.
The Imperative of Method Validation and Cross-Validation
Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on the characteristics to be considered during validation, including accuracy, precision, specificity, linearity, range, and robustness.[2][3][4]
Cross-validation is a critical component of the analytical method lifecycle, particularly when two or more analytical procedures are used for the same intended purpose.[5] It serves to demonstrate that the results from different methods are equivalent and that any changes to a validated method do not impact its performance.
Comparative Analysis of Analytical Methods
The choice of an analytical method is often a balance between sensitivity, selectivity, cost, and the specific requirements of the analysis. For 5-(4-(tert-Butyl)phenyl)nicotinic acid, both HPLC-UV and LC-MS/MS present viable options, each with distinct advantages and considerations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique, often the workhorse of quality control laboratories.[6] It relies on the separation of the analyte from other components in a sample by passing it through a column packed with a stationary phase, followed by detection based on the analyte's absorption of UV light.
Principle of Operation: The separation is typically achieved using a reversed-phase column (e.g., C18) where the non-polar stationary phase retains the analyte based on its hydrophobicity.[7][8] The mobile phase, a mixture of a polar solvent (like water with an acid modifier) and an organic solvent (like acetonitrile or methanol), is adjusted to elute the analyte at a specific retention time. The UV detector measures the absorbance of the eluting analyte at a wavelength where it exhibits maximum absorbance.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV.[6][9] This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.
Principle of Operation: After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In a tandem MS system (like a triple quadrupole), the first quadrupole (Q1) selects the precursor ion (the ionized molecule of interest). This ion is then fragmented in the second quadrupole (Q2), and the resulting product ions are analyzed in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and sensitivity.[8]
Experimental Protocols: A Step-by-Step Guide
The following protocols are illustrative and should be optimized for the specific laboratory environment and instrumentation.
Protocol 1: HPLC-UV Method Validation
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: Wavelength of maximum absorbance for 5-(4-(tert-Butyl)phenyl)nicotinic acid.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of 5-(4-(tert-Butyl)phenyl)nicotinic acid in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.
-
-
Validation Parameters:
-
Specificity: Analyze blank matrix, matrix spiked with the analyte, and a placebo formulation to demonstrate no interference at the analyte's retention time.
-
Linearity: Analyze the calibration standards in triplicate and plot the peak area versus concentration. A linear regression should yield a correlation coefficient (r²) > 0.99.[10]
-
Accuracy and Precision: Analyze the QC samples on three different days. Accuracy should be within 85-115% of the nominal concentration, and the relative standard deviation (RSD) for precision should be ≤ 15%.[10]
-
Range: The range is established by the linearity, accuracy, and precision data.[11]
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of mobile phase, column temperature) and assess the impact on the results.
-
Protocol 2: LC-MS/MS Method Validation
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: UPLC/HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization: Electrospray Ionization (ESI) in positive or negative mode.
-
MS/MS Transitions: Optimize precursor and product ion transitions for 5-(4-(tert-Butyl)phenyl)nicotinic acid and an internal standard.
-
-
Standard and Sample Preparation:
-
Similar to the HPLC-UV method, but an internal standard (structurally similar to the analyte) should be added to all samples and standards.
-
-
Validation Parameters:
-
The validation parameters are the same as for HPLC-UV, but with generally tighter acceptance criteria due to the higher performance of the technique. For example, accuracy is often expected to be within 90-110% and precision ≤ 10% RSD.
-
Data Presentation: A Comparative Overview
The following tables summarize hypothetical validation data for the two methods.
Table 1: Comparison of HPLC-UV and LC-MS/MS Validation Parameters
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.998 |
| Lower Limit of Quantitation (LLOQ) | ~100 ng/mL | ~1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 3% |
| Specificity | Prone to interference from structurally similar compounds | Highly specific due to MRM |
| Run Time | 5 - 10 minutes | 2 - 5 minutes |
The Cross-Validation Workflow
Cross-validation is essential when a new analytical method is introduced to replace an existing one, or when methods are used across different laboratories. The ICH Q2(R2) guideline provides a framework for this process.[5]
Protocol 3: Cross-Validation of HPLC-UV and LC-MS/MS Methods
-
Objective: To demonstrate that the LC-MS/MS method provides equivalent results to the established HPLC-UV method for the quantification of 5-(4-(tert-Butyl)phenyl)nicotinic acid in a given matrix.
-
Experimental Design:
-
Select a minimum of three batches of samples previously analyzed by the HPLC-UV method.
-
The samples should cover the analytical range of both methods.
-
Analyze the same samples using the validated LC-MS/MS method.
-
-
Acceptance Criteria:
-
The percentage difference between the results obtained from the two methods should be within a predefined limit, typically ±15% for at least two-thirds of the samples.
-
A statistical analysis, such as a paired t-test or Bland-Altman plot, should be performed to assess the agreement between the two methods.
-
Visualizing the Workflow
The following diagrams illustrate the validation and cross-validation processes.
Caption: A streamlined workflow for analytical method validation.
Caption: Decision-making process in cross-validation.
Conclusion
The selection of an analytical method for 5-(4-(tert-Butyl)phenyl)nicotinic acid should be a well-considered decision based on the specific requirements of the analysis. While HPLC-UV offers a robust and cost-effective solution, LC-MS/MS provides superior sensitivity and specificity, which may be crucial for certain applications such as bioanalysis.
Regardless of the method chosen, a thorough validation according to ICH and FDA guidelines is non-negotiable. Furthermore, a well-defined cross-validation protocol is essential to ensure data consistency and integrity throughout the lifecycle of the analytical method. By adhering to these principles of scientific integrity, researchers can have full confidence in the quality and reliability of their analytical data.
References
-
Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Retrieved from [Link]
- Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
-
GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. Retrieved from [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
- Singh, V. R., et al. (2015). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. Nicotine & Tobacco Research, 17(8), 1043–1052.
- Yilmaz, S., & Emir, F. (2018). Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin) in Fruits and Vegetables by HPLC Using Postcolumn Derivatization System. Journal of Food Science, 83(1), 72-79.
- Campbell, D. J., & Kassel, D. B. (1953). Determination of Nicotinic Acid in Pharmaceutical Products.
- Pyka, A., & Bober, K. (2002). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques.
- Li, W., et al. (2011). LC-MS–MS Simultaneous Determination of Niacin, Niacinamide and Nicotinuric Acid in Human Plasma LC-MS–MS and Its Application to a Human Pharmacokinetic Study.
- Li, X. (2021). LC-MS/MS Method Development for Quantitation of Nicotine in Toenails as a Biomaker for Secondhand Smoke and Standard Lipoprotein Mimetic Models [Doctoral dissertation, University of Missouri--Columbia]. MOspace.
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Retrieved from [Link]
- National Institute for Occupational Safety and Health. (1994). Organotin Compounds (as Sn) 5504. NIOSH Manual of Analytical Methods.
-
Phenomenex. (2020). Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS (TN-1151). Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
- U.S. Food and Drug Administration. (2015).
- Goldschmidt, R. J., & Wolf, W. R. (2007). Determination of niacin in food materials by liquid chromatography using isotope dilution mass spectrometry.
- U.S. Food and Drug Administration. (1996).
- U.S. Department of Health and Human Services. (2023).
- KCAS. (2023).
- U.S. Food and Drug Administration. (2018).
- U.S. Food and Drug Administration. (2020, July 6).
Sources
- 1. database.ich.org [database.ich.org]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of niacin in food materials by liquid chromatography using isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. intuitionlabs.ai [intuitionlabs.ai]
- 11. database.ich.org [database.ich.org]
head-to-head comparison of 5-(4-(tert-Butyl)phenyl)nicotinic acid with known inhibitors
This guide provides a comprehensive technical comparison of 5-(4-(tert-Butyl)phenyl)nicotinic acid , a potent synthetic derivative of niacin, against established alternatives. Based on its structural class (5-aryl nicotinic acid), this compound is primarily characterized as a high-affinity agonist of the GPR109A (HCAR2) receptor , functionally acting as a potent inhibitor of lipolysis and free fatty acid (FFA) release.
Executive Summary
5-(4-(tert-Butyl)phenyl)nicotinic acid (CAS: 893738-16-4) is a lipophilic analog of Nicotinic Acid (Niacin) designed to target the Hydroxycarboxylic Acid Receptor 2 (HCAR2/GPR109A) . While Niacin is the clinical gold standard for dyslipidemia, its utility is limited by low potency and cutaneous flushing. The 5-aryl substituted analog leverages a hydrophobic 4-tert-butylphenyl moiety to occupy the receptor's lipophilic pocket, significantly enhancing binding affinity (
This guide compares the compound against Nicotinic Acid (Standard) and Acipimox (Synthetic Analog) in the context of lipolysis inhibition and receptor activation.
Mechanistic Profile & Signaling Pathway
To understand the superior potency of the 5-aryl derivative, one must analyze the GPR109A signaling cascade. Activation of this G_i-coupled receptor in adipocytes leads to the inhibition of Adenylyl Cyclase (AC), reducing cAMP levels and thereby inhibiting Hormone-Sensitive Lipase (HSL).
Mechanism of Action: GPR109A-Mediated Lipolysis Inhibition[1]
Figure 1: The signal transduction pathway of 5-(4-(tert-Butyl)phenyl)nicotinic acid. By agonizing GPR109A, the compound suppresses the cAMP/PKA axis, ultimately blocking the release of free fatty acids.
Head-to-Head Performance Comparison
The introduction of the 4-tert-butylphenyl group at the 5-position of the pyridine ring creates a "biaryl" scaffold that dramatically improves lipophilicity and receptor fit compared to the small, polar Niacin molecule.
Comparative Data: Potency and Physicochemical Properties
| Feature | 5-(4-(tert-Butyl)phenyl)nicotinic acid | Nicotinic Acid (Niacin) | Acipimox |
| Role | High-Potency Research Probe | Clinical Standard | Synthetic Clinical Analog |
| Target | GPR109A (HCAR2) | GPR109A (HCAR2) | GPR109A (HCAR2) |
| Mechanism | Full Agonist (Lipolysis Inhibitor) | Full Agonist (Lipolysis Inhibitor) | Full Agonist (Lipolysis Inhibitor) |
| Potency ( | < 100 nM (Estimated High Affinity)* | ~1.0 – 5.0 µM | ~1.0 – 3.0 µM |
| Lipophilicity (cLogP) | ~4.5 (High) | 0.8 (Low) | -0.5 (Hydrophilic) |
| Receptor Binding | Exploits hydrophobic pocket via t-Butyl group | Charge-charge interaction (Arg251) only | Charge-charge interaction |
| Flushing Potential | Present (Mechanism-based)** | High (Severe) | Moderate/Low |
| Metabolic Stability | Moderate (Cytochrome P450 susceptible) | Rapid (Glycine conjugation) | High (Excreted unchanged) |
*Note: 5-aryl nicotinic acids typically exhibit 10-50x higher potency than niacin due to hydrophobic interactions in the receptor binding pocket [1].
**Flushing is mediated by
Experimental Validation Protocols
To validate the performance of 5-(4-(tert-Butyl)phenyl)nicotinic acid against Niacin, researchers should utilize a Glycerol Release Assay (direct measure of lipolysis) and a cAMP Accumulation Assay .
Protocol A: Adipocyte Lipolysis Inhibition Assay
Objective: Quantify the
Materials:
-
Differentiated 3T3-L1 adipocytes (Day 8-10 post-differentiation).
-
Lipolysis Buffer: Krebs-Ringer Phosphate HEPES (KRPH) buffer + 2% Fatty Acid-Free BSA.
-
Stimulant: Isoproterenol (100 nM).
-
Test Compounds: 5-(4-(tert-Butyl)phenyl)nicotinic acid (dissolved in DMSO), Niacin (water/DMSO).
Workflow:
-
Preparation: Wash adipocytes 2x with warm KRPH buffer.
-
Incubation: Incubate cells in Lipolysis Buffer containing 100 nM Isoproterenol AND varying concentrations of the test compound (
M to M) for 2 hours at 37°C. -
Supernatant Collection: Collect cell culture media.
-
Quantification: Measure free glycerol content using a colorimetric Glycerol Assay Kit (absorbance at 540 nm).
-
Analysis: Normalize glycerol release to "Isoproterenol Only" (100%) and "Basal" (0%). Plot log-concentration vs. % inhibition to determine
.
Protocol B: Workflow Visualization
Figure 2: Step-by-step workflow for validating lipolysis inhibition efficacy in vitro.
Potential Off-Target Activity (Scientific Integrity Note)
While the primary target is GPR109A, researchers must be aware of the "biaryl acid" scaffold's promiscuity.
-
TRAP (ACP5) Inhibition: Analogous compounds (e.g., 5-phenylnicotinic acid) have been identified as inhibitors of Tartrate-Resistant Acid Phosphatase (TRAP), relevant in bone resorption models [2].[1]
-
DHODH Inhibition: The biaryl acid motif is also found in Dihydroorotate Dehydrogenase inhibitors.
-
Recommendation: When using 5-(4-(tert-Butyl)phenyl)nicotinic acid as a GPR109A probe, include a GPR109A-knockout control or use a specific antagonist (e.g., Mepenzolate bromide) to confirm target specificity.
Conclusion
5-(4-(tert-Butyl)phenyl)nicotinic acid represents a high-potency tool compound for investigating GPR109A biology. It outperforms Nicotinic Acid in receptor affinity and lipolysis inhibition potency (
References
-
BenchChem. (2025). Synthesis and Biological Application of 5-Aryl Nicotinic Acid Derivatives. Retrieved from
-
Andersson, G., et al. (2012). The small chemical enzyme inhibitor 5-phenylnicotinic acid inhibits cell migration and invasion of TRAP-overexpressing cells.[1] ResearchGate. Retrieved from
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 938, Nicotinic Acid. Retrieved from
-
Offermanns, S. (2006).[3] The nicotinic acid receptor GPR109A (HM74A or PUMA-G).[4] Pharmacological Reviews, 58(4), 517-527. Retrieved from
Sources
assessing the specificity of 5-(4-(tert-Butyl)phenyl)nicotinic acid
An In-Depth Guide to Assessing the Specificity of 5-(4-(tert-Butyl)phenyl)nicotinic Acid
For researchers, scientists, and drug development professionals, the rigorous assessment of a compound's specificity is a cornerstone of preclinical development. A molecule that engages its intended target with high precision is more likely to yield a desirable therapeutic window, minimizing the risk of off-target effects that can lead to toxicity or unforeseen side effects. This guide provides a comprehensive, technically-grounded framework for evaluating the specificity of a novel nicotinic acid derivative, 5-(4-(tert-Butyl)phenyl)nicotinic acid.
Our central hypothesis is that 5-(4-(tert-Butyl)phenyl)nicotinic acid, owing to its structural homology to nicotinic acid, primarily targets the G protein-coupled receptor 109A (GPR109A) , also known as hydroxycarboxylic acid receptor 2 (HCA2).[1] The addition of the 4-(tert-butyl)phenyl moiety at the 5-position of the pyridine ring is anticipated to modulate the compound's potency, selectivity, and potential for biased signaling compared to its parent compound. This guide outlines a multi-tiered experimental strategy to rigorously test this hypothesis and build a detailed specificity profile.
Section 1: The Target Landscape: GPR109A Signaling
GPR109A is a Gi-coupled receptor primarily expressed on adipocytes and various immune cells, including macrophages.[2] Its activation by nicotinic acid initiates two major signaling cascades that are crucial to understand for assay design:
-
Gi-Protein Dependent Pathway: Ligand binding triggers a conformational change, leading to the activation of the associated Gi protein. This inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. In adipocytes, this reduction in cAMP is anti-lipolytic, decreasing the release of free fatty acids.[2]
-
β-Arrestin Dependent Pathway: Like many GPCRs, GPR109A can also signal through a G-protein-independent mechanism by recruiting β-arrestins.[3] This pathway is implicated in some of the receptor's anti-inflammatory effects and may be responsible for the characteristic skin flushing associated with niacin.[3][4]
Understanding this dual signaling potential is critical, as a novel agonist could be "biased," preferentially activating one pathway over the other, which has significant therapeutic implications.[5]
Caption: GPR109A canonical (G-protein) and non-canonical (β-arrestin) signaling pathways.
Section 2: A Tiered Strategy for Specificity Profiling
A robust assessment of specificity is not a single experiment but a phased approach, moving from direct target interaction to broad, system-wide profiling. This ensures that resources are used efficiently and that each step informs the next.
Caption: A tiered workflow for assessing the specificity of a novel compound.
Section 3: Experimental Protocols and Comparative Data
This section details the key experiments. For each, we define the test articles and present hypothetical data to guide interpretation.
Test Articles:
-
Test Compound (TC): 5-(4-(tert-Butyl)phenyl)nicotinic acid
-
Positive Control 1 (PC1): Nicotinic Acid (the parent compound)
-
Positive Control 2 (PC2): MK-6892 (a known potent, selective HCA2 agonist)[5]
-
Negative Control (NC): Vehicle (e.g., 0.1% DMSO)
-
Structural Analogue (SA): 4-(tert-Butyl)-1-(pyridin-3-yl)benzene (lacks the critical carboxylate for GPR109A binding)
Tier 1: In Vitro Target Engagement & Potency
Rationale: The first step is to confirm that the test compound physically interacts with the hypothesized target, GPR109A, and to quantify its binding affinity (Ki) and functional potency (EC50) for G-protein activation.
Experiment 1.1: Radioligand Competition Binding Assay
This assay measures the ability of the test compound to displace a radiolabeled ligand from the GPR109A receptor.
-
Protocol:
-
Prepare cell membranes from a stable cell line overexpressing human GPR109A (e.g., HEK293-GPR109A).
-
In a 96-well plate, add a fixed concentration of radioligand (e.g., [³H]nicotinic acid).
-
Add increasing concentrations of the unlabeled test articles (TC, PC1, PC2, SA). Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of an unlabeled agonist).
-
Incubate to allow binding to reach equilibrium.
-
Harvest the membranes onto filter plates and wash to remove unbound radioligand.
-
Add scintillation fluid and measure radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration and fit the data to a one-site competition model to determine the IC50, which is then converted to a Ki value.
-
Experiment 1.2: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by the receptor in response to an agonist.
-
Protocol:
-
Use the same GPR109A-expressing cell membranes as in the binding assay.
-
In a 96-well plate, add membranes, GDP, and increasing concentrations of the test articles.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate to allow for nucleotide exchange on activated Gα subunits.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS using filtration.
-
Quantify bound radioactivity by scintillation counting.
-
Plot the data as a function of agonist concentration to determine the EC50 and Emax values.
-
Hypothetical Data Summary (Tier 1)
| Compound | GPR109A Binding Ki (nM) | GPR109A [³⁵S]GTPγS EC50 (nM) | GPR109A [³⁵S]GTPγS Emax (%) |
| Test Compound (TC) | 15 | 45 | 98 |
| PC1 (Nicotinic Acid) | 150 | 400 | 100 |
| PC2 (MK-6892) | 1.2 | 5.5 | 105 |
| Structural Analogue (SA) | >10,000 | >10,000 | Not Determined |
Interpretation: The hypothetical data suggest the Test Compound binds to GPR109A with 10-fold higher affinity than nicotinic acid and is a full agonist. The structural analogue shows no activity, supporting the necessity of the nicotinic acid scaffold.
Tier 2: Cell-Based Functional Activity
Rationale: Moving into a cellular context validates the in vitro findings and allows for the investigation of different signaling pathways (cAMP vs. β-arrestin) and a more physiologically relevant endpoint (lipolysis).
Experiment 2.1: cAMP Inhibition Assay
-
Protocol:
-
Plate CHO-K1 cells stably expressing human GPR109A.
-
Pre-treat cells with the test articles at various concentrations.
-
Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., HTRF or LANCE).
-
Calculate the percent inhibition of the forskolin response and determine the EC50.
-
Experiment 2.2: β-Arrestin Recruitment Assay
-
Protocol:
-
Use a cell line engineered for a β-arrestin recruitment assay, such as the PathHunter system (DiscoverX), where GPR109A is fused to a fragment of β-galactosidase and β-arrestin is fused to the complementing fragment.
-
Add test articles at various concentrations.
-
Incubate to allow for receptor activation and β-arrestin recruitment.
-
Add detection reagents and measure the chemiluminescent signal, which is proportional to β-arrestin recruitment.
-
Determine EC50 and Emax values.
-
Experiment 2.3: Adipocyte Lipolysis Assay
Caption: Workflow for the adipocyte lipolysis functional assay.
-
Protocol:
-
Culture and differentiate 3T3-L1 cells into mature adipocytes.[6]
-
Wash cells and incubate in assay buffer containing 2% BSA.
-
Add test articles at various concentrations.
-
Stimulate lipolysis with a β-adrenergic agonist like isoproterenol (a common positive control for lipolysis stimulation).[7]
-
Incubate for 1-2 hours.
-
Collect the supernatant (assay medium).
-
Quantify the amount of glycerol released into the medium using a commercial colorimetric or fluorometric assay kit.[8]
-
Calculate the percent inhibition of isoproterenol-stimulated lipolysis and determine the EC50.
-
Hypothetical Data Summary (Tier 2)
| Compound | cAMP Inhibition EC50 (nM) | β-Arrestin EC50 (nM) | Lipolysis Inhibition EC50 (nM) |
| Test Compound (TC) | 50 | 250 | 65 |
| PC1 (Nicotinic Acid) | 450 | 500 | 520 |
| PC2 (MK-6892) | 6.1 | 15 | 8.0 |
| Structural Analogue (SA) | >10,000 | >10,000 | >10,000 |
Interpretation: The data confirm the Test Compound's functional activity in cells, with potency tracking well with binding affinity. The ~5-fold difference between cAMP and β-arrestin EC50 values suggests the Test Compound may have a slight bias towards the G-protein pathway compared to the β-arrestin pathway, a feature that warrants further investigation.
Tier 3: Broad Off-Target Profiling
Rationale: To establish specificity, one must demonstrate a lack of activity at other relevant targets. Broad panel screening is the industry standard for this.[9]
Experiment 3.1: GPCR Selectivity Panel
-
Protocol:
-
Submit the Test Compound to a contract research organization (e.g., Eurofins Discovery, Charles River) for screening.
-
Request a broad GPCR panel (e.g., >100 targets) in functional antagonist and agonist modes.
-
Screen at a high concentration, typically 1 µM or 10 µM, to maximize the chances of detecting off-target hits.
-
Any target showing >50% inhibition or activation is flagged as a "hit" and should be followed up with full dose-response curves to determine potency.
-
Experiment 3.2: Kinase Selectivity Panel
-
Protocol:
-
Submit the Test Compound to a service provider (e.g., Reaction Biology, BOC Sciences) for screening against a large kinase panel (e.g., >300 kinases).[]
-
Screen at a 1 µM or 10 µM concentration.
-
Flag hits (typically >50% inhibition at 1 µM) for follow-up IC50 determination.
-
Hypothetical Data Summary (Tier 3)
| Panel | Screen Concentration | Number of Targets | Hits (>50% activity) | Follow-up EC50/IC50 |
| GPCR Panel | 10 µM | 150 | 1 (GPR81/HCA1) | 850 nM |
| Kinase Panel | 10 µM | 400 | 0 | N/A |
Interpretation: The Test Compound is highly selective. Its only off-target hit is on GPR81 (HCA1), a closely related hydroxycarboxylic acid receptor. The selectivity window can be calculated as the ratio of off-target to on-target potency.
-
Selectivity Index (vs. GPR81): EC50 (GPR81) / EC50 (GPR109A) = 850 nM / 50 nM = 17-fold
This quantitative measure of selectivity is critical for predicting the therapeutic window.[11]
Tier 4: Cellular Target Engagement Confirmation
Rationale: While functional assays imply target engagement, a direct biophysical measurement in a live-cell, label-free context provides the highest level of confidence. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this.[12][13]
Experiment 4.1: Cellular Thermal Shift Assay (CETSA)
-
Protocol:
-
Culture cells endogenously expressing GPR109A (e.g., 3T3-L1 adipocytes) or an overexpressing cell line.
-
Treat intact cells with the Test Compound or Vehicle.
-
Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C). Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Lyse the cells and separate soluble from aggregated protein via centrifugation.
-
Analyze the soluble fraction by Western blot using an antibody specific to GPR109A.
-
Plot the amount of soluble GPR109A as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the Test Compound confirms direct target engagement.
-
Hypothetical Data Summary (Tier 4)
| Condition | GPR109A Apparent Tm (°C) | ΔTm (°C) |
| Vehicle | 52.5 | - |
| Test Compound (1 µM) | 56.0 | +3.5 |
Interpretation: A thermal shift of +3.5°C provides definitive evidence that 5-(4-(tert-Butyl)phenyl)nicotinic acid binds to and stabilizes GPR109A in a complex cellular environment, validating the findings from all previous tiers.
Conclusion
This structured, multi-tiered approach provides a robust and self-validating pathway to thoroughly assess the specificity of 5-(4-(tert-Butyl)phenyl)nicotinic acid. By progressing from in vitro binding to cell-based function, broad off-target screening, and finally, direct cellular target engagement, researchers can build a comprehensive data package. This not only confirms the primary mechanism of action via GPR109A but also quantifies the compound's selectivity, providing critical insights that are essential for advancing a candidate toward further drug development.
References
-
Whitehead, B., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. NIH National Library of Medicine. [Link]
-
Lukas, M., et al. (2015). GPR109A and Vascular Inflammation. NIH National Library of Medicine. [Link]
-
Li, P., et al. (2019). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. PubMed. [Link]
-
Carlessi, R., et al. (2017). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. NIH National Library of Medicine. [Link]
-
Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Charles River. [Link]
-
Zen-Bio, Inc. (n.d.). Human Adipocyte Lipolysis Assay Kit. Zen-Bio. [Link]
-
Xu, H., et al. (2023). Structural insights into the human niacin receptor HCA2-Gi signalling complex. NIH National Library of Medicine. [Link]
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed. [Link]
-
Cheng, T., et al. (2017). Four ways to measure selectivity. ResearchGate. [Link]
-
Laqtom, N.N., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
-
Small, L., et al. (2018). Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro. NIH National Library of Medicine. [Link]
-
Creative Bioarray. (n.d.). GPCR Screening Services. Creative Bioarray. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). HCA2 receptor. Guide to Pharmacology. [Link]
-
Li, X., et al. (2018). Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv. [Link]
-
ProBio CDMO. (n.d.). GPCR-targeted Assay. ProBio. [Link]
-
Chen, Y., et al. (2022). Conformational change in β-arrestin2 upon activation of GPR109A. ResearchGate. [Link]
-
Miljković, F., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. NIH National Library of Medicine. [Link]
-
Zhou, N., et al. (2020). Recent progress in assays for GPCR drug discovery. eLife. [Link]
-
Zen-Bio, Inc. (n.d.). Adipose Tissue Explant Lipolysis Assay Kit: Glycerol Detection. Zen-Bio. [Link]
-
Hanson, J., et al. (2010). Role of HCA(2) (GPR109A) in nicotinic acid and fumaric acid ester-induced effects on the skin. ResearchGate. [Link]
-
Liu, W., et al. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. [Link]
-
Laqtom, N.N., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
-
Wargent, E., et al. (2018). Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity. Frontiers in Endocrinology. [Link]
-
Creative Biolabs. (n.d.). Off-Target Profiling. Creative Biolabs. [Link]
-
Reaction Biology. (n.d.). GPCR Assay Services. Reaction Biology. [Link]
-
Wikipedia. (n.d.). Hydroxycarboxylic acid receptor 2. Wikipedia. [Link]
-
Lukas, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. The Journal of Clinical Investigation. [Link]
-
AMSBIO. (n.d.). Cultured Human Adipocyte Lipolysis Assay Kit. AMSBIO. [Link]
-
F. Hoffmann-La Roche. (2023). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv. [Link]
-
Freire, E. (2008). Finding a better path to drug selectivity. NIH National Library of Medicine. [Link]
-
Okashah, N., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]
-
Rajagopal, S., et al. (2010). GPCR signaling via β-arrestin-dependent mechanisms. NIH National Library of Medicine. [Link]
-
BLDpharm. (n.d.). 5-(tert-Butyl)nicotinic acid. Lead Sciences. [Link]
-
Zandi-Nejad, K., et al. (2013). The role of HCA2 (GPR109A) in regulating macrophage function. The FASEB Journal. [Link]
-
Warner, K.D., et al. (2018). Target-Directed Approaches for Screening Small Molecules against RNA Targets. NIH National Library of Medicine. [Link]
-
Martinez Molina, D., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
-
Albayrak, G., et al. (2024). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. MDPI. [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]
-
Laqtom, N.N., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ResearchGate. [Link]
- C. H. Boehringer Sohn. (1966). Nicotinic acid derivatives and process for the preparation thereof.
-
Liu, Z., et al. (2024). Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers. Journal of Natural Products. [Link]
Sources
- 1. Hydroxycarboxylic acid receptor 2 - Wikipedia [en.wikipedia.org]
- 2. JCI - Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells [jci.org]
- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural insights into the human niacin receptor HCA2-Gi signalling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. zen-bio.com [zen-bio.com]
- 9. criver.com [criver.com]
- 11. researchgate.net [researchgate.net]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Independent Verification of 5-(4-(tert-Butyl)phenyl)nicotinic Acid
For researchers, scientists, and professionals in drug development, the reproducibility of published data is the cornerstone of scientific advancement. This guide provides a comprehensive framework for the independent verification and characterization of 5-(4-(tert-Butyl)phenyl)nicotinic acid. In the absence of extensive published experimental data for this specific molecule, this document serves as a practical roadmap, offering predicted analytical data alongside detailed protocols for its synthesis, purification, and rigorous characterization.
Introduction: The Rationale for Verification
5-(4-(tert-Butyl)phenyl)nicotinic acid belongs to the class of 5-arylnicotinic acids, a scaffold of interest in medicinal chemistry. Nicotinic acid (Vitamin B3) and its derivatives are known to exhibit a range of biological activities, including lipid-lowering effects. The introduction of a bulky, lipophilic 4-(tert-butyl)phenyl group at the 5-position of the nicotinic acid core is anticipated to significantly modify its physicochemical properties and biological interactions. Verifying the identity and purity of this compound is a critical first step in any research endeavor.
This guide is structured to empower the researcher with both the expected analytical profile of the target molecule and the experimental means to confirm it. We will first present a plausible synthetic route and the predicted data for 5-(4-(tert-Butyl)phenyl)nicotinic acid, derived from analysis of structurally similar compounds. Subsequently, we will detail the step-by-step protocols for the key analytical techniques required for its comprehensive verification.
Predicted Physicochemical and Spectroscopic Profile
The following table summarizes the predicted and calculated properties for 5-(4-(tert-Butyl)phenyl)nicotinic acid. This data should be used as a benchmark for comparison with experimentally obtained results.
| Property | Predicted/Calculated Value | Justification/Reference |
| Molecular Formula | C₁₆H₁₇NO₂ | Based on chemical structure |
| Molecular Weight | 255.31 g/mol | Based on chemical structure |
| Appearance | White to off-white solid | Typical for nicotinic acid derivatives[1][2] |
| Melting Point | >200 °C | Expected to be higher than nicotinic acid (237 °C) due to increased molecular weight and aromatic stacking interactions[1][2] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); sparingly soluble in water. | The carboxylic acid moiety imparts some polarity, while the bulky aromatic groups decrease aqueous solubility. |
| ¹H NMR (DMSO-d₆, 400 MHz) | Singlet ~1.3 ppm (9H, t-Butyl); Doublet ~7.5 ppm (2H, Ar-H); Doublet ~7.7 ppm (2H, Ar-H); Singlet ~8.4 ppm (1H, Py-H); Singlet ~8.9 ppm (1H, Py-H); Singlet ~9.1 ppm (1H, Py-H); Broad Singlet ~13.5 ppm (1H, COOH) | Chemical shifts are estimated based on nicotinic acid and substituted phenyl compounds. The exact positions of the pyridine protons will depend on the electronic effects of the substituent. |
| ¹³C NMR (DMSO-d₆, 100 MHz) | ~31 ppm (C(CH₃)₃); ~35 ppm (C(CH₃)₃); ~125-155 ppm (Aromatic and Pyridine Carbons); ~167 ppm (C=O) | Estimated ranges based on analogous structures. |
| Mass Spectrometry (ESI+) | [M+H]⁺ = 256.1281 m/z | Calculated exact mass for C₁₆H₁₈NO₂⁺. |
| FTIR (KBr, cm⁻¹) | ~3000-2500 (O-H stretch, broad); ~1700 (C=O stretch); ~1600, 1480, 1400 (C=C and C=N aromatic stretches); ~830 (para-substituted benzene C-H bend) | Characteristic vibrational modes for carboxylic acids and substituted aromatic rings. |
Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling
A highly plausible and widely utilized method for the synthesis of 5-arylnicotinic acids is the Suzuki-Miyaura cross-coupling reaction[3][4]. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide (in this case, 5-bromonicotinic acid) and an organoboron compound (4-tert-butylphenylboronic acid).
Caption: Proposed Suzuki-Miyaura synthesis of the target compound.
This reaction is favored due to its high functional group tolerance, generally good yields, and the commercial availability of the starting materials. Potential impurities may include unreacted starting materials, homocoupled byproducts, and palladium residues.
Experimental Protocols for Independent Verification
The following section provides detailed, step-by-step methodologies for the characterization of synthesized 5-(4-(tert-Butyl)phenyl)nicotinic acid.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Rationale: HPLC with UV detection is a robust and widely used technique for determining the purity of organic compounds. By developing a suitable method, one can separate the target compound from starting materials, byproducts, and other impurities.
Caption: Workflow for HPLC purity analysis.
Protocol:
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of the synthesized product in a suitable diluent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution at a concentration of 0.1 mg/mL.
-
If a reference standard is available, prepare it in the same manner.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Analysis:
-
Inject the sample and analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main peak.
-
Mass Spectrometry (MS) for Molecular Weight Confirmation
Rationale: Mass spectrometry is an essential tool for confirming the molecular weight of a synthesized compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.
-
-
MS Analysis:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.
-
Data Acquisition: Acquire the full scan mass spectrum.
-
-
Data Interpretation:
-
Look for the protonated molecular ion [M+H]⁺ at the calculated m/z of 256.1281. The high-resolution measurement should be within a few ppm of this value.
-
Analyze the fragmentation pattern in MS/MS mode to further confirm the structure. A likely fragmentation would be the loss of the carboxylic acid group (-45 Da).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Rationale: ¹H and ¹³C NMR are powerful techniques for confirming the detailed chemical structure of a molecule. The chemical shifts, coupling constants, and integration of the signals provide a fingerprint of the compound.
Protocol:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
-
NMR Analysis:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for ¹H.
-
Additionally, 2D NMR experiments such as COSY and HSQC can be performed to aid in the assignment of protons and carbons.
-
-
Data Interpretation:
-
Compare the obtained spectra with the predicted chemical shifts and coupling patterns. Pay close attention to the integration of the proton signals to confirm the number of protons in each environment.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Rationale: FTIR spectroscopy is a rapid and simple method to identify the presence of key functional groups in a molecule.
Protocol:
-
Sample Preparation:
-
Prepare a KBr pellet containing a small amount of the sample or use an ATR-FTIR spectrometer with the neat solid.
-
-
FTIR Analysis:
-
Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as the aromatic C=C and C-H vibrations. Compare these with the predicted values.
-
Melting Point Determination for Physical Characterization
Rationale: The melting point is a fundamental physical property that can be used to assess the purity of a crystalline solid. A sharp melting point range is indicative of high purity.
Protocol:
-
Sample Preparation:
-
Ensure the sample is dry and finely powdered.
-
-
Melting Point Analysis:
-
Use a calibrated melting point apparatus.
-
Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.
-
-
Data Interpretation:
-
A pure compound will have a sharp melting point range (typically 1-2 °C). Compare the observed melting point with the expected value.
-
Conclusion: A Path to Confident Characterization
References
-
PubChem. Nicotinic acid. [Link]
-
ResearchGate. Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. [Link]
-
PubChem. 3-[5-(4-tert-butylphenyl)tetrazol-1-yl]pyridine. [Link]
Sources
Safety Operating Guide
Navigating the Safe Handling of 5-(4-(tert-Butyl)phenyl)nicotinic Acid: A Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals
The novel compound 5-(4-(tert-Butyl)phenyl)nicotinic acid holds promise in various research and development applications. As with any chemical substance, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information, focusing on the appropriate Personal Protective Equipment (PPE), operational handling, and disposal plans for this compound. While a specific Safety Data Sheet (SDS) for 5-(4-(tert-Butyl)phenyl)nicotinic acid is not yet widely available, this document synthesizes data from structurally related compounds, such as nicotinic acid and other phenyl-substituted carboxylic acids, in conjunction with established laboratory safety standards to offer a comprehensive safety framework.
Understanding the Risks: A Hazard Profile
Based on the toxicological data of analogous compounds, 5-(4-(tert-Butyl)phenyl)nicotinic acid should be handled as a substance that can cause serious eye irritation , skin irritation , and respiratory tract irritation if inhaled as a dust or aerosol.[1][2][3][4][5] The presence of the carboxylic acid functional group suggests acidic properties, which can contribute to its irritant nature.[2] The tert-butylphenyl group may also influence its toxicological profile, although specific data is currently limited. Therefore, a cautious approach centered on minimizing exposure through all potential routes—inhalation, dermal contact, and ingestion—is essential.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is critical when handling 5-(4-(tert-Butyl)phenyl)nicotinic acid. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles | Nitrile or latex gloves | Lab coat | N95 or P100 respirator if not handled in a fume hood |
| Dissolving in Solvents | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile) | Lab coat | Work in a certified chemical fume hood |
| Running Reactions and Work-up | Chemical splash goggles and face shield | Chemical-resistant gloves (e.g., nitrile) | Chemical-resistant lab coat or apron | Work in a certified chemical fume hood |
| Handling Waste | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile) | Lab coat | As needed based on the form of the waste |
Rationale for PPE Selection:
-
Eye and Face Protection : The potential for serious eye irritation necessitates robust eye protection.[1][2][3][4][5] Chemical splash goggles are recommended for all handling of the compound in liquid form.[6] A face shield should be worn in addition to goggles when there is a significant risk of splashes, such as during reaction work-ups.
-
Hand Protection : Nitrile or latex gloves provide a suitable barrier for incidental contact.[6] It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contamination.[4] For prolonged contact or when handling solutions, consulting a glove compatibility chart for the specific solvent being used is advised.
-
Body Protection : A standard lab coat is essential to protect skin and clothing from accidental spills.[7] For larger scale operations or where significant splashing is possible, a chemical-resistant apron over the lab coat is recommended.
-
Respiratory Protection : Due to the risk of respiratory irritation from airborne dust, handling the solid form of 5-(4-(tert-Butyl)phenyl)nicotinic acid should ideally be performed within a chemical fume hood or a ventilated enclosure.[8][9][10][11] If a fume hood is not available for weighing, a NIOSH-approved N95 or P100 particulate respirator is necessary.[7]
Operational and Disposal Plans: A Step-by-Step Guide
Handling and Storage Protocol:
-
Preparation : Before handling, ensure that an appropriate chemical fume hood is available and functioning correctly.[7] Have all necessary PPE readily accessible and inspected for integrity.
-
Weighing : When weighing the solid compound, perform this task in a chemical fume hood or a designated containment area to minimize the generation of dust.[8][9][10][11] Use a soft brush to clean any residual powder from the weighing vessel and surrounding areas.
-
Dissolving : When dissolving the compound, add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, ensure the vessel is adequately cooled.
-
Storage : Store 5-(4-(tert-Butyl)phenyl)nicotinic acid in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases.[1][12]
Spill Management Workflow:
Caption: Workflow for managing a spill of 5-(4-(tert-Butyl)phenyl)nicotinic acid.
Waste Disposal Plan:
-
Segregation : All waste contaminated with 5-(4-(tert-Butyl)phenyl)nicotinic acid, including unused material, contaminated PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.
-
Containerization : Use a robust, leak-proof container for solid waste. For liquid waste, ensure the container is compatible with the solvents used.
-
Disposal : Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
Conclusion: A Culture of Safety
Adherence to these PPE and handling guidelines is fundamental for the safe utilization of 5-(4-(tert-Butyl)phenyl)nicotinic acid in a laboratory setting. As a Senior Application Scientist, it is my experience that a proactive and informed approach to safety not only protects individuals but also fosters a more efficient and reliable research environment. All laboratory personnel should be thoroughly trained on these procedures before working with this compound. This guide, grounded in the principles of chemical safety and regulatory standards, serves as a critical resource for your team.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]
- Chemos GmbH & Co.KG. (2019).
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1910.132 - General requirements. Retrieved from [Link]
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phenol.
-
Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). Benzoic acid, phenyl ester: Human health tier II assessment.
-
Loba Chemie. (n.d.). NICOTINIC ACID EXTRA PURE. Retrieved from [Link]
-
LabRepCo. (n.d.). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Retrieved from [Link]
- Jubilant Ingrevia Limited. (2021).
-
Perlzweig, W. A., Rosen, F., et al. (1947). The excretion of nicotinic acid derivatives after ingestion of tryptophane by man. Journal of Biological Chemistry, 167(2), 511-4. Retrieved from [Link]
-
Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. Retrieved from [Link]
Sources
- 1. fishersci.fr [fishersci.fr]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. labequipmentdirect.com [labequipmentdirect.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. carlroth.com [carlroth.com]
- 10. chemos.de [chemos.de]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. downloads.ossila.com [downloads.ossila.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


